molecular formula NaCN<br>CNNa B046578 Sodium cyanide CAS No. 143-33-9

Sodium cyanide

Cat. No.: B046578
CAS No.: 143-33-9
M. Wt: 49.007 g/mol
InChI Key: MNWBNISUBARLIT-UHFFFAOYSA-N
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Description

Sodium cyanide appears as a white crystalline solid, lump solid or powder. A deadly human poison by ingestion. Toxic by skin absorption through open wounds, by ingestion, and by inhalation of dust.
This compound is a cyanide salt containing equal numbers of sodium cations and cyanide anions. It has a role as an EC 1.15.1.1 (superoxide dismutase) inhibitor. It is a cyanide salt, a one-carbon compound and a sodium salt.
Cyanide is usually found joined with other chemicals to form compounds. Examples of simple cyanide compounds are hydrogen cyanide, this compound and potassium cyanide. Certain bacteria, fungi, and algae can produce cyanide, and cyanide is found in a number of foods and plants. In certain plant foods, including almonds, millet sprouts, lima beans, soy, spinach, bamboo shoots, and cassava roots (which are a major source of food in tropical countries), cyanides occur naturally as part of sugars or other naturally-occurring compounds. However, the edible parts of plants that are eaten in the United States, including tapioca which is made from cassava roots, contain relatively low amounts of cyanide. Hydrogen cyanide is a colorless gas with a faint, bitter, almondlike odor. This compound and potassium cyanide are both white solids with a bitter, almond-like odor in damp air. Cyanide and hydrogen cyanide are used in electroplating, metallurgy, organic chemicals production, photographic developing, manufacture of plastics, fumigation of ships, and some mining processes.

Properties

IUPAC Name

sodium;cyanide
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InChI

InChI=1S/CN.Na/c1-2;/q-1;+1
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InChI Key

MNWBNISUBARLIT-UHFFFAOYSA-N
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Canonical SMILES

[C-]#N.[Na+]
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Molecular Formula

CNNa, NaCN
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DSSTOX Substance ID

DTXSID4024309
Record name Sodium cyanide (Na(CN))
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Molecular Weight

49.007 g/mol
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Physical Description

Sodium cyanide appears as a white crystalline solid, lump solid or powder. A deadly human poison by ingestion. Toxic by skin absorption through open wounds, by ingestion, and by inhalation of dust., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid, White, granular or crystalline solid with a faint, almond-like odor; [NIOSH] Deliquescent; [CHEMINFO], WHITE HYGROSCOPIC CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. ODOURLESS WHEN DRY., White, granular or crystalline solid with a faint, almond-like odor.
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Boiling Point

2725 °F at 760 mmHg (EPA, 1998), 1496 °C, 2725 °F
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Flash Point

Not combustible (EPA, 1998)
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), 48 G/100 CC WATER @ 10 °C, 82 G/100 CC WATER @ 35 °C, Slightly sol in alcohol, Solubility in water, g/l at 20 °C: 480-520 (freely soluble), (77 °F): 58%
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Density

1.6 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.595 g/cu cm @ 20 °C, 1.6 g/cm³, 1.60
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Vapor Pressure

1 mmHg at 1502.6 °F (EPA, 1998), 1 mm Hg @ 817 °C; 10 mm Hg @ 983 °C, Vapor pressure, kPa at 800 °C: 0.1, 0 mmHg (approx)
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Color/Form

White cubic crystals, WHITE SOLID IN FORM OF GRANULES, FLAKES, OR EGGS (RESEMBLING CHICKEN EGGS), White, granular or crystalline solid.

CAS No.

143-33-9
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Melting Point

1047 °F (EPA, 1998), 563 °C, 564 °C, 1047 °F
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Foundational & Exploratory

Sodium Cyanide: A Comprehensive Technical Guide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, experimental protocols, and safety considerations for the use of sodium cyanide (NaCN) in a laboratory setting. All quantitative data is presented in structured tables for ease of reference, and detailed methodologies for key experiments are provided. Visual diagrams generated using the DOT language illustrate critical signaling pathways and experimental workflows.

Core Chemical and Physical Properties

This compound is a white, water-soluble solid inorganic compound with the formula NaCN.[1][2] It is a highly toxic salt of sodium and hydrocyanic acid.[3] Due to its reaction with moisture in the air, it may have a faint, bitter almond-like odor, which is characteristic of the hydrogen cyanide gas being produced.[3] However, the ability to detect this odor is a genetic trait, and its absence is not an indicator of safety.[2][3]

Table 1: Physical and Chemical Properties of this compound
PropertyValueReferences
Chemical Formula NaCN[3][4]
Molar Mass 49.0072 g/mol [2]
Appearance White crystalline solid or powder[1][3]
Odor Odorless when dry; faint, bitter almond-like when moist[2][3]
Density 1.5955 g/cm³[2]
Melting Point 563.7 °C (1,046.7 °F)[1][3]
Boiling Point 1,496 °C (2,725 °F)[1][2]
Solubility in Water 48.15 g/100 mL (10 °C)63.7 g/100 mL (25 °C)[2]
Solubility in other solvents Soluble in ammonia, methanol, ethanol (B145695).Very slightly soluble in dimethylformamide, SO₂.Insoluble in dimethyl sulfoxide.[2]
pH Aqueous solution is strongly alkaline[3][5]

Reactivity and Chemical Behavior

This compound is a moderately strong base and a potent nucleophile, making it a versatile reagent in organic synthesis.[2] Its reactivity is largely dictated by the cyanide anion (CN⁻).

  • Reaction with Acids: this compound reacts rapidly with acids, even weak acids like carbon dioxide in the air, to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[1][2][5][6] This is a significant hazard associated with the handling of cyanide salts.[2]

    • NaCN + H⁺ → HCN + Na⁺[2]

  • Hydrolysis: As a salt of a weak acid (HCN) and a strong base (NaOH), this compound hydrolyzes in water to produce hydrogen cyanide and hydroxide (B78521) ions, resulting in an alkaline solution.[2][5]

    • CN⁻ + H₂O ⇌ HCN + OH⁻[5]

  • Nucleophilic Substitution: The cyanide ion is an excellent nucleophile and readily participates in SN2 reactions with alkyl halides to form nitriles.[5][7] This reaction is fundamental in organic synthesis for extending carbon chains.[7]

    • R-X + NaCN → R-CN + NaX[5]

  • Complexation with Metals: Cyanide has a high affinity for metals, forming stable complexes.[1][2] This property is exploited in applications such as gold mining and electroplating.[1][2]

Mechanism of Toxicity: Inhibition of Cellular Respiration

This compound is a potent and rapidly acting poison that functions as a metabolic inhibitor.[2][8] Its toxicity stems from its ability to inhibit cellular respiration by targeting cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[2][9][10]

The cyanide ion binds to the ferric (Fe³⁺) ion in the heme a₃ component of cytochrome c oxidase.[10] This binding prevents the transfer of electrons from cytochrome c to oxygen, the final electron acceptor in the electron transport chain.[9] As a result, oxidative phosphorylation is halted, leading to a rapid decrease in ATP production and a shift to anaerobic metabolism, causing lactic acidosis.[2][9] The inability of cells to utilize oxygen results in histotoxic hypoxia.[10]

Cyanide_Inhibition_of_Electron_Transport_Chain cluster_matrix Mitochondrial Matrix cluster_ims Intermembrane Space Complex_I Complex I (NADH Dehydrogenase) Complex_II Complex II (Succinate Dehydrogenase) CoQ Coenzyme Q Complex_I->CoQ e⁻ H_ims H⁺ (Intermembrane Space) Complex_I->H_ims H⁺ Complex_II->CoQ e⁻ Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III e⁻ CytC Cytochrome c Complex_III->CytC e⁻ Complex_IV Complex IV (Cytochrome c Oxidase) Complex_III->H_ims H⁺ CytC->Complex_IV e⁻ ATP_Synthase ATP Synthase O2 O₂ Complex_IV->O2 e⁻ Complex_IV->H_ims H⁺ ATP ATP ATP_Synthase->ATP Synthesis NADH NADH NADH->Complex_I e⁻ NAD NAD+ FADH2 FADH₂ FADH2->Complex_II e⁻ FAD FAD H2O H₂O ADP ADP + Pi H_matrix H⁺ (Matrix) H_ims->ATP_Synthase Proton Motive Force NaCN This compound (NaCN) CN_ion CN⁻ NaCN->CN_ion dissociates CN_ion->Complex_IV Inhibits Electron Transfer

Caption: Inhibition of the Electron Transport Chain by Cyanide.

Laboratory Safety and Handling

This compound is acutely toxic and requires strict adherence to safety protocols.[11][12][13]

Table 2: Toxicity Data for this compound
MetricValueSpeciesRouteReferences
LD₅₀ 8 mg/kgRatOral[2]
LD₅₀ 4 mg/kgSheepOral[2]
LD₅₀ 15 mg/kgMammalOral[2]
Probable Oral Lethal Dose (Human) < 5 mg/kgHumanOral[6]
IDLH (Immediately Dangerous to Life or Health) 25 mg/m³ (as CN)HumanInhalation[2][6]
Personal Protective Equipment (PPE)
  • Gloves: Double gloving with nitrile gloves is recommended.[14][15]

  • Eye Protection: Chemical safety goggles and a face shield should be worn, especially when there is a splash hazard.[12][16]

  • Lab Coat: A lab coat, preferably flame-resistant, that is fully buttoned with sleeves of sufficient length is required.[14][15]

  • Clothing: Long pants and closed-toe shoes are mandatory.[14]

  • Respiratory Protection: Work must be conducted in a certified chemical fume hood.[11][12][14] A respirator may be required for emergency situations.[13]

Handling and Storage
  • Designated Area: All work with this compound must be performed in a designated area, such as a chemical fume hood.[16][17]

  • Weighing: When weighing solid this compound, follow "Safe Weighing of Toxic Powders" procedures, which may involve using a balance enclosure or performing the weighing within a fume hood.[17]

  • Storage: Store in a cool, dry, well-ventilated, and secured location.[11][12] Keep containers tightly closed and separated from acids, water, and strong oxidizing agents.[11][12][18]

  • Transport: When transporting, use sealed, shatter-resistant primary containers and a secondary container.[16][19]

Spill and Emergency Procedures
  • Small Spills (in fume hood):

    • Alert personnel in the area.

    • Wearing appropriate PPE, cover the spill with an absorbent material.[8]

    • Decontaminate the area with a pH 10 buffer solution, followed by a 10% bleach solution.[8][11][14]

    • Collect all contaminated materials in a sealed, labeled hazardous waste container.[11][14]

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the area immediately.[2][14]

    • Alert others and prevent entry.[14]

    • Contact emergency services and the institutional safety office.[2][14]

  • Exposure:

    • Inhalation: Move the person to fresh air immediately and seek emergency medical attention.[6][14]

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing.[6][12] Seek immediate medical attention.[6]

    • Eye Contact: Promptly flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower lids.[12] Seek immediate medical attention.[12]

    • Ingestion: Seek immediate medical attention.[12]

Waste Disposal
  • This compound and all materials contaminated with it are considered acutely toxic hazardous waste (P-listed).[14][16]

  • Collect all cyanide-containing waste in clearly labeled, dedicated, and sealed containers.[11][16]

  • Never mix cyanide waste with acidic waste.[6]

  • Follow institutional and regulatory guidelines for hazardous waste disposal.[11][14]

Experimental Protocols

The following are detailed methodologies for common laboratory experiments involving this compound.

Protocol 1: Synthesis of Benzyl (B1604629) Cyanide via Nucleophilic Substitution

This protocol describes the synthesis of benzyl cyanide from benzyl chloride and this compound.[1][3][20]

Materials:

  • 5-L round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Water bath

  • This compound (powdered, 96-98% pure), 500 g (10 moles)

  • Water, 450 cc

  • Benzyl chloride, 1 kg (8 moles)

  • 95% Ethanol, 1 kg

  • Claisen distilling flask

Procedure:

  • In the 5-L round-bottom flask, combine 500 g of powdered this compound and 450 cc of water.

  • Warm the mixture on a water bath to dissolve the this compound.

  • In a separate container, mix 1 kg of benzyl chloride with 1 kg of 95% ethanol.

  • Add the benzyl chloride/ethanol mixture to the this compound solution through the separatory funnel over a period of 30-45 minutes.

  • Heat the reaction mixture under reflux on a steam bath for four hours.

  • Cool the mixture and filter with suction to remove the precipitated sodium chloride. Wash the salt with a small amount of ethanol.

  • Distill off as much ethanol as possible from the filtrate on a steam bath.

  • Cool the residual liquid, filter if necessary, and separate the layer of benzyl cyanide.

  • Purify the crude benzyl cyanide by distillation under reduced pressure in a Claisen flask. Collect the fraction at 115-120°C/10 mm Hg or 135-140°C/38 mm Hg.[1]

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Dissolve NaCN in warm water in a 5-L flask. C 3. Add benzyl chloride/ethanol mixture to NaCN solution over 30-45 min. A->C B 2. Prepare a mixture of benzyl chloride and ethanol. B->C D 4. Heat under reflux for 4 hours. C->D E 5. Cool and filter to remove NaCl. D->E F 6. Distill off ethanol. E->F G 7. Separate benzyl cyanide layer. F->G H 8. Purify by vacuum distillation. G->H

Caption: Workflow for the Synthesis of Benzyl Cyanide.

Protocol 2: Strecker Synthesis of α-Amino Acids

The Strecker synthesis is a method for producing α-amino acids from an aldehyde, ammonia, and cyanide.[9][12][21]

General Reaction Scheme:

  • Formation of an imine from an aldehyde and ammonia.

  • Nucleophilic addition of cyanide to the imine to form an α-aminonitrile.

  • Hydrolysis of the α-aminonitrile to yield the α-amino acid.

Materials:

  • Aldehyde (R-CHO)

  • Ammonium (B1175870) chloride (NH₄Cl)

  • This compound (NaCN)

  • Aqueous acid (for hydrolysis)

  • Reaction vessel with a stirrer

Procedure:

  • In a suitable reaction vessel, combine the aldehyde, ammonium chloride, and this compound in an appropriate solvent. The reaction is often carried out in aqueous ammonia.

  • Stir the mixture to allow for the formation of the α-aminonitrile. The reaction progress can be monitored by techniques such as TLC or NMR.

  • Once the formation of the α-aminonitrile is complete, the reaction mixture is subjected to hydrolysis. This is typically achieved by heating with a strong aqueous acid (e.g., HCl).

  • The hydrolysis converts the nitrile group to a carboxylic acid, and the amino group is protonated.

  • The final α-amino acid is isolated and purified from the reaction mixture, which may involve neutralization and crystallization.

G Aldehyde Aldehyde (R-CHO) Imine Imine Aldehyde->Imine Ammonia Ammonia (NH₃) Ammonia->Imine Aminonitrile α-Aminonitrile Imine->Aminonitrile Cyanide Cyanide (from NaCN) Cyanide->Aminonitrile AminoAcid α-Amino Acid Aminonitrile->AminoAcid Hydrolysis Hydrolysis Acid Hydrolysis (H₃O⁺, heat)

Caption: Logical Flow of the Strecker Amino Acid Synthesis.

Protocol 3: Preparation of a Standard this compound Solution

This protocol outlines the preparation of a standard solution of this compound for analytical purposes.[13][16][18]

Materials:

  • Reagent-grade this compound (NaCN), dried

  • 10M Sodium hydroxide (NaOH) solution (Ionic Strength Adjuster - ISA)

  • Deionized or distilled water

  • 1000 mL volumetric flask

  • Analytical balance

Procedure:

  • In a fume hood, carefully weigh 1.88 grams of dry, reagent-grade NaCN.[18]

  • To a 1000 mL volumetric flask, add approximately 500 mL of deionized water.

  • Add 10 mL of 10M NaOH solution (ISA) to the volumetric flask.[13][18]

  • Quantitatively transfer the weighed NaCN to the volumetric flask.

  • Gently swirl the flask to dissolve the solid completely.

  • Once dissolved, dilute the solution to the 1000 mL mark with deionized water.

  • Cap the flask and invert it several times to ensure thorough mixing.

  • Store the standard solution in a tightly sealed plastic bottle, clearly labeled with the contents, concentration (1000 ppm CN⁻), preparation date, and appropriate hazard warnings. Prepare fresh weekly.[13][18]

Conclusion

This compound is a valuable and versatile reagent in the laboratory, particularly in organic synthesis and as a metabolic inhibitor for research purposes. Its utility is, however, matched by its extreme toxicity. A thorough understanding of its chemical properties, reactivity, and mechanism of action, coupled with strict adherence to safety protocols for handling, storage, and disposal, is paramount for its safe and effective use. The protocols and information provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to work with this compound responsibly and safely. Always consult the specific Safety Data Sheet (SDS) and institutional safety guidelines before initiating any work with this compound.[11][13][21]

References

The Genesis of a Potent Compound: A Technical History and Scientific Discovery of Sodium Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium cyanide (NaCN), a white, water-soluble solid, holds a significant and multifaceted position in the annals of chemical history.[1] From its foundational role in the burgeoning field of chemical synthesis to its critical application in metallurgy and, conversely, its well-documented toxicity, the story of this compound is one of scientific inquiry, industrial innovation, and a growing understanding of its profound physiological effects. This technical guide provides an in-depth exploration of the history and scientific discovery of this compound, detailing its synthesis, properties, and the key technological advancements that have shaped its production and application.

I. Historical Milestones in Cyanide Chemistry

The journey to isolating and understanding this compound began with the discovery of its precursor, hydrogen cyanide (HCN). The timeline below outlines the pivotal moments in the history of cyanide chemistry.

HistoryOfCyanide 1752 1752: Pierre Macquer isolates a volatile component from Prussian blue, later identified as hydrogen cyanide. 1782 1782: Carl Wilhelm Scheele prepares hydrogen cyanide from Prussian blue and characterizes it. 1752->1782 1811 1811: Joseph Louis Gay-Lussac prepares pure, liquified hydrogen cyanide. 1782->1811 1887 1887: The MacArthur-Forrest process for gold extraction using cyanide is patented, dramatically increasing demand. 1811->1887 1888 1888: Hamilton Castner develops the Castner process for the production of sodium, a key reagent for this compound synthesis. 1887->1888 1894 1894: Hamilton Castner develops a process for producing this compound from sodium, ammonia (B1221849), and carbon. 1888->1894 1927 1927: Leonid Andrussow discovers the reaction that forms the basis of the Andrussow process for hydrogen cyanide synthesis. 1894->1927

Caption: A timeline of key discoveries in the history of cyanide chemistry.

The initial isolation of a cyanide compound is credited to French chemist Pierre Macquer in 1752, who obtained a volatile substance from the pigment Prussian blue.[2] However, it was the Swedish chemist Carl Wilhelm Scheele who, in 1782, is widely recognized for the first preparation and characterization of hydrogen cyanide, which he also derived from Prussian blue.[2] In 1811, Joseph Louis Gay-Lussac successfully prepared pure, liquified hydrogen cyanide.[2] A significant turning point in the history of this compound was the invention of the MacArthur-Forrest process in 1887 for extracting gold from low-grade ores.[3][4][5] This process, which utilized a dilute cyanide solution, created a substantial industrial demand for cyanide salts.

II. The Advent of Industrial Synthesis: The Castner Process

Prior to the development of modern synthetic methods, the production of this compound was limited and costly. The American chemist Hamilton Castner, who had already developed a process for producing sodium metal in 1888, patented a method for this compound synthesis in 1894.[6] The Castner process involves the reaction of sodium, ammonia, and charcoal at high temperatures.[6]

Experimental Protocol: The Castner Process

The Castner process for producing this compound can be summarized in the following steps:

  • Formation of Sodium Amide: Molten sodium is reacted with anhydrous ammonia gas at a temperature of 300-400°C to produce sodium amide (NaNH₂) and hydrogen gas.[7]

    2Na + 2NH₃ → 2NaNH₂ + H₂

  • Reaction with Carbon: The molten sodium amide is then reacted with charcoal (carbon) at a temperature of 650-750°C.[6] This reaction produces sodium cyanamide (B42294) (Na₂CN₂) and hydrogen gas.

    2NaNH₂ + C → Na₂CN₂ + 2H₂

  • Formation of this compound: The sodium cyanamide is further heated with excess carbon to produce this compound.[7]

    Na₂CN₂ + C → 2NaCN

CastnerProcess cluster_0 Step 1: Sodium Amide Formation cluster_1 Step 2 & 3: Cyanide Formation Na Sodium (molten) Reactor1 Reactor (300-400°C) Na->Reactor1 NH3 Ammonia (gas) NH3->Reactor1 NaNH2 Sodium Amide Reactor1->NaNH2 H2_1 Hydrogen Gas Reactor1->H2_1 Reactor2 Reactor (650-750°C) NaNH2->Reactor2 Carbon Charcoal (Carbon) Carbon->Reactor2 NaCN This compound (molten) Reactor2->NaCN H2_2 Hydrogen Gas Reactor2->H2_2

Caption: Experimental workflow for the Castner process of this compound synthesis.

III. A More Direct Route: The Andrussow Process

A more direct and economically viable method for producing the precursor to this compound, hydrogen cyanide, was developed by Leonid Andrussow in 1927.[8] The Andrussow process involves the catalytic oxidation of methane (B114726) and ammonia.[8] The resulting hydrogen cyanide is then neutralized with sodium hydroxide (B78521) to produce this compound.

Experimental Protocol: The Andrussow Process and Subsequent Neutralization

The industrial production of this compound via the Andrussow process involves two main stages:

  • Hydrogen Cyanide Synthesis (Andrussow Process): A mixture of methane, ammonia, and air (as a source of oxygen) is passed over a platinum-rhodium gauze catalyst at a high temperature, typically between 1000°C and 1200°C.[9][10] The reaction is highly exothermic.[8]

    2CH₄ + 2NH₃ + 3O₂ → 2HCN + 6H₂O

  • Neutralization: The gaseous hydrogen cyanide produced is then absorbed in an aqueous solution of sodium hydroxide to form this compound and water.[1]

    HCN + NaOH → NaCN + H₂O

AndrussowProcess cluster_0 Andrussow Reactor cluster_1 Neutralization CH4 Methane Catalyst Pt/Rh Gauze Catalyst (1000-1200°C) CH4->Catalyst NH3 Ammonia NH3->Catalyst Air Air (Oxygen) Air->Catalyst HCN_gas Hydrogen Cyanide (gas) Catalyst->HCN_gas H2O_gas Water Vapor Catalyst->H2O_gas AbsorptionTower Absorption Tower HCN_gas->AbsorptionTower NaOH_sol Sodium Hydroxide Solution NaOH_sol->AbsorptionTower NaCN_sol This compound Solution AbsorptionTower->NaCN_sol

Caption: Experimental workflow for the Andrussow process and subsequent neutralization.

IV. The Driving Force: The MacArthur-Forrest Process

The development of the MacArthur-Forrest process for gold extraction in 1887 was a pivotal moment that created a large-scale industrial demand for this compound.[3][4][5] This hydrometallurgical technique allows for the extraction of gold from low-grade ores by dissolving it in a dilute solution of this compound.

Experimental Protocol: The MacArthur-Forrest Process

The MacArthur-Forrest process can be broken down into the following key steps:

  • Leaching: The finely crushed ore is placed in large vats and a dilute solution of this compound (typically 0.1-0.5%) is percolated through it. In the presence of oxygen from the air, the gold dissolves to form a soluble gold-cyanide complex ion.

    4Au + 8NaCN + O₂ + 2H₂O → 4Na[Au(CN)₂] + 4NaOH

  • Clarification: The gold-bearing cyanide solution is separated from the solid ore waste.

  • Precipitation: Zinc dust is added to the clarified solution. Gold, being less electropositive than zinc, is precipitated out of the solution.

    2Na[Au(CN)₂] + Zn → Na₂[Zn(CN)₄] + 2Au

  • Refining: The precipitated gold is then collected and further refined.

MacArthurForrestProcess Ore Crushed Gold Ore Leaching Leaching with NaCN Solution & Air Ore->Leaching Clarification Clarification (Solid-Liquid Separation) Leaching->Clarification Precipitation Precipitation with Zinc Dust Clarification->Precipitation Gold Pure Gold Precipitation->Gold

Caption: Logical workflow of the MacArthur-Forrest gold cyanidation process.

V. Quantitative Data

A thorough understanding of the physical, chemical, and toxicological properties of this compound is paramount for its safe handling and application.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference(s)
Molecular Formula NaCN[1]
Molar Mass 49.01 g/mol [11]
Appearance White crystalline solid[1]
Odor Faint, bitter almond-like (when moist)[1]
Density 1.5955 g/cm³[1]
Melting Point 563.7 °C[1]
Boiling Point 1496 °C[1]
Solubility in Water 48.15 g/100 mL at 10°C; 63.7 g/100 mL at 25°C[1]
Solubility in Ethanol Sparingly soluble[12]
Vapor Pressure 0.76 mmHg at 800°C[11]
Table 2: Toxicity of this compound
ParameterValueSpeciesRouteReference(s)
LD₅₀ (Median Lethal Dose) 8 mg CN⁻/kgRatOral[13]
2.34–2.7 mg CN⁻/kg/dayRabbitOral[13]
56 mg/kg bwRatOral
11.3 mg/kg bwRatOral (as KCN)
22.33 mg/kg bw (intact skin)Not SpecifiedDermal
14.29 mg/kg bw (abraded skin)Not SpecifiedDermal
LC₅₀ (Median Lethal Concentration) 143 ppm (60 minutes)RatInhalation (as HCN)[13]
503 ppm (5 minutes)RatInhalation (as HCN)[13]
323 ppm (5 minutes)MouseInhalation (as HCN)[13]
Average Fatal Human Dose (Oral) 1.52 mg CN⁻/kgHumanOral[14]

VI. Mechanism of Toxicity

The high toxicity of this compound is a result of the cyanide ion's ability to inhibit cellular respiration. The cyanide ion is a potent and rapid-acting poison that targets the mitochondria, the powerhouses of the cell.

Cellular Signaling Pathway of Cyanide Toxicity

Upon entering the bloodstream, the cyanide ion is transported to the body's tissues. Inside the cells, it readily penetrates the mitochondrial membrane and binds to the ferric (Fe³⁺) ion in cytochrome c oxidase (also known as Complex IV) of the electron transport chain.[14][15][16][17] This binding prevents the transfer of electrons to oxygen, the final electron acceptor in cellular respiration.[15][16] As a result, oxidative phosphorylation is halted, and the cell is no longer able to produce ATP, the primary energy currency of the cell. This leads to a state of "histotoxic hypoxia," where the cells are unable to utilize oxygen, even if it is present in the blood. The tissues with the highest oxygen demand, such as the brain and heart, are the most severely affected.

CyanideToxicity cluster_0 Mitochondrion ETC Complex I Complex II Complex III Cytochrome c Oxidase (Complex IV) O2 Oxygen (O₂) ETC:f3->O2 e⁻ transfer ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient H2O Water (H₂O) O2->H2O Reduction ATP ATP Production ATP_Synthase->ATP CN Cyanide Ion (CN⁻) CN->ETC:f3 Inhibition Inhibition

Caption: Cellular mechanism of cyanide toxicity via inhibition of cytochrome c oxidase.

Conclusion

The history of this compound is a compelling narrative of chemical discovery driven by industrial necessity. From its origins in the study of a vibrant pigment to its indispensable role in the extraction of precious metals, the development of this compound has been marked by significant scientific and technological advancements. The Castner and Andrussow processes represent key innovations in chemical engineering, enabling the large-scale production of this potent compound. A comprehensive understanding of its synthesis, properties, and the profound mechanism of its toxicity is essential for researchers, scientists, and drug development professionals who may encounter or utilize this historically significant and powerful chemical.

References

Sodium Cyanide: A Comprehensive Technical Guide to Toxicology and Safe Handling in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium cyanide (NaCN) is a highly toxic, inorganic compound with the chemical formula NaCN. It presents as a white, water-soluble solid and is a potent and rapidly acting poison.[1] In the realms of scientific research and drug development, this compound serves as a critical reagent in various organic syntheses, including the preparation of pharmaceutical intermediates and the construction of complex molecular frameworks.[1][2] Its utility, however, is intrinsically linked to its profound toxicity, necessitating stringent safety protocols and a thorough understanding of its toxicological profile. This guide provides an in-depth analysis of this compound's toxicology, detailed safe handling procedures for a laboratory setting, and an overview of its applications in research, with a focus on drug development.

Toxicology of this compound

The toxicity of this compound is primarily due to the cyanide ion (CN-), which is a potent inhibitor of cellular respiration.[1]

Mechanism of Action

Upon entering the body, the cyanide ion rapidly binds to the ferric (Fe³⁺) ion in cytochrome c oxidase (Complex IV) within the mitochondria of cells.[3] This binding reversibly inhibits the enzyme, effectively halting the electron transport chain and preventing the utilization of oxygen in cellular respiration.[3] Consequently, aerobic metabolism ceases, leading to a rapid decrease in the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. The body then shifts to anaerobic metabolism, resulting in the accumulation of lactic acid and a state of metabolic acidosis.[4] This cellular hypoxia is most detrimental to organ systems with high oxygen demands, such as the central nervous system (CNS) and the heart.

Toxicokinetics

This compound can be absorbed into the body through inhalation of its dust, ingestion, and dermal contact.[5] The onset of symptoms is rapid, particularly after inhalation or ingestion, often occurring within minutes.[6] In the body, a significant portion of cyanide is metabolized by the enzyme rhodanese, which detoxifies cyanide by converting it to the less toxic thiocyanate, which is then excreted in the urine.[7] However, this detoxification pathway can be quickly overwhelmed in cases of acute poisoning.

Acute and Chronic Toxicity

Acute Toxicity: Exposure to a high dose of this compound can be fatal within minutes.[3] Early symptoms of acute poisoning include headache, dizziness, rapid heart rate, shortness of breath, and vomiting.[8] These can rapidly progress to seizures, a slow heart rate, low blood pressure, loss of consciousness, and cardiac arrest.[8] A characteristic, though not always present, sign of severe cyanide poisoning is a cherry-red skin color, which results from the high oxygen saturation of venous blood due to the inability of tissues to utilize oxygen.[4]

Chronic Toxicity: Long-term exposure to lower levels of this compound can lead to a range of health effects. Neurological symptoms are common and can include headaches, weakness, and dizziness.[9] Other reported effects of chronic exposure include thyroid gland enlargement and a "cyanide rash" with itching and skin eruptions.[6]

Quantitative Toxicity Data

The lethal dose of this compound varies depending on the route of exposure and the species. The following tables summarize key quantitative toxicity data.

Table 1: Lethal Dose (LD50) and Lethal Concentration (LCt50) of this compound

SpeciesRoute of ExposureLD50/LCt50Reference(s)
HumanOral (estimated)1.52 mg/kg (average fatal dose)[8]
HumanOral (estimated lowest fatal dose)0.56 mg/kg[10]
HumanOral (lethal dose)100-200 mg (as sodium or potassium cyanide)[3]
HumanDermal (estimated)100 mg/kg (as hydrogen cyanide)[11]
HumanInhalation (Hydrogen Cyanide)2,500-5,000 mg•min/m³[3]
RatOral2.7 - 34 mg/kg
RatDermal (female)7.35 mg/kg
RabbitDermal10.4 mg/kg
RabbitDermal (intact skin, in solution)22.33 mg/kg[11]
RabbitDermal (abraded skin, in solution)14.29 mg/kg[11]
DogOral1.0-2.0 mg/kg
CoyoteOral4.1 mg/kg
Cattle/SheepOral2.0-3.0 mg/kg

Table 2: Blood Cyanide Concentrations and Associated Toxicity in Humans

Blood Cyanide Concentration (mg/L)Level of ToxicityReference(s)
0.5 - 1.0Mild[8]
1.0 - 2.0Moderate[8]
2.0 - 3.0Severe[8]
> 3.0Generally Fatal[8]

Cellular Signaling Pathways in Cyanide Toxicology

The toxic effects of this compound are mediated by complex cellular signaling pathways, primarily involving mitochondrial dysfunction, oxidative stress, and the induction of apoptosis or necrosis.

Inhibition of Cellular Respiration and Energy Depletion

The primary molecular event in cyanide poisoning is the inhibition of cytochrome c oxidase. This leads to a cascade of events stemming from the drastic reduction in ATP production.

NaCN This compound (NaCN) CN_ion Cyanide Ion (CN⁻) NaCN->CN_ion Dissociation Mitochondria Mitochondria CN_ion->Mitochondria CytC_Oxidase Cytochrome c Oxidase (Complex IV) Mitochondria->CytC_Oxidase ETC Electron Transport Chain CytC_Oxidase->ETC Inhibition O2_Utilization Oxygen Utilization ETC->O2_Utilization Cellular_Hypoxia Cellular Hypoxia ETC->Cellular_Hypoxia ATP_Production ATP Production O2_Utilization->ATP_Production Anaerobic_Metabolism Anaerobic Metabolism ATP_Production->Anaerobic_Metabolism Shift to Lactic_Acidosis Lactic Acidosis Anaerobic_Metabolism->Lactic_Acidosis

Caption: Inhibition of Cellular Respiration by Cyanide.

Oxidative Stress and Neuronal Damage

Cyanide-induced inhibition of the electron transport chain also leads to the generation of reactive oxygen species (ROS), which cause significant oxidative stress. This is particularly damaging to neurons.

CN_inhibition Cyanide Inhibition of Electron Transport Chain ROS_generation Increased Reactive Oxygen Species (ROS) Generation CN_inhibition->ROS_generation Oxidative_Stress Oxidative Stress ROS_generation->Oxidative_Stress Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Protein_Oxidation Protein Oxidation Oxidative_Stress->Protein_Oxidation Neuronal_Damage Neuronal Damage Lipid_Peroxidation->Neuronal_Damage DNA_Damage->Neuronal_Damage Protein_Oxidation->Neuronal_Damage CN_exposure Cyanide Exposure NMDA_activation NMDA Receptor Activation CN_exposure->NMDA_activation Ca_influx Increased Intracellular Calcium (Ca²⁺) Influx NMDA_activation->Ca_influx Neurotransmitter_release Excitotoxic Neurotransmitter Release Ca_influx->Neurotransmitter_release Enzyme_activation Activation of Ca²⁺-dependent Enzymes (e.g., proteases, phospholipases) Ca_influx->Enzyme_activation Neuronal_Injury Neuronal Injury and Cell Death Neurotransmitter_release->Neuronal_Injury Enzyme_activation->Neuronal_Injury CN_stress Cyanide-Induced Cellular Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction CN_stress->Mitochondrial_Dysfunction Cytochrome_c_release Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c_release Apaf1 Apaf-1 Cytochrome_c_release->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

A Comprehensive Technical Guide to the Physicochemical Characteristics of Sodium Cyanide Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium cyanide (NaCN) is a highly toxic inorganic salt with significant applications in various industrial and research sectors, including mining, electroplating, and organic synthesis. A thorough understanding of its physicochemical properties in aqueous solutions is paramount for its safe handling, effective utilization, and the development of potential therapeutic interventions in cases of poisoning. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound solutions, detailed experimental protocols for their determination, and a visualization of its primary toxicological pathway.

Physicochemical Properties

The behavior of this compound in aqueous solutions is dictated by a range of physical and chemical properties. These characteristics are crucial for designing experiments, developing analytical methods, and understanding its reactivity and environmental fate.

General Properties
PropertyDescription
Appearance Solutions are typically clear and colorless.
Odor A faint odor of bitter almonds may be present due to the hydrolysis of cyanide ions to form hydrogen cyanide (HCN). However, the ability to detect this odor is a genetic trait and should not be used as a reliable indicator of its presence.
Quantitative Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of this compound solutions.

Table 1: Density and pH of this compound Solutions

Concentration (% w/w)Specific Gravity (at 25°C)pH
30%1.16 - 1.19[1]~13 (Neat Solution)[1]
4.9% (49.0 g/L)-11.0 - 12.0 (at 25°C)[2]

Table 2: Thermal Properties of this compound Solutions

PropertyValueConditions
Boiling Point 109 °C[1]30% Solution at 101.3 kPa
Freezing/Crystallization Point 2 to 5 °C[1]30% Solution at 101.3 kPa

Table 3: Solubility of this compound

Temperature (°C)Solubility ( g/100 mL H₂O)
1048.15
2563.7

Table 4: Other Physicochemical Properties

PropertyValueConditions
Vapor Pressure 2.3 kPa30% Solution at 20°C[1]
Vapor Density 0.93 (Air = 1)30% Solution[1]
Stability and Reactivity

This compound solutions are relatively stable under ambient conditions but are highly reactive with acids, even weak acids like carbonic acid formed from dissolved carbon dioxide. This reaction liberates highly toxic and flammable hydrogen cyanide (HCN) gas. The equilibrium between the cyanide ion (CN⁻) and HCN is pH-dependent. In alkaline solutions (high pH), the equilibrium favors the cyanide ion, making the solution more stable. Conversely, in acidic or neutral solutions, the equilibrium shifts towards the formation of HCN gas.

The hydrolysis reaction is as follows: CN⁻ + H₂O ⇌ HCN + OH⁻

Experimental Protocols

Accurate determination of the physicochemical properties of this compound solutions requires specific and carefully executed experimental protocols, especially given the hazardous nature of the compound.

Determination of Density

Methodology: The density of a this compound solution can be determined using a calibrated pycnometer or a digital density meter.

  • Pycnometer Method:

    • Clean and dry a pycnometer of known volume and weigh it accurately (m₁).

    • Fill the pycnometer with the this compound solution, ensuring there are no air bubbles. The temperature of the solution should be controlled and recorded.

    • Weigh the filled pycnometer (m₂).

    • The density (ρ) of the solution is calculated using the formula: ρ = (m₂ - m₁) / V, where V is the volume of the pycnometer.

  • Digital Density Meter:

    • Calibrate the digital density meter with deionized water at a known temperature.

    • Introduce the this compound solution into the measurement cell of the instrument.

    • Record the density reading provided by the instrument at the specified temperature.

pH Measurement

Methodology: The pH of this compound solutions, which are alkaline, should be measured using a pH meter equipped with a combination electrode suitable for high pH measurements.

  • Calibrate the pH meter using standard buffer solutions that bracket the expected pH of the sample (e.g., pH 7, 10, and 12).

  • Rinse the electrode with deionized water and gently blot it dry.

  • Immerse the electrode in the this compound solution, ensuring the bulb and junction are fully submerged.

  • Gently stir the solution and allow the reading to stabilize before recording the pH value.

  • After measurement, thoroughly rinse the electrode with deionized water and store it in the appropriate storage solution.

Determination of Boiling Point

Methodology: The boiling point of a this compound solution can be determined using a standard distillation apparatus or a micro-boiling point apparatus. All procedures must be conducted in a well-ventilated fume hood.

  • Place a known volume of the this compound solution in a round-bottom flask with a few boiling chips.

  • Set up a distillation apparatus with a condenser and a thermometer positioned so that the top of the bulb is level with the side arm of the distillation head.

  • Heat the solution gently.

  • Record the temperature at which the liquid boils and a steady stream of condensate is observed. This temperature is the boiling point.

Determination of Freezing Point

Methodology: The freezing point of a this compound solution can be determined by measuring the temperature at which the liquid and solid phases are in equilibrium.

  • Place a sample of the this compound solution in a test tube.

  • Insert a thermometer or a temperature probe into the solution.

  • Slowly cool the test tube in a cooling bath (e.g., an ice-salt mixture).

  • Gently stir the solution as it cools to promote uniform temperature distribution.

  • Record the temperature at which the first crystals appear and the temperature remains constant for a period. This is the freezing point.

Determination of Solubility

Methodology: The solubility of this compound in water at a specific temperature can be determined by preparing a saturated solution and measuring the concentration of the dissolved salt.

  • Add an excess amount of solid this compound to a known volume of deionized water in a sealed container.

  • Agitate the mixture at a constant temperature for a sufficient time to ensure equilibrium is reached (i.e., the solution is saturated).

  • Carefully decant or filter a known volume of the saturated solution, ensuring no undissolved solid is transferred.

  • Determine the concentration of cyanide in the filtered solution using a suitable analytical method, such as titration with silver nitrate.

  • Calculate the mass of this compound dissolved in the known volume of water to determine the solubility.

Mandatory Visualizations

Signaling Pathway of Cyanide Toxicity

This compound exerts its toxicity primarily by inhibiting cellular respiration. The cyanide ion (CN⁻) has a high affinity for ferric iron (Fe³⁺) and binds to the ferric iron atom in cytochrome c oxidase (Complex IV) of the mitochondrial electron transport chain. This binding prevents the transfer of electrons to oxygen, the final electron acceptor, thereby halting aerobic respiration and the production of ATP. The resulting cellular hypoxia leads to rapid cell death, particularly in tissues with high oxygen demand such as the brain and heart.

Cyanide Toxicity Pathway cluster_cell Cell cluster_mitochondrion Mitochondrion NaCN This compound (NaCN) in Solution CN_ion Cyanide Ion (CN⁻) NaCN->CN_ion Dissociation CytC_Oxidase Cytochrome c Oxidase (Complex IV with Fe³⁺) CN_ion->CytC_Oxidase Inhibition Cellular_Respiration Aerobic Cellular Respiration CN_ion->Cellular_Respiration Blocks ETC Electron Transport Chain (ETC) O2 Oxygen (O₂) ETC->O2 e⁻ transfer ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient H2O Water (H₂O) O2->H2O Reduction ATP ATP ATP_Synthase->ATP Synthesis ADP ADP + Pi ADP->ATP_Synthase Cell_Death Cell Death Cellular_Respiration->Cell_Death

Caption: Mechanism of this compound toxicity via inhibition of cytochrome c oxidase.

Experimental Workflow for Cyanide Determination

The determination of cyanide concentration in an aqueous sample, such as a this compound solution, often involves a distillation step to separate the cyanide from potential interferences, followed by a quantitative analysis method like titration or spectrophotometry.

Cyanide Determination Workflow start Start sample_prep Sample Preparation (Dilution if necessary) start->sample_prep distillation_setup Set up Reflux-Distillation Apparatus sample_prep->distillation_setup acidification Acidify Sample in Flask distillation_setup->acidification distillation Heat and Distill (HCN gas evolves) acidification->distillation absorption Absorb HCN gas in NaOH solution distillation->absorption analysis Quantitative Analysis absorption->analysis titration Titration with AgNO₃ analysis->titration High Conc. spectrophotometry Colorimetric Analysis analysis->spectrophotometry Low Conc. calculation Calculate Cyanide Concentration titration->calculation spectrophotometry->calculation end End calculation->end

Caption: General experimental workflow for the determination of cyanide in aqueous samples.

References

"sodium cyanide CAS number and molecular formula"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of its Properties, Synthesis, and Applications for Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium cyanide (NaCN) is a highly toxic inorganic compound with significant applications in various industrial and research settings. This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and an exploration of its mechanism of action as a potent inhibitor of cellular respiration. This document is intended to serve as a critical resource for professionals in research, drug development, and chemical synthesis, offering detailed methodologies and safety considerations.

Core Properties of this compound

This compound is a white, water-soluble solid.[1] It is an inorganic salt with the chemical formula NaCN. Due to its high toxicity, it must be handled with extreme care.[2]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

PropertyValueReference
CAS Number 143-33-9[1]
Molecular Formula NaCN[1]
Molar Mass 49.0072 g/mol [1]
Appearance White solid[1]
Density 1.595 g/cm³[1]
Melting Point 563.7 °C (1,046.7 °F; 836.9 K)[1]
Boiling Point 1,496 °C (2,725 °F; 1,769 K)[1]
Solubility in Water 48.15 g/100 mL (10 °C); 63.7 g/100 mL (25 °C)[1]
Odor Faint, bitter almond-like[1]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in key chemical transformations are provided below. All procedures involving this compound must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of this compound

This compound is commercially produced by the neutralization of hydrogen cyanide with sodium hydroxide (B78521).[1]

Reaction:

HCN + NaOH → NaCN + H₂O

Procedure:

  • A solution of sodium hydroxide (NaOH) in water is prepared in a suitable reaction vessel equipped with a stirrer and a cooling system.

  • Gaseous or liquid hydrogen cyanide (HCN) is carefully added to the stirred NaOH solution. The reaction is exothermic, and the temperature should be controlled to prevent the polymerization of HCN and decomposition of the product.

  • The resulting aqueous solution of this compound can be used directly or evaporated to obtain solid NaCN crystals.

Preparation of Nitriles from Alkyl Halides

This compound is a key reagent in the synthesis of nitriles via nucleophilic substitution of alkyl halides. This reaction is a valuable method for carbon chain extension.

Reaction:

R-X + NaCN → R-CN + NaX (where R is an alkyl group and X is a halogen)

Detailed Protocol for the Synthesis of Valeronitrile:

  • To a rapidly stirred, partially soluble mixture of this compound (53 g, 1.08 moles) in dimethyl sulfoxide (B87167) (250 ml), add 1-chlorobutane (B31608) (93 g, 1 mole) over 10-15 minutes at 80°C.[3]

  • The reaction is exothermic; maintain the temperature at 140 ± 5°C by cooling with a water bath if necessary.[3]

  • After the addition of 1-chlorobutane is complete, the temperature will drop, indicating the reaction is nearing completion.[3]

  • Cool the brown reaction mixture and dilute it with approximately 1000 ml of water.[3]

  • Extract the aqueous mixture with ether (3 x 150 ml).[3]

  • Wash the combined pale yellow ether extracts.[3]

  • Purify the resulting crude product by distillation to obtain valeronitrile.

Gold Cyanidation Process

The extraction of gold from low-grade ores is a major industrial application of this compound.[1] The process, known as cyanidation, involves the leaching of gold with a dilute solution of this compound in the presence of oxygen.[4][5]

Reaction:

4 Au + 8 NaCN + O₂ + 2 H₂O → 4 Na[Au(CN)₂] + 4 NaOH[1]

General Procedure:

  • Ore Preparation: The gold-bearing ore is first crushed and ground to a fine powder to increase the surface area for leaching.[6][7]

  • Leaching: The finely ground ore is mixed with a dilute solution of this compound (typically 0.03-0.05% NaCN) in large tanks.[5] The pH of the slurry is adjusted to 10-11 with lime to prevent the formation of toxic hydrogen cyanide gas.[5] The mixture is agitated and aerated to facilitate the dissolution of gold.[5]

  • Gold Recovery: The dissolved gold-cyanide complex is recovered from the solution. Common methods include:

    • Carbon-in-Pulp (CIP) / Carbon-in-Leach (CIL): Activated carbon is added to the slurry to adsorb the gold-cyanide complex.[5][7] The gold-laden carbon is then separated from the pulp.

    • Zinc Precipitation (Merrill-Crowe process): Zinc dust is added to the clear gold-bearing solution to precipitate the gold.[4][7]

  • Refining: The recovered gold is then further refined by smelting.

Mechanism of Action: Inhibition of Cellular Respiration

This compound is a potent and rapidly acting poison due to its ability to inhibit cellular respiration.[1] The cyanide ion (CN⁻) specifically targets and binds to the ferric (Fe³⁺) ion in cytochrome c oxidase (Complex IV) of the mitochondrial electron transport chain.[8][9]

This binding prevents the transfer of electrons from cytochrome c oxidase to oxygen, the final electron acceptor in aerobic respiration.[8] As a result, the electron transport chain is halted, and the cell can no longer produce ATP aerobically.[8][9] Tissues that are highly dependent on aerobic respiration, such as the central nervous system and the heart, are particularly vulnerable to the effects of cyanide poisoning.

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of this compound on the mitochondrial electron transport chain.

Sodium_Cyanide_Inhibition_of_Electron_Transport_Chain cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibition Inhibition Pathway cluster_ATP_Synthase ATP Synthesis Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q Complex_I->CoQ e⁻ Proton_Gradient Proton Gradient (H⁺) Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ e⁻ Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III e⁻ CytC Cytochrome C Complex_III->CytC e⁻ Complex_IV Complex IV (Cytochrome c Oxidase) CytC->Complex_IV e⁻ O2 O₂ Complex_IV->O2 e⁻ H2O H₂O NaCN This compound (NaCN) CN_ion Cyanide Ion (CN⁻) NaCN->CN_ion Dissociates CN_ion->Complex_IV Inhibits Electron Transfer ATP_Synthase ATP Synthase CN_ion->ATP_Synthase Blocks ATP Production ATP ATP ATP_Synthase->ATP ADP ADP + Pi Proton_Gradient->ATP_Synthase Drives MTT_Assay_Workflow cluster_workflow MTT Assay Workflow for this compound Cytotoxicity cell_seeding 1. Seed cells in a 96-well plate and allow to attach overnight. treatment 2. Treat cells with varying concentrations of this compound. cell_seeding->treatment incubation 3. Incubate for a defined period (e.g., 24 hours). treatment->incubation mtt_addition 4. Add MTT reagent to each well. incubation->mtt_addition formazan_incubation 5. Incubate to allow formazan crystal formation. mtt_addition->formazan_incubation solubilization 6. Add solubilization solution (e.g., DMSO) to dissolve crystals. formazan_incubation->solubilization read_absorbance 7. Measure absorbance at 570 nm using a plate reader. solubilization->read_absorbance data_analysis 8. Analyze data to determine cell viability and IC₅₀. read_absorbance->data_analysis

References

An In-depth Technical Guide on the Thermodynamic Properties of Sodium Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of sodium cyanide (NaCN). The information is compiled from various scientific sources to ensure accuracy and relevance for research, drug development, and scientific applications. This document presents quantitative data in structured tables, outlines general experimental methodologies, and includes visualizations of key chemical processes involving this compound.

Core Thermodynamic and Physical Properties

This compound is an inorganic compound with the formula NaCN. It is a white, water-soluble solid. The thermodynamic and physical properties of this compound are crucial for understanding its behavior in various chemical and physical processes.

PropertyValueCitation
Molecular FormulaNaCN[1]
Molar Mass49.01 g/mol[2]
AppearanceWhite crystalline solid[2][3]
Density1.5955 g/cm³[1][3]
OdorFaint almond-like[1]
PropertyValueCitation
Melting Point563.7 °C (836.9 K)[3]
Boiling Point1496 °C (1769 K)[3]
Heat of Fusion88.9 cal/g

The following table summarizes key thermodynamic parameters for this compound at standard conditions (25 °C and 100 kPa).[3]

PropertyValueCitation
Standard Enthalpy of Formation (ΔfH⦵298)-87.5 kJ/mol[3]
Standard Molar Entropy (S⦵298)115.6 J·mol⁻¹·K⁻¹[3]
Gibbs Free Energy of Formation (ΔfG⦵)-76.4 kJ/mol[3]
Heat Capacity (C)70.4 J·mol⁻¹·K⁻¹[3]

At ambient conditions, solid this compound has a crystal structure related to that of sodium chloride, where the anions and cations are each six-coordinate.[3] Under high pressure, NaCN undergoes several phase transitions. Studies have shown transitions from an orthorhombic phase to another orthorhombic phase at 4 GPa, then to a monoclinic phase at 8 GPa, and finally to a tetragonal phase at 15 GPa.[4][5][6]

Experimental Protocols for Thermodynamic Property Determination

While detailed, step-by-step experimental protocols for determining the thermodynamic properties of this compound are not extensively available in the public domain, the scientific literature indicates that these values are typically determined using well-established techniques in calorimetry and thermal analysis.

Adiabatic Calorimetry: This is a primary method for measuring heat capacity (Cp) as a function of temperature. In an adiabatic calorimetry experiment, a known quantity of the substance is placed in a calorimeter, which is carefully insulated to prevent heat exchange with the surroundings. A measured amount of electrical energy is supplied to the sample, and the resulting temperature increase is precisely measured. The heat capacity is then calculated from these data. Studies on the heat capacities of this compound crystals have been conducted using this method to investigate phase transitions.[7][8][9]

Differential Scanning Calorimetry (DSC): DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is widely used to determine properties such as melting point, enthalpy of fusion, and to study phase transitions. While not explicitly detailed for NaCN in the provided search results, it is a standard method for obtaining such data.

Combustion Calorimetry: The standard enthalpy of formation (ΔfH°) is often determined by combustion calorimetry. In this technique, the substance is burned in an excess of oxygen in a sealed container (a "bomb" calorimeter). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is measured. From the heat of combustion, the standard enthalpy of formation can be calculated.

Key Chemical Processes

The following diagrams illustrate the primary industrial production method for this compound and some of its key chemical reactions.

G Industrial Production of this compound HCN Hydrogen Cyanide (HCN) NaCN This compound (NaCN) HCN->NaCN + NaOH NaOH Sodium Hydroxide (NaOH) NaOH->NaCN H2O Water (H₂O) NaCN->H2O + H₂O

Industrial Production of this compound

The primary industrial method for producing this compound involves the neutralization of hydrogen cyanide with sodium hydroxide.[1][3] This reaction is an acid-base reaction that yields this compound and water.

G Key Chemical Reactions of this compound cluster_acid_reaction Reaction with Acid cluster_detoxification Detoxification NaCN_acid This compound (NaCN) HCN Hydrogen Cyanide (HCN) NaCN_acid->HCN + H⁺ Acid Strong Acid (e.g., H⁺) Acid->HCN Na_ion Sodium Ion (Na⁺) NaCN_detox This compound (NaCN) NaOCN Sodium Cyanate (B1221674) (NaOCN) NaCN_detox->NaOCN + H₂O₂ H2O2 Hydrogen Peroxide (H₂O₂) H2O2->NaOCN H2O_detox Water (H₂O) NaOCN->H2O_detox + H₂O

Key Chemical Reactions of this compound

This compound reacts rapidly with strong acids to produce the highly toxic gas hydrogen cyanide.[3] This reaction is a significant safety concern. For detoxification, this compound can be treated with hydrogen peroxide to form the less toxic sodium cyanate and water.[2][3]

References

An In-depth Technical Guide on the Reactivity of Sodium Cyanide with Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of sodium cyanide (NaCN) with acids. The core of this reaction is the protonation of the cyanide anion (CN⁻) by an acid to form the highly toxic and volatile hydrogen cyanide (HCN) gas. This document details the fundamental chemical principles, thermodynamics, and safety considerations associated with this reaction. It is intended to serve as a critical resource for laboratory personnel in research, drug development, and other scientific fields where cyanide compounds may be handled.

Introduction

This compound is a white, water-soluble solid that is widely used in various industrial and laboratory applications, including organic synthesis, electroplating, and mining.[1] It is the salt of a strong base (sodium hydroxide) and a weak acid (hydrocyanic acid), which means that in aqueous solutions, the cyanide ion can act as a base.[2] The reaction of this compound with acids is a rapid and exothermic process that liberates hydrogen cyanide gas, a potent respiratory inhibitor.[1][3] A thorough understanding of this reaction's thermodynamics, kinetics, and the associated hazards is paramount for safe handling and use.

Chemical Reaction and Stoichiometry

The fundamental reaction between this compound and an acid involves the transfer of a proton (H⁺) from the acid to the cyanide ion (CN⁻).

General Reaction: NaCN(aq) + H⁺(aq) → HCN(g) + Na⁺(aq)[4]

For specific strong acids, the balanced molecular equations are as follows:

  • With Hydrochloric Acid (HCl): NaCN(aq) + HCl(aq) → HCN(g) + NaCl(aq)[5]

  • With Sulfuric Acid (H₂SO₄): 2NaCN(aq) + H₂SO₄(aq) → 2HCN(g) + Na₂SO₄(aq)[6]

Even weak acids, such as carbonic acid formed from the dissolution of atmospheric carbon dioxide in water, can react with this compound to produce hydrogen cyanide.[7]

Quantitative Data

The reaction of this compound with strong acids is thermodynamically favorable, as indicated by the negative Gibbs free energy change.

Table 1: Thermodynamic Data for the Reaction of this compound with Acids at Standard Conditions (25 °C, 1 atm)

ReactionStandard Enthalpy of Reaction (ΔH°r) (kJ/mol)Standard Gibbs Free Energy of Reaction (ΔG°r) (kJ/mol)Standard Entropy of Reaction (ΔS°r) (J/K·mol)
NaCN(s) + HCl(g) → HCN(l) + NaCl(s)-122.49-87.44-117.54
NaCN(s) + H₂SO₄(l) → HCN(l) + NaHSO₄(s)-115.2-101.4-46.7

Data sourced from multiple chemical reaction databases.[8][9]

Table 2: Physicochemical Properties of Hydrocyanic Acid (HCN)

PropertyValue
pKₐ at 25 °C9.21
Boiling Point25.6 °C (78.1 °F)
Molar Mass27.03 g/mol

Data for Hydrocyanic Acid.

Reaction Kinetics

The key kinetic event is the protonation of the cyanide ion. The rate of this proton transfer is dependent on the pH of the solution and the temperature. Due to the rapid nature of this reaction, specialized techniques such as stopped-flow spectrophotometry would be required for a detailed kinetic study.

Experimental Protocols

Extreme caution must be exercised when performing any experiment involving this compound and acids due to the production of highly toxic hydrogen cyanide gas. All work must be conducted in a certified chemical fume hood with appropriate personal protective equipment.

General Safety Precautions:
  • Engineering Controls: Always work in a well-ventilated chemical fume hood. Ensure that a calibrated hydrogen cyanide gas detector is in place.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and cyanide-resistant gloves (e.g., neoprene or nitrile).

  • Emergency Preparedness: An emergency plan must be in place. A cyanide antidote kit should be readily accessible, and all personnel must be trained in its use. An emergency shower and eyewash station must be in close proximity.

  • Waste Disposal: All cyanide-containing waste must be quenched and disposed of as hazardous waste according to institutional and regulatory guidelines. A common method for quenching small amounts of cyanide waste is treatment with an alkaline solution of sodium hypochlorite (B82951) (bleach) or hydrogen peroxide to oxidize the cyanide to the less toxic cyanate.

Illustrative Experimental Workflow for Monitoring HCN Evolution:

This protocol describes a general setup for the qualitative and semi-quantitative monitoring of hydrogen cyanide gas evolution. This is not a detailed kinetic study protocol but serves as a foundational example.

Objective: To observe the generation of HCN gas upon acidification of a this compound solution and to qualitatively assess the rate of reaction.

Materials:

  • This compound (solid)

  • Deionized water

  • Hydrochloric acid (e.g., 1 M solution)

  • A gas-tight reaction vessel with ports for reagent addition and gas outlet

  • A gas bubbling system to pass the evolved gas through a trapping solution

  • A trapping solution (e.g., a dilute, buffered solution of a colorimetric cyanide indicator or a dilute NaOH solution for subsequent analysis)

  • A colorimetric cyanide detection kit or a cyanide ion-selective electrode.

Procedure:

  • Preparation:

    • Set up the reaction apparatus entirely within a chemical fume hood.

    • Prepare a dilute aqueous solution of this compound (e.g., 0.1 M).

    • Prepare the acid solution.

    • Prepare the trapping solution in the gas bubbling apparatus.

  • Reaction:

    • Carefully add a known volume of the this compound solution to the reaction vessel.

    • Slowly and carefully, add the acid solution to the reaction vessel using a dropping funnel or a syringe pump.

    • Observe the evolution of gas bubbles. The evolved gas is passed through the trapping solution.

  • Detection:

    • Monitor the color change in the trapping solution if a colorimetric indicator is used.

    • Alternatively, at set time intervals, take aliquots of the NaOH trapping solution and analyze for cyanide concentration using a cyanide ion-selective electrode or a suitable analytical method.

Data Analysis (for a semi-quantitative approach):

  • Plot the change in cyanide concentration in the trapping solution over time to get a qualitative sense of the reaction rate. A steeper initial slope indicates a faster reaction.

Diagram 1: Experimental Workflow for HCN Generation and Detection

experimental_workflow cluster_fume_hood Chemical Fume Hood NaCN_solution NaCN Solution Reaction_vessel Gas-Tight Reaction Vessel NaCN_solution->Reaction_vessel Add Acid_solution Acid Solution Acid_solution->Reaction_vessel Add Slowly Gas_outlet Gas Outlet Reaction_vessel->Gas_outlet HCN Gas Evolves Trapping_solution Trapping Solution (e.g., NaOH) Gas_outlet->Trapping_solution Bubble through Detector Cyanide Detector Trapping_solution->Detector Analyze

Caption: Workflow for HCN generation and detection.

Signaling Pathways and Logical Relationships

The reaction of this compound with acids is a direct chemical transformation rather than a biological signaling pathway. The logical progression of events can be visualized as a simple reaction pathway.

Diagram 2: Reaction Pathway of this compound with Acid

reaction_pathway NaCN This compound (NaCN) Protonation Protonation of Cyanide Ion (CN⁻) NaCN->Protonation H_plus Acid (H⁺) H_plus->Protonation HCN Hydrogen Cyanide (HCN) Protonation->HCN Na_plus Sodium Ion (Na⁺) Protonation->Na_plus

Caption: Protonation of cyanide by an acid.

Conclusion

The reaction of this compound with acids is a fundamental chemical process with significant safety implications. The rapid and exothermic nature of the reaction, coupled with the high toxicity of the hydrogen cyanide product, necessitates stringent safety protocols and a thorough understanding of the underlying chemistry. This guide provides essential information for researchers, scientists, and drug development professionals to handle these materials responsibly and safely. It is imperative that all laboratory work involving cyanides and acids be conducted with meticulous planning, appropriate engineering controls, and comprehensive emergency preparedness.

References

Long-Term Health Effects of Low-Dose Sodium Cyanide Exposure in Laboratory Settings: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the long-term health effects associated with low-dose sodium cyanide exposure in laboratory environments. It synthesizes findings from preclinical and occupational studies to inform risk assessment and safety protocols. This document is intended for an audience with a technical background in toxicology, pharmacology, and laboratory sciences.

Executive Summary

Chronic, low-level exposure to this compound, a rapidly acting and potent poison, presents a significant and often insidious occupational hazard in laboratory settings. While acute, high-dose cyanide poisoning is well-characterized, the cumulative effects of repeated, low-dose exposures are less understood but are of critical importance for the health and safety of laboratory personnel. This guide details the systemic effects of such exposure, with a particular focus on the neurological, cardiovascular, respiratory, and endocrine systems. It provides quantitative data from key studies, outlines experimental protocols for assessing toxicity, and visualizes the underlying molecular pathways and experimental workflows.

Pathophysiology of Cyanide Toxicity

Cyanide exerts its primary toxic effect by inhibiting cellular respiration.[1][2][3] Specifically, the cyanide ion (CN-) has a high affinity for the ferric (Fe3+) ion in cytochrome c oxidase (Complex IV) within the mitochondrial electron transport chain.[2][4][5][6] This binding reversibly inhibits the enzyme, halting aerobic metabolism and forcing cells to switch to anaerobic metabolism.[1][4][5] The resulting cellular hypoxia and lactic acidosis are particularly damaging to organs with high oxygen demand, such as the brain and heart.[3][7]

Signaling Pathway of Cyanide-Induced Cellular Hypoxia

The following diagram illustrates the primary mechanism of cyanide's toxic action at the cellular level.

Mechanism of Cyanide-Induced Cellular Hypoxia cluster_mitochondrion Mitochondrion ETC Electron Transport Chain (ETC) ATP ATP Production (Energy) ETC->ATP Drives CytC_Oxidase Cytochrome c Oxidase (Complex IV) ETC->CytC_Oxidase Electron Flow O2 Oxygen (O2) H2O Water (H2O) O2->H2O Reduction Hypoxia Cellular Hypoxia & Lactic Acidosis ATP->Hypoxia Cessation leads to CytC_Oxidase->O2 e- transfer Cyanide This compound (NaCN) - CN- ion Cyanide->CytC_Oxidase Inhibits Fe3+ ion Experimental Workflow for Chronic Cyanide Toxicity Study start Start: Acclimatization of Rats (7 days) randomization Randomization into 4 Groups (Control, Low, Mid, High Dose) start->randomization dosing Daily Oral Gavage with NaCN (90 days) randomization->dosing observations Daily Clinical Observations & Weekly Body Weight/Food Intake dosing->observations Concurrent termination End of Study (Day 91) dosing->termination blood_collection Blood Collection for Hematology & Clinical Chemistry termination->blood_collection necropsy Gross Necropsy termination->necropsy analysis Data Analysis and Reporting blood_collection->analysis histopathology Organ Collection for Histopathology necropsy->histopathology histopathology->analysis

References

Methodological & Application

Application Notes and Protocols for Sodium Cyanide in Gold and Silver Leaching Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium cyanide is a critical reagent in the hydrometallurgical extraction of gold and silver from ores, a process known as cyanidation. This technique relies on the ability of cyanide ions to form stable, water-soluble gold and silver cyanide complexes, allowing for their separation from the ore matrix. This document provides detailed application notes and experimental protocols for conducting gold and silver leaching experiments using this compound in a laboratory setting.

The fundamental chemical reaction governing the dissolution of gold in a dilute this compound solution in the presence of oxygen is described by Elsner's equation:

4 Au + 8 NaCN + O₂ + 2 H₂O → 4 Na[Au(CN)₂] + 4 NaOH [1]

A similar reaction occurs for silver. The efficiency of this process is influenced by several key parameters, including cyanide concentration, pH, oxygen availability, temperature, particle size, and the presence of interfering substances.[2][3]

Key Experimental Parameters and Their Effects

Optimal conditions for gold and silver leaching are crucial for maximizing recovery and ensuring safe laboratory practices. The following parameters are critical to control and monitor:

  • pH: Maintaining a protective alkalinity, typically between pH 10.5 and 11.0, is essential to prevent the formation of highly toxic hydrogen cyanide (HCN) gas.[1][4][5] Lime (calcium hydroxide) or soda (sodium hydroxide) are commonly used to adjust the pH.[1][5]

  • This compound Concentration: The concentration of this compound directly impacts the rate of gold and silver dissolution. While a sufficient concentration is necessary, excessive amounts can increase costs and environmental risks. Typical laboratory test concentrations range from 0.05% to 0.1% (500 to 1000 ppm).[6]

  • Dissolved Oxygen: Oxygen is a crucial reactant in the cyanidation process.[1][2] Inadequate dissolved oxygen can significantly slow down the leaching rate. Aeration of the pulp is necessary to ensure sufficient oxygen is available.

  • Particle Size: Finer ore particles generally lead to a higher recovery rate due to the increased surface area exposed to the cyanide solution.[2] Grinding the ore to a specific particle size, often with 80% of the material passing through a certain mesh size (e.g., 75 microns), is a common practice.

  • Temperature: Leaching is typically conducted at ambient temperatures. While higher temperatures can increase the dissolution rate, they also increase the rate of cyanide decomposition and can decrease oxygen solubility in the solution.[7]

  • Leaching Time: The duration of the leaching process is a critical factor in achieving maximum recovery. Kinetic studies are often performed to determine the optimal leaching time, which can range from 24 to 72 hours or more.[8]

Data Presentation: Quantitative Effects of Leaching Parameters

The following tables summarize quantitative data from various studies on the effects of key parameters on gold and silver recovery.

Table 1: Effect of this compound Concentration and Leaching Time on Gold Recovery

NaCN Concentration (ppm)Leaching Time (hours)Gold Recovery (%)
6004896.5
7004897.9
8004896.5
700-10007242.0

Data sourced from studies on different ore types and conditions.[7][8]

Table 2: Effect of pH on Gold Dissolution Rate

pH (adjusted with Ca(OH)₂)Relative Dissolution Rate
< 11.0High
11.0Decreasing
12.2Negligible

Based on studies investigating the effect of calcium hydroxide (B78521) on gold dissolution.[9]

Table 3: Effect of Particle Size and Leaching Time on Gold Recovery

Particle Size (P80)Leaching Time (hours)Gold Recovery (%)
480 µm96Low (specific % not provided)
180 µm7242.0

Illustrates the importance of grinding to liberation size for improved recovery.[8]

Table 4: Silver Leaching with this compound - Kinetic Data

NaCN Concentration (M)Temperature (K)Maximum Silver Recovery (%)
0.0125303Not specified, but sufficient
0.0051 - 0.0532392

Data from kinetic studies on silver dissolution.[2][7]

Experimental Protocols

Protocol 1: Standard Bottle Roll Cyanidation Test for Gold and Silver Ore

This protocol outlines the industry-standard method for evaluating the amenability of an ore to cyanide leaching.[4]

1. Materials and Equipment:

  • Pulverized ore sample (e.g., 80% passing 75 µm)

  • This compound (NaCN), reagent grade

  • Lime (Ca(OH)₂) or Sodium Hydroxide (NaOH)

  • Deionized water

  • Leaching bottles (2.5 L or other suitable size) with leak-proof caps[1]

  • Bottle roller apparatus[10]

  • pH meter

  • Analytical balance

  • Filtration apparatus (vacuum or pressure)

  • Atomic Absorption Spectrometer (AAS) for Au and Ag analysis

2. Procedure:

  • Sample Preparation: Weigh a representative sample of the pulverized ore (e.g., 500 g) and place it into a leaching bottle.[4]

  • Pulp Preparation: Add a measured volume of deionized water to the bottle to achieve the desired pulp density (e.g., 40-50% solids).

  • pH Adjustment: Agitate the slurry and measure the natural pH. Add lime or sodium hydroxide incrementally until the pH is stable within the target range of 10.5-11.0.[8] Record the amount of alkali added.

  • Cyanide Addition: Add a pre-determined amount of this compound to achieve the target concentration (e.g., 1 g/L or 1000 ppm).[1]

  • Leaching: Securely cap the bottle and place it on the bottle roller. Start the roller to begin agitation.[8] Record the start time.

  • Kinetic Sampling (Optional): At predetermined time intervals (e.g., 2, 4, 8, 24, 48, 72 hours), stop the roller and allow the solids to settle.[8]

  • Solution Analysis: Carefully extract a small, known volume of the pregnant solution. Filter the solution immediately. Analyze the filtrate for:

    • Gold and silver concentration using AAS.

    • Free cyanide concentration (by titration).

    • pH.

  • Reagent Adjustment: After each sampling, adjust the cyanide concentration and pH back to the initial target levels if necessary.

  • Termination: At the end of the experiment, filter the entire slurry to separate the pregnant solution from the solid tailings.

  • Final Analysis: Wash the tailings with water and dry them. Assay the dried tailings for gold and silver content to calculate the overall extraction efficiency.

Protocol 2: Determination of Gold and Silver in Cyanide Leach Solutions by Atomic Absorption Spectroscopy (AAS)

This protocol provides a general guideline for the analysis of gold and silver in pregnant leach solutions.

1. Principle:

Atomic Absorption Spectroscopy measures the absorption of light by free atoms in the gaseous state. The concentration of the analyte is proportional to the amount of light absorbed.

2. Instrumentation:

  • Atomic Absorption Spectrometer equipped with gold and silver hollow cathode lamps.

  • Air-acetylene flame.

3. Reagents and Standards:

  • Stock standard solutions of gold and silver (1000 ppm).

  • Working standard solutions prepared by diluting the stock standards with a matrix-matching solution (deionized water with NaCN and pH adjusted to match the samples).

4. Procedure:

  • Sample Preparation: The filtered pregnant leach solution may need to be diluted with the matrix-matching solution to fall within the linear working range of the instrument.[11]

  • Instrument Calibration: Aspirate the blank (matrix-matching solution) and a series of working standards to generate a calibration curve.

  • Sample Measurement: Aspirate the prepared samples and record their absorbance.

  • Calculation: Determine the concentration of gold and silver in the samples from the calibration curve, accounting for any dilutions.

Visualizations

Gold and Silver Cyanidation Process

Gold_Silver_Cyanidation cluster_leaching Leaching Stage cluster_separation Solid-Liquid Separation cluster_recovery Metal Recovery Ore Gold & Silver Ore (Crushed & Ground) Leaching_Vessel Agitated Leaching Vessel (e.g., Bottle Roll) Ore->Leaching_Vessel Filtration Filtration Leaching_Vessel->Filtration NaCN This compound Solution NaCN->Leaching_Vessel Oxygen Oxygen (Air) Oxygen->Leaching_Vessel Alkali Alkali (Lime/Soda) for pH Control Alkali->Leaching_Vessel Pregnant_Solution Pregnant Leach Solution (Au/Ag Cyanide Complexes) Filtration->Pregnant_Solution Liquid Tailings Solid Tailings (Waste) Filtration->Tailings Solid Analysis AAS Analysis (Au & Ag Concentration) Pregnant_Solution->Analysis

Caption: Workflow of the gold and silver cyanidation process.

Experimental Workflow for a Bottle Roll Test

Bottle_Roll_Workflow start Start prep Ore Sample Preparation (Weighing & Pulping) start->prep ph_adjust pH Adjustment (to 10.5-11.0) prep->ph_adjust cn_add This compound Addition ph_adjust->cn_add leach Agitation on Bottle Roller cn_add->leach sample Periodic Sampling of Solution leach->sample analysis Analyze for Au, Ag, free CN, pH sample->analysis Yes end_leach End of Leaching Period sample->end_leach No reagent_adjust Reagent Adjustment analysis->reagent_adjust reagent_adjust->leach final_sep Final Solid-Liquid Separation end_leach->final_sep Yes final_analysis Analyze Pregnant Solution and Tailings final_sep->final_analysis end End final_analysis->end

Caption: Step-by-step workflow for a laboratory bottle roll test.

References

Application Notes and Protocols: Sodium Cyanide as a Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium cyanide (NaCN) is a highly versatile and potent nucleophile widely employed in organic synthesis for the introduction of the nitrile (-CN) functional group. This moiety serves as a valuable intermediate, readily transformable into a variety of other functional groups, including carboxylic acids, primary amines, and ketones. Consequently, this compound is a key reagent in the synthesis of a broad spectrum of organic molecules, from simple aliphatic nitriles to complex pharmaceutical intermediates and amino acids.[1][2]

This document provides detailed application notes and experimental protocols for key synthetic transformations utilizing this compound. It is intended for use by qualified researchers and professionals who are well-versed in the handling of highly toxic reagents and familiar with standard laboratory safety procedures.

EXTREME CAUTION ADVISED: this compound is a highly toxic and hazardous material.[3][4][5] Ingestion, inhalation, or skin contact can be fatal.[3][4] It reacts with acids and moisture to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[1][4] All manipulations must be carried out in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (double gloving is recommended), and safety goggles with a face shield, must be worn at all times.[4][6] A written Standard Operating Procedure (SOP) for the use of cyanide compounds is mandatory.[4] An emergency plan and access to a cyanide antidote kit should be in place before commencing any work.[4]

Kolbe Nitrile Synthesis: Cyanation of Alkyl Halides

The Kolbe nitrile synthesis is a classic and reliable method for the preparation of alkyl nitriles via the nucleophilic substitution of an alkyl halide with a metal cyanide.[7][8] The reaction typically proceeds via an SN2 mechanism, particularly with primary and secondary alkyl halides, in polar aprotic solvents.[7][9]

General Reaction Scheme:

R-X + NaCN → R-CN + NaX (where R = alkyl group; X = Cl, Br, I)

Application and Substrate Scope:

This reaction is highly effective for primary and secondary alkyl halides. Tertiary alkyl halides are prone to elimination side reactions.[9] The choice of solvent is crucial; polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are preferred as they enhance the nucleophilicity of the cyanide ion.[8] The use of DMSO is particularly advantageous for sterically hindered electrophiles.[8]

Tabulated Data: Kolbe Nitrile Synthesis of Various Alkyl Halides
EntryAlkyl HalideSolventTemperature (°C)Time (h)Yield (%)Reference
1Benzyl (B1604629) chlorideEthanol/WaterReflux0.5 - 0.7580-90[10]
21-BromopropaneEthanolReflux--[11]
3Various primary bromidesAliquat 336 (PTC)--Excellent[12]
Detailed Experimental Protocol: Synthesis of Benzyl Cyanide

Materials:

  • Benzyl chloride

  • This compound

  • Ethanol (95%)

  • Water

  • Round-bottomed flask

  • Reflux condenser

  • Separatory funnel

  • Heating mantle or water bath

  • Distillation apparatus

Procedure: [10]

  • In a 5-liter round-bottomed flask equipped with a reflux condenser and a separatory funnel, place 500 g of powdered this compound and 450 ml of water.

  • Warm the mixture on a water bath to dissolve the this compound.

  • In the separatory funnel, prepare a mixture of 1 kg of benzyl chloride and 1 kg of 95% ethanol.

  • Add the benzyl chloride-ethanol mixture to the this compound solution over 30-45 minutes.

  • Reflux the reaction mixture on the water bath for 30-45 minutes.

  • After reflux, cool the mixture and filter off the precipitated sodium chloride.

  • Wash the precipitate with a small amount of alcohol.

  • Distill the filtrate to remove the alcohol.

  • The residue will separate into two layers. Separate the upper layer of benzyl cyanide.

  • Purify the benzyl cyanide by distillation under reduced pressure. The product is collected at 115-120°C/10 mm Hg.

Reaction Workflow: Kolbe Nitrile Synthesis

Kolbe_Nitrile_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Alkyl_Halide Alkyl Halide (R-X) Reaction_Vessel Reaction Mixture Alkyl_Halide->Reaction_Vessel NaCN This compound (NaCN) NaCN->Reaction_Vessel Solvent Polar Aprotic Solvent (e.g., DMSO, DMF) Solvent->Reaction_Vessel Heat Heat (Reflux) Heat->Reaction_Vessel Workup Workup (Filtration, Extraction) Reaction_Vessel->Workup SN2 Reaction Purification Purification (Distillation) Workup->Purification Product Alkyl Nitrile (R-CN) Purification->Product

Caption: Workflow for the Kolbe Nitrile Synthesis.

Strecker Amino Acid Synthesis

The Strecker synthesis is a powerful three-component reaction that produces α-amino acids from aldehydes or ketones, ammonia, and a cyanide source.[3][13][14] The reaction proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to the corresponding amino acid.[3][13]

General Reaction Scheme:
  • RCHO + NH₃ + NaCN → RCH(NH₂)CN + NaOH

  • RCH(NH₂)CN + 2H₂O + H⁺ → RCH(NH₃⁺)COOH + NH₄⁺

Application and Substrate Scope:

The Strecker synthesis is highly versatile and can be used to prepare a wide variety of both proteinogenic and non-proteinogenic amino acids by varying the starting aldehyde or ketone.[3][13] The classical Strecker synthesis yields a racemic mixture of amino acids.[13]

Tabulated Data: Examples of Strecker Amino Acid Synthesis
EntryCarbonyl CompoundAmine SourceCyanide SourceProduct (after hydrolysis)Yield (%)Reference
1AcetaldehydeAmmoniaHydrogen CyanideAlanine-[3]
23-Methyl-2-butanoneAmmoniaThis compoundValine derivative-[3]
3FormaldehydeMethylamine[¹¹C]NaCN[¹¹C-carbonyl]sarcosineModerate to good[15]
Detailed Experimental Protocol: General Procedure for α-Amino Nitrile Formation

Materials:

  • Aldehyde or Ketone

  • Ammonium (B1175870) chloride

  • This compound

  • Methanol

  • Water

  • Round-bottomed flask

  • Stirring apparatus

Procedure:

  • In a round-bottomed flask, dissolve the aldehyde or ketone in methanol.

  • Add an aqueous solution of ammonium chloride, followed by an aqueous solution of this compound.

  • Stir the mixture at room temperature for the appropriate time (typically several hours to overnight).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically worked up by extraction with an organic solvent.

  • The organic layer is dried and concentrated to yield the crude α-aminonitrile.

Note: The subsequent hydrolysis of the α-aminonitrile to the amino acid is typically carried out by heating with a strong acid (e.g., HCl) or base (e.g., NaOH).

Signaling Pathway: Strecker Amino Acid Synthesis Mechanism

Strecker_Synthesis Aldehyde Aldehyde (RCHO) Iminium_Ion Iminium Ion [RCH=NH2]+ Aldehyde->Iminium_Ion + NH3 - H2O Ammonia Ammonia (NH3) Amino_Nitrile α-Amino Nitrile RCH(NH2)CN Iminium_Ion->Amino_Nitrile + CN- Cyanide Cyanide Ion (CN-) from NaCN Hydrolysis Hydrolysis (H3O+) Amino_Nitrile->Hydrolysis Amino_Acid α-Amino Acid RCH(NH3+)COOH Hydrolysis->Amino_Acid

Caption: Mechanism of the Strecker Amino Acid Synthesis.

Cyanation of Aryl Halides: The Rosenmund-von Braun Reaction and its Modifications

The cyanation of aryl halides is a crucial transformation for the synthesis of benzonitriles, which are important precursors in the pharmaceutical and materials industries. The classical Rosenmund-von Braun reaction involves the reaction of an aryl halide with a stoichiometric amount of copper(I) cyanide at high temperatures.[16][17] Modern modifications have been developed that utilize catalytic amounts of copper or palladium, offering milder reaction conditions and broader functional group tolerance.[16][18][19]

General Reaction Scheme (Copper-Catalyzed):

Ar-X + NaCN --(Cu(I) catalyst, ligand)--> Ar-CN + NaX (where Ar = aryl group; X = Br, I)

Application and Substrate Scope:

Catalytic systems, often employing copper(I) iodide with a diamine ligand, have significantly improved the utility of this reaction.[18][20] These methods are effective for a wide range of aryl bromides and iodides, including those with various functional groups.[18][20]

Tabulated Data: Copper-Catalyzed Cyanation of Aryl Bromides
EntryAryl BromideCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
14-Bromotoluene (B49008)10 mol% CuI, 20 mol% KI, N,N'-dimethylethylenediamineToluene (B28343)1102492[18][20]
21-Bromo-4-methoxybenzene10 mol% CuI, 20 mol% KI, N,N'-dimethylethylenediamineToluene1102495[18][20]
32-Bromopyridine10 mol% CuI, 20 mol% KI, N,N'-dimethylethylenediamineToluene1102485[18][20]
Detailed Experimental Protocol: Copper-Catalyzed Cyanation of 4-Bromotoluene

Materials:

  • 4-Bromotoluene

  • This compound

  • Copper(I) iodide (CuI)

  • Potassium iodide (KI)

  • N,N'-Dimethylethylenediamine

  • Toluene (anhydrous)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

  • Standard workup and purification equipment

Procedure: (Adapted from Buchwald, et al.)[18][20]

  • To a Schlenk tube under an inert atmosphere, add CuI (10 mol%), KI (20 mol%), and NaCN (1.2 equiv).

  • Add 4-bromotoluene (1.0 equiv) and N,N'-dimethylethylenediamine (1.0 equiv).

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture at 110°C for 24 hours with vigorous stirring.

  • After cooling to room temperature, the reaction mixture is diluted with an appropriate organic solvent (e.g., ethyl acetate) and filtered through a pad of Celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford 4-methylbenzonitrile.

Logical Relationship: Rosenmund-von Braun Reaction Pathway

Rosenmund_von_Braun cluster_reactants Reactants cluster_catalyst Catalytic System Aryl_Halide Aryl Halide (Ar-X) Oxidative_Addition Oxidative Addition of Ar-X to Cu(I) Aryl_Halide->Oxidative_Addition NaCN This compound (NaCN) Cyanide_Exchange Cyanide Exchange NaCN->Cyanide_Exchange Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Oxidative_Addition Ligand Ligand (e.g., Diamine) Ligand->Cu_Catalyst Catalytic_Cycle Catalytic Cycle Oxidative_Addition->Cyanide_Exchange Forms Ar-Cu(III)-X Reductive_Elimination Reductive Elimination of Ar-CN Cyanide_Exchange->Reductive_Elimination Forms Ar-Cu(III)-CN Reductive_Elimination->Cu_Catalyst Regenerates Cu(I) Catalyst Product Aryl Nitrile (Ar-CN) Reductive_Elimination->Product

Caption: Catalytic cycle for the copper-catalyzed cyanation of aryl halides.

Safety, Handling, and Waste Disposal

The safe handling and disposal of this compound and related waste are of paramount importance.

Handling and Storage: [1][4][6]

  • Always work in a well-ventilated chemical fume hood.[1][4]

  • Store this compound in a cool, dry, and secure location, segregated from acids and water.[1][6]

  • Use a designated work area for all cyanide-related experiments.[4]

  • Avoid the formation of dust.

Personal Protective Equipment (PPE): [4][6]

  • Wear a laboratory coat, closed-toe shoes, and long pants.

  • Use chemical-resistant gloves (nitrile or neoprene, double-gloving recommended).

  • Wear safety goggles and a face shield.

Spill and Emergency Procedures: [1][6]

  • In case of a small spill within a fume hood, absorb the material with an inert absorbent, place it in a sealed container, and label it as hazardous waste.[1][6]

  • For larger spills or spills outside a fume hood, evacuate the area immediately and contact emergency services.[6]

  • In case of skin contact, immediately wash the affected area with copious amounts of soap and water.[1]

  • In case of eye contact, flush with water for at least 15 minutes.[1]

  • In case of inhalation, move to fresh air immediately.[1]

  • Seek immediate medical attention for any exposure.[1]

Waste Disposal: [1][6][21]

  • All cyanide-containing waste is considered acutely hazardous (P-listed waste).[4]

  • Collect all solid and liquid cyanide waste in clearly labeled, dedicated, and sealed containers.[21]

  • Never mix cyanide waste with acidic waste, as this will generate lethal hydrogen cyanide gas.[21]

  • Contaminated materials such as gloves, paper towels, and pipette tips must also be disposed of as hazardous cyanide waste.[21]

  • Follow all institutional and regulatory guidelines for the disposal of hazardous waste.

Experimental Workflow: Safe Handling and Disposal of this compound

Safe_Handling_Workflow Start Start: Plan Experiment PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Face Shield) Start->PPE Fume_Hood Work in a Certified Chemical Fume Hood PPE->Fume_Hood Weighing Weigh NaCN in Hood Fume_Hood->Weighing Reaction Perform Reaction Weighing->Reaction Workup Quench and Workup (in hood) Reaction->Workup Waste_Segregation Segregate Cyanide Waste (Solid and Liquid) Workup->Waste_Segregation Decontamination Decontaminate Glassware and Work Area Waste_Segregation->Decontamination Waste_Disposal Label and Store Waste for Professional Disposal Decontamination->Waste_Disposal End End of Procedure Waste_Disposal->End

Caption: Workflow for the safe handling and disposal of this compound.

References

Application Notes and Protocols for the Use of Sodium Cyanide in the Electroplating of Precious Metals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is for research and informational purposes only. The use of sodium cyanide and cyanide-based solutions is extremely hazardous and requires strict adherence to all applicable safety regulations and protocols. Work with these materials should only be conducted by trained personnel in a properly equipped facility, such as a certified fume hood.[1][2]

Introduction: The Role of Cyanide in Precious Metal Electroplating

This compound (NaCN) and potassium cyanide (KCN) are fundamental components in many electroplating processes for precious metals, including gold, silver, platinum, and rhodium.[3][4][5] Despite its high toxicity, cyanide is valued for its exceptional ability to form stable, water-soluble complexes with these metals.[4][6] The formation of metal-cyanide complexes, such as dicyanoaurate(I) ([Au(CN)₂]⁻) or dicyanoargentate(I) ([Ag(CN)₂]⁻), is crucial for achieving controlled, high-quality metal deposition.[1][6]

The key advantages of using cyanide-based electrolytes include:

  • High-Quality Deposits: Produces bright, dense, and uniform coatings with excellent adhesion.[1][4][5]

  • Bath Stability: The strong complexation prevents the precipitation of metal hydroxides and other undesirable side reactions, ensuring a stable and long-lasting plating bath.[4][7]

  • Excellent Throwing Power: Allows for uniform plating on complex and intricately shaped substrates.[4]

  • Process Control: Enables precise control over the deposition rate and the final properties of the plated layer.[4]

Critical Safety Protocols for Handling this compound

This compound is a highly toxic compound that can be fatal if ingested, inhaled, or absorbed through the skin.[8][9] All work with cyanide solutions must be performed with the utmost care in a well-ventilated fume hood.[1]

Mandatory Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves designed for handling corrosive liquids.[2][10]

  • Eye Protection: Chemical splash goggles and a full-face shield.[2][3] An emergency eyewash station must be immediately accessible.[10][11]

  • Body Protection: Impervious, long-sleeved lab coat or apron.[2][3]

  • Respiratory Protection: Use of a dust mask (N95 or higher) or gas mask may be necessary when handling solid this compound to prevent inhalation of dust particles.[2][10]

Handling and Storage:

  • Acid Incompatibility: NEVER mix or store cyanide compounds with acids.[2] Contact with acid will release highly toxic hydrogen cyanide (HCN) gas.[2][12] Most cyanide plating baths are operated at an alkaline pH to prevent HCN formation.[3][7]

  • Storage: Store this compound in a cool, dry, well-ventilated area, away from acids, nitrates, and moisture.[3][10] Containers must be kept tightly sealed as this compound is hygroscopic and reacts with moisture to produce toxic gases.[3]

  • Spill Management: In the event of a spill, evacuate the area immediately. Only trained personnel with appropriate PPE should handle the cleanup using non-sparking tools.[2]

Emergency First Aid:

  • Immediate medical attention is critical in case of exposure.

  • Skin Contact: Remove all contaminated clothing and wash the affected area with large amounts of water for at least 15-20 minutes.[8][10]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[10]

  • Ingestion or Inhalation: Move the victim to fresh air. If the person is not breathing, perform artificial respiration using a bag-valve mask; do not use mouth-to-mouth resuscitation.[8][10]

General Experimental Workflow

The following diagram illustrates the typical workflow for precious metal electroplating using a cyanide-based bath.

G cluster_prep 1. Pre-Plating cluster_plating 2. Electroplating cluster_post 3. Post-Plating Degreasing Substrate Degreasing (e.g., Acetone (B3395972), Isopropanol) Rinsing1 DI Water Rinse Degreasing->Rinsing1 Activation Surface Activation (e.g., Dilute Acid Dip) Rinsing1->Activation Rinsing2 DI Water Rinse Activation->Rinsing2 Cell Assemble Electroplating Cell (Anode, Cathode, Electrolyte) Rinsing2->Cell Plating Electroplating Process Cell->Plating Rinsing3 DI Water Rinse Plating->Rinsing3 Params Control Parameters (Current Density, Temp, pH) Params->Plating HotSoak Hot Water Soak (To remove trapped salts) Rinsing3->HotSoak Drying Drying (e.g., Nitrogen Stream) HotSoak->Drying

General workflow for cyanide-based precious metal electroplating.

Application Protocol: Gold (Au) Electroplating

Cyanide-based baths are widely used for gold electroplating in industries such as electronics and jewelry to produce high-purity, uniform gold coatings.[1][4] The process relies on the electrochemical reduction of the stable dicyanoaurate(I) complex, [Au(CN)₂]⁻.[1]

4.1 Experimental Protocol

  • Substrate Preparation: Proper preparation is critical for coating adhesion.[1]

    • Degreasing: Sonicate the substrate in acetone for 10 minutes, followed by isopropanol (B130326) for 10 minutes.

    • Rinsing: Thoroughly rinse the substrate with deionized (DI) water.

    • Surface Activation: If necessary, dip the substrate briefly in a suitable dilute acid (e.g., H₂SO₄) to remove any oxide layers, followed by another DI water rinse.[1]

  • Electroplating Bath Preparation: Prepare the electrolyte solution in a fume hood using the components listed in Table 1. Dissolve the salts in DI water. Adjust the pH to the desired range using potassium hydroxide (B78521) (KOH) or phosphoric acid (H₃PO₄).[1]

  • Electroplating Procedure:

    • Assemble a three-electrode cell: the prepared substrate as the working electrode (cathode), a platinum mesh as the counter electrode (anode), and an Ag/AgCl electrode as the reference.[1]

    • Heat the solution to the desired operating temperature (see Table 1).[9]

    • Immerse the electrodes in the solution.

    • Apply a constant current or potential using a potentiostat/galvanostat. Plate for a duration calculated to achieve the desired thickness (e.g., 5-15 seconds for a thin layer).[9]

  • Post-Plating Treatment:

    • Remove the plated substrate and rinse thoroughly with DI water.

    • Dry the piece immediately, for instance, with a stream of nitrogen, to prevent water spots.[9]

4.2 Data Summary: Gold Plating Bath

ParameterTypical RangeEffects and Considerations
Gold Source Potassium Dicyanoaurate(I) (KAu(CN)₂)8 - 12 g/L
Free Cyanide Potassium Cyanide (KCN)10 - 20 g/L
Supporting Electrolyte Dibasic Potassium Phosphate (K₂HPO₄)20 - 30 g/L
pH 11 - 13Critical for bath stability. A high pH (>11) is preferred to prevent the formation of toxic HCN gas.[1]
Temperature 25 - 60 °CHigher temperatures can increase the deposition rate but may reduce bath stability.[1]
Current Density 0.1 - 10 mA/cm²Higher densities increase plating speed but can lead to rougher, more porous deposits.[1]
Anode Material Platinum or Stainless SteelInert anodes are typically used.

Application Protocol: Silver (Ag) Electroplating

The most reliable and common method for silver electroplating utilizes an alkaline cyanide solution.[13][14] A key feature of this process is the "silver strike," a preliminary plating step that ensures strong adhesion of the final silver layer.[13]

5.1 Experimental Protocol

  • Substrate Preparation: Follow the same degreasing, rinsing, and activation steps as described for gold plating (Section 4.1).

  • Silver Strike (Pre-plating):

    • Prepare a silver strike solution (see Table 2). This bath has a low silver and high free cyanide concentration.[13][14]

    • Immerse the substrate and apply a relatively high current density (e.g., 20-25 A/ft²) for 30-60 seconds until the surface is completely covered with a thin layer of silver.[13]

    • This step prevents immersion deposition, which leads to poor adhesion.[13]

    • Rinse the substrate with DI water before proceeding.

  • Silver Plating:

    • Prepare the main silver plating bath (see Table 2).

    • Immerse the strike-coated substrate (cathode) and a pure silver anode into the solution.[15]

    • Apply the appropriate current density and plate for the required time to achieve the desired thickness.

  • Post-Plating Treatment:

    • Rinse the plated part thoroughly with DI water.

    • Immerse the part in hot DI water (≥ 90 °C) for at least 2 minutes. This step is crucial to remove any cyanide salts that may be entrapped in the deposit, which could otherwise cause surface discoloration over time.[14]

    • Dry the part completely.

5.2 Data Summary: Silver Plating Bath

ParameterSilver Strike BathMain Silver Plating BathEffects and Considerations
Silver Source Silver Cyanide (AgCN)0.5 oz/gal (4 g/L)[13]4 oz/gal (30 g/L)[13]
Free Cyanide Potassium Cyanide (KCN)13 oz/gal (100 g/L)[13]6 oz/gal (45 g/L)[13]
Conductivity Salt -Potassium Carbonate (K₂CO₃): 4 oz/gal (30 g/L)[13]Improves solution conductivity.[14]
pH ≥ 8≥ 8Alkaline conditions are necessary for bath stability.[13]
Temperature Room TemperatureRoom TemperatureTypically operated at ambient temperature.
Current Density 20-25 A/ft² (2.2-2.7 A/dm²)[13]5-15 A/ft²A high current density is used for the short strike process.
Anode Material Stainless Steel[14]Pure Silver[15]Inert anodes are used in the strike to avoid increasing silver concentration.[14]

Application Protocol: Platinum (Pt) and Rhodium (Rh) Electroplating

Unlike gold and silver, the electrodeposition of platinum-group metals often utilizes molten cyanide baths, typically a eutectic mixture of sodium and potassium cyanides, at high temperatures.[16][17][18] This process is conducted in a controlled inert atmosphere to prevent cyanide oxidation and ensure high-purity deposits.[17][19]

6.1 Experimental Protocol

  • Substrate Preparation: Thoroughly clean the substrate as described in Section 4.1. The substrate must be able to withstand the high operating temperatures.

  • Molten Salt Bath Preparation:

    • Warning: This procedure is extremely hazardous and requires specialized equipment for high-temperature, inert-atmosphere work.

    • Use a moisture-free, equimolar mixture of this compound (NaCN) and potassium cyanide (KCN).[16] The salts must be thoroughly dried in a vacuum oven before use.[19]

    • The bath is contained within a crucible (e.g., Mullite).[17]

    • The metal ions (Pt or Rh) are introduced into the molten salt by the electrolytic dissolution of a pure platinum or rhodium anode.[16][18] This is done by passing a direct current between a Pt/Rh anode and a cathode until the desired metal concentration in the melt is achieved.

  • Electroplating Procedure:

    • The entire process must be carried out in a dry, inert gas environment (e.g., argon or helium).[16][19]

    • Heat the cyanide salt mixture to the operating temperature (e.g., ~570 °C).[16]

    • Immerse the substrate (cathode) and the appropriate anode (platinum or rhodium) into the molten bath.

    • Apply a controlled deposition potential (e.g., -2.2 V vs. Ag/AgCl reference) to plate the metal.[16]

  • Post-Plating Treatment:

    • Carefully remove the substrate from the molten bath and allow it to cool within the inert atmosphere to prevent oxidation.

    • Once at a safe temperature, remove the part and clean off any residual solidified salt.

6.2 Data Summary: Platinum-Rhodium Molten Salt Plating

ParameterTypical Value / ConditionEffects and Considerations
Electrolyte Equimolar mixture of NaCN and KCNMolten salt acts as both solvent and electrolyte. Must be moisture-free.[16]
Metal Source Electrolytic dissolution of pure Pt or Rh anodeMetal concentration in the bath is typically 1-3%.[17][19]
Atmosphere Inert Gas (Argon or Helium)Essential for iridium and rhodium plating; prevents oxidation of the cyanide bath.[17][19]
Temperature ~570 °C (for NaCN/KCN mixture)Temperature is maintained ~50 °C above the salt's melting point.[16]
Deposition Potential Controlled potential (e.g., -2.2 V vs. Ag/AgCl)The potential is monitored to control the deposition process.[16]
Anode Material Pure Platinum or Pure RhodiumThe anode replenishes the metal ions in the molten bath.[16]
Current Efficiency Near 100% for RhodiumHigh efficiency is achievable under proper conditions.[18]

References

"methodology for using sodium cyanide in the synthesis of nitriles"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of Nitriles Using Sodium Cyanide

For Use by Trained Laboratory Personnel Only

These notes provide a comprehensive overview of the Kolbe nitrile synthesis, a method for preparing alkyl nitriles through the nucleophilic substitution of alkyl halides with this compound.[1][2][3] This reaction is a cornerstone of organic synthesis, enabling carbon chain extension and providing a versatile intermediate for further functional group transformations.[4]


DANGER: EXTREME TOXICITY

This compound (NaCN) is a potent, rapidly acting poison that is fatal if swallowed, inhaled, or absorbed through the skin.[5][6][7] Exposure to as little as 50-200 mg can be lethal.[8][9] It reacts with acids or moisture to release highly toxic and flammable hydrogen cyanide (HCN) gas.[8][10] All procedures must be conducted by trained personnel in a controlled laboratory setting with strict adherence to all safety protocols outlined below.[11]

Critical Safety Protocols

1.1. Hazard Assessment & Personal Protective Equipment (PPE)

  • High Acute Toxicity: The cyanide ion (CN⁻) inhibits cellular respiration, leading to histotoxic hypoxia.[12]

  • Engineering Controls: All manipulations of solid this compound and its solutions, including weighing and transfers, must occur within a certified chemical fume hood.[10][13] The work area should be clearly designated for cyanide use.[10]

  • Personal Protective Equipment (PPE): At a minimum, personnel must wear a lab coat, chemical splash goggles, a face shield (if a splash hazard exists), and double nitrile or neoprene gloves.[10][12] Contaminated gloves must be removed and replaced immediately.[12] Hands must be washed thoroughly after work is completed.[11][12]

1.2. Safe Handling & Emergency Preparedness

  • Buddy System: Never work with cyanides when alone in the laboratory.[12][14] A second person must be present and aware of the experimental procedures and emergency response plan.[14]

  • Acid Incompatibility: Store this compound away from acids and carbon dioxide sources to prevent the liberation of HCN gas.[5][8]

  • Emergency Response: Ensure an emergency eyewash and safety shower are accessible.[10] In case of any exposure, call emergency services (911) immediately.[10][12]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[8][12]

    • Eye Contact: Flush eyes at an eyewash station for at least 15 minutes, lifting the upper and lower eyelids.[12]

    • Inhalation: Move the affected person to fresh air immediately.[8][12]

  • Spill Cleanup: Small spills of solid cyanide should be carefully swept to avoid dust formation.[12] The area should then be wiped with an absorbent pad and decontaminated with an alkaline solution (pH ≥ 10), followed by a 10% bleach solution.[12][13] All cleanup materials are considered hazardous waste.[12]

Chemical Principles and Mechanism

The synthesis of nitriles from alkyl halides and this compound is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction.[1][15] The cyanide ion (⁻C≡N) acts as a potent nucleophile, attacking the electrophilic carbon atom of the alkyl halide and displacing the halide leaving group in a single, concerted step.[16]

G cluster_reactants cluster_ts cluster_products r1 N≡C⁻ ts [ N≡C···R···X ]δ- r1->ts Backside Attack r2 + R-X p1 N≡C-R ts->p1 Inversion of Stereochemistry p2 + X⁻

The reaction rate is dependent on the concentrations of both the alkyl halide and the cyanide nucleophile. The reaction works best with primary and secondary alkyl halides.[1][17] Tertiary halides are prone to elimination (E2) side reactions.[1][17] The cyanide ion is an ambident nucleophile, meaning it can react via the carbon or nitrogen atom.[1][2] Using alkali metal cyanides like NaCN in polar aprotic solvents favors attack from the more nucleophilic carbon atom, leading to the desired nitrile product.[1][2]

Experimental Protocols

The following is a generalized protocol for the synthesis of a nitrile from a primary alkyl bromide. Note: All quantities and conditions must be optimized for the specific substrate.

3.1. Materials

  • Alkyl Halide (e.g., 1-bromopentane)

  • This compound (NaCN)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

3.2. Reaction Setup

  • Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere. All glassware must be oven-dried.

  • In a certified chemical fume hood , add this compound (1.2 equivalents) to the flask.

  • Add anhydrous DMSO to the flask via syringe.

  • Stir the suspension and add the alkyl halide (1.0 equivalent) dropwise via syringe.

3.3. Reaction Execution

  • Heat the reaction mixture to the appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC analysis.

  • Upon completion, cool the reaction mixture to room temperature.

  • CAUTION: Quench the reaction by slowly pouring the mixture into a beaker containing a large volume of ice-cold water. This step must be performed in the fume hood.

  • Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3x).

  • Combine the organic layers and wash with brine (2x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude nitrile.

  • Purify the product as necessary (e.g., by vacuum distillation or column chromatography).

G prep Preparation (Fume Hood, PPE, Buddy System) setup Reaction Setup (Inert Atmosphere, Dry Glassware) prep->setup reagents Add Reagents (NaCN, Solvent, Alkyl Halide) setup->reagents reaction Heat & Stir (Monitor Progress) reagents->reaction cooldown Cool to RT reaction->cooldown quench Quench (Ice Water, in Fume Hood) cooldown->quench extract Workup (Extraction, Washing, Drying) quench->extract purify Purification (Distillation/Chromatography) extract->purify waste Waste Disposal (Segregate Cyanide Waste) purify->waste

Data Presentation: Reaction Conditions

The choice of solvent and temperature is critical for a successful reaction. Polar aprotic solvents like DMSO, DMF, and acetone (B3395972) are preferred as they solvate the cation (Na⁺) but not the cyanide anion, increasing its nucleophilicity.[18][19] Protic solvents (e.g., ethanol, water) can decrease the reaction rate by solvating the nucleophile.[19]

Substrate TypeLeaving GroupSolventTemperature (°C)Typical YieldReference(s)
Primary Alkyl-Br, -IDMSO50 - 100> 90%[18][20]
Primary Alkyl-Cl, -OTsAcetone, DMFReflux70 - 90%[1][17]
Secondary Alkyl-Br, -IDMSO80 - 12050 - 70%[17][18]
Benzyl-Cl, -BrEthanol/WaterReflux> 85%[16]
Allyl-Cl, -BrAcetone40 - 60> 80%[1]

Waste Management and Decontamination

  • Waste Segregation: All cyanide-containing waste, including aqueous layers from workup and solvent rinses, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[12] Cyanide waste must be kept separate from acidic waste streams.[12]

  • Decontamination: Glassware and surfaces that have come into contact with cyanide must be decontaminated. This is typically done by rinsing with an alkaline solution (pH > 10) to prevent HCN formation, followed by treatment with an alkaline bleach solution to oxidize cyanide to the less toxic cyanate.[12] All rinsates must be collected as hazardous waste.[12]

G start Cyanide Waste Generated (Solid, Liquid, Glassware) is_acidic Is waste acidic? start->is_acidic decontaminate Decontaminate Glassware/ Surfaces in Fume Hood start->decontaminate segregate Segregate in Dedicated 'Cyanide Waste' Container is_acidic->segregate No is_acidic->segregate Yes (NEVER MIX) dispose Dispose via Institutional Hazardous Waste Program segregate->dispose alkaline_rinse Rinse with alkaline solution (pH > 10) decontaminate->alkaline_rinse bleach_treat Treat with alkaline bleach solution alkaline_rinse->bleach_treat collect_rinse Collect all rinsates as hazardous waste bleach_treat->collect_rinse collect_rinse->dispose

References

Application Notes and Protocols: Sodium Cyanide in the Preparation of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Sodium cyanide (NaCN) is a highly versatile and fundamental reagent in organic synthesis, despite its inherent toxicity. Its utility lies in the introduction of the cyano (-CN) group, a valuable synthon that can be readily transformed into various functional groups crucial for the construction of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The cyano group serves as a precursor to carboxylic acids, amines, amides, and ketones, making it an indispensable tool in medicinal chemistry and drug development.[1][2][3] This document provides detailed application notes and experimental protocols for key reactions involving this compound in the synthesis of important pharmaceutical building blocks.

Core Applications:

This compound is primarily employed in the following transformations for synthesizing pharmaceutical intermediates:

  • Nitrile Synthesis via Nucleophilic Substitution: The cyanide ion is a potent nucleophile, readily displacing leaving groups like halides from alkyl substrates to form nitriles, thereby extending the carbon chain.[4][5]

  • Cyanohydrin Formation: The addition of cyanide to aldehydes and ketones creates cyanohydrins, which are precursors to α-hydroxy acids and α-amino acids.[2][3]

  • Strecker Amino Acid Synthesis: A multicomponent reaction between an aldehyde or ketone, ammonia, and this compound to produce α-amino nitriles, which are then hydrolyzed to yield amino acids.[1][6]

  • Aromatic Nitrile Synthesis: In reactions such as the Rosenmund-von Braun reaction, this compound, often in conjunction with a copper catalyst, is used to convert aryl halides to aryl nitriles.[4][7]

Safety Precautions

Extreme Toxicity Warning: this compound and its reaction byproducts, particularly hydrogen cyanide (HCN) gas, are extremely toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[8] All manipulations must be conducted in a well-ventilated chemical fume hood by trained personnel. Always wear appropriate personal protective equipment (PPE), including a lab coat, splash goggles, and chemical-resistant gloves (nitrile is recommended).[8] An emergency plan and access to a cyanide antidote kit must be in place. Never mix cyanide waste with acidic waste, as this will generate lethal HCN gas.[8]

Key Reactions and Quantitative Data

The following tables summarize quantitative data for representative reactions utilizing this compound in the synthesis of key pharmaceutical intermediates.

Table 1: Cyanohydrin Synthesis - Preparation of Mandelonitrile

Starting MaterialNaCN (equiv.)Other ReagentsSolventTemp. (°C)TimeYield (%)Reference
Benzaldehyde (B42025)1.10Acetic Acid (1.13 equiv.)Water4 - 101 - 1.5 hHigh (Not specified)[9]
BenzaldehydeExcessSodium BisulfiteWaterRT0.5 h~100[1]
Benzaldehyde2.0DOWEX® 50WX4 resinAcetonitrile (B52724)RT60 min95[10]
Benzaldehyde1.2Hydrochloric Acid (pH control)Ethyl Acetate / Water5 - 10-99.8[7]

Table 2: SN2 Nitrile Synthesis

Starting MaterialNaCN (equiv.)SolventTemp. (°C)Time (h)ProductYield (%)Reference
Benzyl (B1604629) Chloride1.25Ethanol (B145695) / WaterReflux4Benzyl Cyanide80 - 90
1-Chlorobutane1.1Dimethyl Sulfoxide (DMSO)120 - 1400.5 - 2Valeronitrile94
1-BromopropaneStoichiometricEthanolReflux-Butanenitrile-[4][5]

Table 3: Strecker Amino Acid Synthesis - Preparation of dl-Alanine

| Starting Material | NaCN (equiv.) | Other Reagents | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Acetaldehyde (B116499) | 1.03 | NH₄Cl (1.13 equiv.), HCl | Water / Ether | RT, then Reflux | 4 (shaking), then distillation | dl-Alanine | 62-67 (overall) |[1] |

Table 4: Catalytic Rosenmund-von Braun Reaction

| Starting Material | NaCN (equiv.) | Catalyst / Ligand | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Aryl Bromide | 1.2 | 10 mol% CuI, 20 mol% KI / N,N'-Dimethylethylenediamine | Toluene | 110 | - | Aryl Nitrile | High (varies) | | | 1-Bromo-4-methoxybenzene | 2.0 | 20 mol% CuCN / L-Proline | DMSO | 120 | 45 | 4-Methoxybenzonitrile | 81 | |

Experimental Protocols

Protocol 1: Synthesis of Mandelonitrile (Cyanohydrin Formation)

This protocol is adapted from a procedure utilizing this compound and a resin catalyst.[10]

Materials:

  • Benzaldehyde (1 mmol, 0.106 g)

  • This compound (NaCN) (2 mmol, 0.098 g)

  • DOWEX® 50WX4 cation exchange resin (0.5 g)

  • Acetonitrile (CH₃CN) (3 mL)

  • Round-bottomed flask (10 mL) with magnetic stirrer

Procedure:

  • To a 10 mL round-bottomed flask equipped with a magnetic stirrer, add benzaldehyde (1 mmol) and DOWEX® 50WX4 resin (0.5 g) in acetonitrile (3 mL).

  • Stir the resulting mixture for 5 minutes at room temperature.

  • Add this compound (2 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: CCl₄/Ether: 5/2). The reaction is typically complete within 60 minutes.

  • Upon completion, filter the reaction mixture to remove the resin.

  • Evaporate the solvent from the filtrate under reduced pressure to afford 2-hydroxy-2-phenylacetonitrile (mandelonitrile).

    • Expected Yield: ~95% (0.126 g).

Protocol 2: Synthesis of Benzyl Cyanide (SN2 Nitrile Synthesis)

This protocol is adapted from the Organic Syntheses procedure for the preparation of benzyl cyanide.

Materials:

  • Benzyl Chloride (8 moles, 1 kg)

  • This compound (NaCN) (10 moles, 500 g), powdered

  • 95% Ethanol (1 kg)

  • Water (450 mL)

  • 5 L round-bottomed flask, reflux condenser, separatory funnel, steam bath

Procedure:

  • In a 5 L round-bottomed flask, place powdered this compound (500 g) and water (450 mL).

  • Gently warm the mixture on a water bath to dissolve most of the this compound.

  • In a separatory funnel, add a mixture of benzyl chloride (1 kg) and 95% ethanol (1 kg).

  • Add the benzyl chloride/ethanol mixture to the cyanide solution over a period of 30-45 minutes.

  • Heat the reaction mixture under reflux using a steam bath for 4 hours.

  • Cool the mixture and filter with suction to remove the precipitated sodium chloride. Wash the salt cake with a small amount of ethanol.

  • Transfer the filtrate to a distillation apparatus and distill off the majority of the ethanol on the steam bath.

  • Cool the residual liquid and separate the upper layer of crude benzyl cyanide.

  • Purify the crude product by vacuum distillation. Collect the fraction boiling at 115–120°C / 10 mmHg.

    • Expected Yield: 80–90% (740–830 g).

Protocol 3: Synthesis of dl-Alanine (Strecker Amino Acid Synthesis)

This two-step, one-pot protocol is adapted from the Organic Syntheses procedure for dl-Alanine.[1]

Materials:

  • Acetaldehyde (3 moles, 131 g), freshly distilled

  • Ammonium (B1175870) Chloride (NH₄Cl) (3.4 moles, 180 g)

  • This compound (NaCN) (3.1 moles, 150 g)

  • Concentrated Hydrochloric Acid (HCl) (600 mL)

  • Water, Ether, 95% Ethanol

  • 2 L bottle with secure stopper, mechanical shaker, distillation apparatus

Procedure: Part A: α-Aminonitrile Formation

  • In a 2 L bottle, add freshly distilled acetaldehyde (131 g) to ether (100 cc) and cool to 5°C in an ice bath.

  • Add a solution of ammonium chloride (180 g) in water (550 cc).

  • Slowly add an ice-cold solution of this compound (150 g) in water (400 cc). Maintain the temperature to prevent volatilization of acetaldehyde.

  • Securely stopper the bottle, place it in a mechanical shaker, and shake for 4 hours at room temperature.

Part B: Hydrolysis to Amino Acid 5. Caution (In Hood): Transfer the solution to a 3 L distilling flask and slowly add concentrated HCl (600 cc). Significant HCN gas will be evolved. 6. Distill the solution over a free flame until salt precipitation begins. 7. Transfer the mixture to a large evaporating dish and evaporate to dryness on a steam bath. 8. Stir the dry residue with 800 cc of 95% ethanol and filter. 9. Distill the alcohol from the filtrate. The residue contains alanine (B10760859) hydrochloride. 10. Dissolve the crude alanine hydrochloride in 1500 cc of water. Add lead hydroxide (B78521) paste until the solution is alkaline to litmus, then boil for 30 minutes. 11. Filter the hot solution and pass hydrogen sulfide (B99878) (H₂S) gas through the filtrate to precipitate excess lead as lead sulfide. Filter the solution. 12. Evaporate the filtrate to a volume of about 400 cc and add 600 cc of 95% ethanol. 13. Cool the solution thoroughly to crystallize the alanine. Filter the product and wash with 200 cc of alcohol to obtain a pure white product.

  • Expected Yield: 100–120 g (This corresponds to a 37-45% yield based on the provided data, although the text in the reference suggests a higher yield is typical with pure reagents).

Visualizations: Mechanisms and Workflows

Reaction Mechanisms

Strecker_Synthesis cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Aminonitrile Formation cluster_step3 Step 3: Hydrolysis Aldehyde R-CHO Imine R-CH=NH Aldehyde->Imine +NH₃, -H₂O Ammonia NH₃ Aminonitrile R-CH(NH₂)-CN Imine->Aminonitrile +NaCN Cyanide NaCN Amino_Acid R-CH(NH₃⁺)-COO⁻ Aminonitrile->Amino_Acid +H₃O⁺, Δ

[NC···R···X] δ-δ-

]; "Nitrile" [label="R-C≡N"]; "Salt" [label="NaX"];

"Alkyl_Halide" -> "Transition_State"; "NaCN" -> "Transition_State"; "Transition_State" -> "Nitrile"; "Transition_State" -> "Salt"; } . Caption: Mechanism of SN2 cyanation of an alkyl halide.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Waste a Risk Assessment & PPE b Reagent Preparation a->b c Combine Reactants (in Fume Hood) b->c d Control Temperature & Stir c->d e Monitor Progress (TLC) d->e f Quench Reaction e->f g Extraction / Filtration f->g h Purification (Distillation / Crystallization) g->h i Characterization (NMR, IR, MS) h->i j Decontaminate Glassware h->j k Segregate Cyanide Waste j->k

References

Application Notes and Protocols for Safe Handling and Disposal of Sodium Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium cyanide (NaCN) is a highly toxic inorganic compound that is a potent inhibitor of cellular respiration.[1] It is crucial that all laboratory personnel handling this substance are thoroughly trained on its hazards and the proper procedures for its safe use and disposal. These application notes provide detailed protocols for the safe handling, storage, and disposal of this compound in a laboratory setting. Adherence to these guidelines is mandatory to prevent accidental exposure and ensure a safe working environment.

Hazard Identification and Health Effects

This compound is classified as a highly toxic substance and can be fatal if inhaled, ingested, or absorbed through the skin.[1][2][3] It reacts with acids, and even moisture in the air, to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[2][3][4]

Acute Health Effects:

  • Inhalation: Symptoms can appear within seconds to minutes and include lightheadedness, rapid breathing, nausea, headache, and confusion.[5] High concentrations can lead to convulsions, loss of consciousness, and death.[6][7]

  • Ingestion: As little as 50-150 mg can be fatal.[2][3] Symptoms are similar to inhalation and can occur rapidly.[2]

  • Skin and Eye Contact: Can cause irritation, redness, and burns.[6][7] Absorption through the skin can lead to systemic poisoning and death.[2][3]

Chronic Health Effects:

  • Prolonged or repeated exposure to low levels of cyanide may lead to symptoms such as headache, weakness, dizziness, loss of appetite, and irritation of the upper respiratory tract and eyes.[5][7] It may also affect the thyroid gland.[6]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

PPE CategorySpecification
Eye and Face Chemical splash goggles and a face shield are required.[2][8][9][10]
Hand Double gloving with nitrile gloves is recommended.[7][10] Always check the glove manufacturer's compatibility chart.[1][8]
Body A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[1][7] For larger quantities, a chemical-resistant apron and sleeves should be worn.[7]
Respiratory A NIOSH-approved respirator with a full facepiece is required if there is a potential for exposure above the permissible exposure limit (PEL).[6] Work must be conducted in a certified chemical fume hood.[2][7][8]

Workplace Exposure Limits

Regulatory AgencyExposure Limit (as Cyanide)
OSHA (PEL) 5 mg/m³ averaged over an 8-hour workshift.[6]
NIOSH (REL) 5 mg/m³ as a ceiling limit, not to be exceeded during any 10-minute work period.[5][6]
ACGIH (TLV) 5 mg/m³ as a ceiling limit, which should not be exceeded at any time.[5][6]
NIOSH (IDLH) 25 mg/m³ is immediately dangerous to life and health.[5][6]

Handling and Storage Procedures

5.1 Handling:

  • Never work alone when handling this compound.[7][10] A second person familiar with the hazards and emergency procedures must be present.

  • All work with this compound, both solid and in solution, must be conducted in a designated and clearly marked area within a certified chemical fume hood.[2][7][8][10]

  • Avoid the formation of dust and aerosols.[9]

  • Keep containers tightly closed when not in use.[6][11]

  • Do not handle this compound near acids or other incompatible materials.[1][12]

5.2 Storage:

  • Store this compound in a cool, dry, and well-ventilated area.[2][6][9]

  • Containers must be tightly sealed and clearly labeled.[6][11]

  • Store in a locked cabinet with restricted access.[7][10][11]

  • Segregate from acids, strong oxidizing agents, and carbon dioxide.[1][6][11]

  • Do not store in containers made of aluminum or other incompatible metals.[9][11][13]

Emergency Procedures

6.1 Spills:

  • Small Spill (<1 gram) inside a chemical fume hood:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with a dry, non-combustible absorbent material like sand or vermiculite.[2][4]

    • Carefully sweep the material into a labeled, sealed container for hazardous waste disposal.[2][6]

    • Decontaminate the area with a pH 10 buffer solution, followed by a 10% bleach solution.[14]

    • All cleanup materials must be disposed of as hazardous waste.[7]

  • Large Spill or Spill Outside a Fume Hood:

    • Evacuate the area immediately.

    • Alert others and activate the emergency alarm.

    • Call emergency services and provide details of the spill.

    • Prevent entry into the contaminated area.

6.2 Personnel Exposure:

  • Inhalation:

    • Move the victim to fresh air immediately.[2][4][7]

    • Call for immediate medical assistance.[7]

    • If breathing has stopped, perform artificial respiration using a bag-valve-mask; avoid mouth-to-mouth resuscitation .[4][12]

  • Skin Contact:

    • Immediately remove all contaminated clothing.[2][7]

    • Wash the affected area with copious amounts of soap and water for at least 15 minutes in an emergency shower.[2][6][7][12]

    • Seek immediate medical attention.[2][6][7]

  • Eye Contact:

    • Immediately flush the eyes with large amounts of water for at least 15 minutes in an eyewash station, occasionally lifting the upper and lower eyelids.[2][6][7][12]

    • Seek immediate medical attention.[2][6][7]

  • Ingestion:

    • Do NOT induce vomiting. [4]

    • If the person is conscious, rinse their mouth with water.

    • Seek immediate medical attention.[2][12]

Experimental Protocols: Waste Disposal

All this compound waste is considered acutely hazardous and must be disposed of according to institutional and regulatory guidelines.[2][7] Chemical neutralization is a common method for treating aqueous cyanide waste before disposal. The following protocol describes the alkaline chlorination method.

7.1 Protocol: Alkaline Chlorination of Aqueous this compound Waste

This two-stage process first oxidizes toxic cyanide to the less toxic cyanate (B1221674), and then further oxidizes cyanate to carbon dioxide and nitrogen.

Materials:

  • This compound waste solution

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 10 N)

  • Sodium hypochlorite (B82951) (NaOCl) solution (e.g., 12.5% household bleach)

  • Hydrochloric acid (HCl) solution (for final pH adjustment, if necessary)

  • pH meter

  • ORP (Oxidation-Reduction Potential) meter

  • Stir plate and stir bar

  • Appropriate reaction vessel within a chemical fume hood

Procedure:

Stage 1: Oxidation of Cyanide to Cyanate

  • Place the cyanide waste solution in a suitable reaction vessel within a chemical fume hood.

  • Begin stirring the solution.

  • Slowly add sodium hydroxide solution to raise the pH to 10 or higher. This is a critical step to prevent the release of HCN gas.

  • Slowly add sodium hypochlorite solution while monitoring both the pH and ORP. Maintain the pH at or above 10.

  • Continue adding sodium hypochlorite until the ORP reading shows a sharp increase, typically to around +250 mV, indicating the complete oxidation of cyanide to cyanate.

  • Allow the reaction to proceed with stirring for at least 15-30 minutes after the ORP endpoint is reached.

Stage 2: Oxidation of Cyanate to Carbon Dioxide and Nitrogen

  • Carefully lower the pH of the solution to between 8.5 and 9.0 by adding hydrochloric acid.

  • Continue to slowly add sodium hypochlorite solution.

  • Monitor the ORP, which will rise further. The reaction is complete when the ORP reaches approximately +800 mV.

  • Maintain stirring for 45-90 minutes to ensure the complete destruction of cyanate.

  • After the reaction is complete, the solution can be neutralized for disposal according to institutional guidelines.

ParameterStage 1: Cyanide to CyanateStage 2: Cyanate to CO2 and N2
pH ≥ 108.5 - 9.0
ORP ~ +250 mV~ +800 mV
Time 15 - 30 minutes45 - 90 minutes

Note: All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a designated, sealed hazardous waste container and disposed of according to institutional procedures.[1][7]

Visualizations

SodiumCyanideHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal PPE Don Appropriate PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood Emergency Verify Emergency Equipment Accessibility FumeHood->Emergency Weigh Weigh Solid NaCN Emergency->Weigh Prepare Prepare Solution Weigh->Prepare Experiment Conduct Experiment Prepare->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Waste Segregate and Label Waste Decontaminate->Waste Dispose Dispose of Hazardous Waste Waste->Dispose

Caption: Workflow for handling this compound.

EmergencyResponse Spill Spill Occurs Assess Assess Spill Size Spill->Assess SmallSpill Small Spill (<1g) in Fume Hood Assess->SmallSpill Small LargeSpill Large Spill or Outside Fume Hood Assess->LargeSpill Large Cleanup Follow Small Spill Cleanup Protocol SmallSpill->Cleanup Evacuate Evacuate Area LargeSpill->Evacuate Call Call Emergency Services Evacuate->Call

Caption: Emergency response for a this compound spill.

CyanideNeutralization cluster_stage1 Stage 1: Cyanide to Cyanate cluster_stage2 Stage 2: Cyanate to CO2 + N2 Start1 Cyanide Waste AddNaOH Add NaOH (pH >= 10) Start1->AddNaOH AddNaOCl1 Add NaOCl (ORP ~+250mV) AddNaOH->AddNaOCl1 Cyanate Cyanate Solution AddNaOCl1->Cyanate AdjustpH Adjust pH (8.5-9.0) Cyanate->AdjustpH AddNaOCl2 Add NaOCl (ORP ~+800mV) AdjustpH->AddNaOCl2 Final Treated Effluent AddNaOCl2->Final

Caption: Alkaline chlorination of cyanide waste.

References

Application Notes & Protocols for the Quantification of Sodium Cyanide in Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for the quantitative analysis of sodium cyanide in aqueous solutions. It is intended for researchers, scientists, and professionals in drug development who require accurate and reliable cyanide quantification. The methods covered include titration, spectrophotometry, and ion-selective electrode (ISE) potentiometry, each offering distinct advantages in terms of sensitivity, range, and complexity.

Argentometric Titration Method

Principle: Argentometric titration is a classic and robust method for determining cyanide concentrations, particularly at levels above 1 mg/L.[1][2] In this method, a standard solution of silver nitrate (B79036) (AgNO₃) is used to titrate the cyanide ions (CN⁻) in the sample. The reaction forms a stable, soluble silver cyanide complex ([Ag(CN)₂]⁻). The endpoint is detected when all free cyanide has reacted, and the excess silver ions precipitate, typically indicated by a color change using an indicator like p-dimethylaminobenzalrhodanine.[1][3]

Quantitative Data Summary:

ParameterValueReference
Application Range> 1 mg/L CN⁻[1][2]
Alternative Range> 0.1 mg/L CN⁻[3]
Titrant0.0192 N Silver Nitrate[3]
Indicatorp-dimethylaminobenzalrhodanine[1][3]
Endpoint Color ChangeYellow to brownish-pink[3]

Experimental Workflow:

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Aliquot Transfer (e.g., 250 mL distillate) B Transfer to Erlenmeyer Flask A->B C Add Indicator (p-dimethylaminobenzalrhodanine) B->C Proceed to Titration D Titrate with AgNO₃ (0.0192 N) C->D E Observe Color Change (Yellow to Brownish-Pink) D->E F Record Volume of AgNO₃ Used E->F Endpoint Reached G Calculate CN⁻ Concentration F->G

Caption: Workflow for cyanide quantification by argentometric titration.

Detailed Protocol:

  • Reagent Preparation:

    • Standard Silver Nitrate Titrant (0.0192 N): Purchase or prepare and standardize as per established methods.

    • Indicator Solution (p-dimethylaminobenzalrhodanine): Prepare according to standard laboratory procedures.

    • Sodium Hydroxide (NaOH) Solution (for sample preservation/distillation): Prepare a 1.25 N stock solution.[3]

  • Sample Preparation:

    • If determining total cyanide, perform a reflux-distillation of the sample first to release HCN, which is then absorbed into a NaOH solution.[1][2]

    • Transfer a suitable aliquot of the distillate (e.g., up to 250 mL) to a 500-mL Erlenmeyer flask.[3]

  • Titration Procedure:

    • Add 10-12 drops of the p-dimethylaminobenzalrhodanine indicator to the flask.[3]

    • Fill a burette with the standardized 0.0192 N silver nitrate solution.

    • Titrate the sample with the silver nitrate solution slowly and with constant stirring.[3]

    • The endpoint is reached at the first permanent color change from yellow to a salmon or brownish-pink hue.[3][4]

    • Titrate a reagent blank using the same volume of NaOH and indicator as the sample to account for any background.[3]

  • Calculation:

    • Calculate the cyanide concentration using the following formula: CN⁻ (mg/L) = [(A - B) × 1000] / [Original Sample Volume (mL)] × [250 / Aliquot Volume (mL)] Where:

      • A = Volume of AgNO₃ used for the sample (mL)

      • B = Volume of AgNO₃ used for the blank (mL) (Note: 1.0 mL of 0.0192 N AgNO₃ = 1.0 mg CN⁻)

Spectrophotometric (Colorimetric) Method

Principle: This method is highly sensitive and suitable for cyanide concentrations below 1 mg/L.[1][2] It typically involves converting cyanide to cyanogen (B1215507) chloride (CNCl) by reacting it with an oxidizing agent like chloramine-T.[1][5] The CNCl then reacts with a pyridine-barbituric acid reagent to form a stable red-blue colored complex.[5][6] The intensity of the color, which is directly proportional to the cyanide concentration, is measured using a spectrophotometer at a specific wavelength (typically 578 nm).[1][6]

Quantitative Data Summary:

ParameterValueReference
Application Range< 1.0 mg/L CN⁻[1][2]
Sensitivity~0.02 mg/L[1][2]
Wavelength (λmax)578 nm (Pyridine-Barbituric Acid)[1][6]
ReagentsChloramine-T, Pyridine-Barbituric Acid[1][5]
Color Development Time8 minutes[2][6]

Experimental Workflow:

G cluster_prep Sample Preparation cluster_reaction Color Development cluster_analysis Measurement A Pipette Sample Aliquot (e.g., 50 mL) into Volumetric Flask B Add Acetate (B1210297) Buffer (pH 4.5) A->B C Add Chloramine-T (Wait 2 min) B->C Proceed to Reaction D Add Pyridine- Barbituric Acid Reagent C->D E Dilute to Volume & Wait 8 min D->E F Measure Absorbance at 578 nm E->F Color Developed G Quantify using Calibration Curve F->G

Caption: Workflow for cyanide quantification by spectrophotometry.

Detailed Protocol:

  • Reagent Preparation:

    • Stock Cyanide Solution (1000 mg/L): Dissolve 2.51 g of KCN and 2.0 g of KOH in ~900 mL of reagent water. Standardize and dilute to 1 L.[3]

    • Working Standard Solutions: Prepare a series of standards by diluting the stock solution with 0.25 N NaOH.[3]

    • Chloramine-T Solution: Prepare fresh daily or as required.

    • Pyridine-Barbituric Acid Reagent: Prepare as per standard methods. This reagent is stable for several months if stored in a cool, dark place.[3]

    • Acetate Buffer (pH 4.5): Prepare as required.[6]

  • Calibration Curve:

    • Prepare a series of at least 3-5 standards and a blank, typically in the range of 0.02 to 0.2 mg/L.

    • Process each standard through the color development procedure (Step 4).

    • Measure the absorbance of each standard at 578 nm.[6]

    • Plot a calibration curve of absorbance versus cyanide concentration.

  • Sample Preparation:

    • If necessary, perform reflux-distillation as described in the titration method.

    • Pipette a suitable aliquot (e.g., 50 mL) of the sample or distillate into a 100-mL volumetric flask. If the aliquot is less than 50 mL, dilute to 50 mL with 0.25 N NaOH solution.[2][3]

  • Color Development and Measurement:

    • Add 1 mL of acetate buffer and mix.[6]

    • Add 2 mL of chloramine-T solution, stopper the flask, and mix by inversion. Let stand for exactly 2 minutes.[6]

    • Add 5 mL of the pyridine-barbituric acid reagent, dilute to the 100 mL mark with reagent water, and mix well.[2][6]

    • Allow 8 minutes for color development.[2][6]

    • Measure the absorbance of the solution at 578 nm against a reagent blank. The measurement should be completed within 15 minutes.[2]

  • Calculation:

    • Determine the cyanide concentration (in µg/L) of the sample from the calibration curve.[3]

    • Adjust the final concentration based on the initial sample volume and any dilutions performed.[3]

Ion-Selective Electrode (ISE) Method

Principle: The cyanide ion-selective electrode (ISE) method is a potentiometric technique that measures the activity of free cyanide ions in a solution. The electrode contains a solid-state membrane that is selectively permeable to CN⁻ ions. A potential develops across this membrane that is proportional to the logarithm of the cyanide ion activity in the sample, as described by the Nernst equation. This method is rapid and can measure cyanide over a wide concentration range.[7]

Quantitative Data Summary:

ParameterValueReference
Application Range0.05 to 10 mg/L CN⁻[7][8]
Upper Limit NoteDo not use in solutions > 30 mg/L[7]
pH Range11 to 13[9]
Required ReagentsIonic Strength Adjuster (ISA), e.g., 10 M NaOH[8][10]
Electrode Slope54-60 mV per decade of concentration[7]

Experimental Workflow:

G cluster_prep Preparation cluster_measurement Sample Measurement cluster_analysis Analysis A Prepare Standard Solutions B Calibrate ISE Meter with Standards A->B C Take Sample Aliquot (e.g., 50 mL) B->C Calibration Complete D Add Ionic Strength Adjuster (ISA) C->D E Immerse Electrodes & Stir D->E F Record Stable Reading (mV or conc.) E->F G Determine Concentration from Calibration F->G Measurement Complete

Caption: Workflow for cyanide quantification by ion-selective electrode.

Detailed Protocol:

  • Reagent Preparation:

    • Cyanide Standard Solutions: Prepare a series of standards (e.g., 0.1, 1.0, and 10 mg/L) as described previously.

    • Ionic Strength Adjuster (ISA): Use a commercial ISA or prepare a 10 M NaOH solution.[8][10]

  • Instrument Setup and Calibration:

    • Connect the cyanide ISE and a double-junction reference electrode to a pH/mV meter or a specific ion meter.[7]

    • Equilibrate the electrodes in a mid-range standard solution for at least one hour before use.[7]

    • Calibrate the instrument using at least two standard solutions that bracket the expected sample concentration range (e.g., 0.1 mg/L and 1.0 mg/L).[7]

    • For each standard, add 50.0 mL of the standard and 0.50 mL of ISA to a 100 mL beaker with a stir bar.[7]

    • Immerse the electrodes and stir at a slow, constant speed. Record the millivolt reading once stable.

    • Plot the mV readings against the logarithm of the cyanide concentrations. The calibration slope should be between 54 and 60 mV per decade change in concentration.[7]

  • Sample Measurement:

    • Allow the sample to reach room temperature.[7]

    • Measure 50.0 mL of the sample into a 100 mL beaker and add 0.50 mL of ISA.[7]

    • Rinse the electrodes with reagent water, blot dry, and immerse them in the sample.[7]

    • Stir at the same constant speed used for calibration.

    • Record the stable potential reading (in mV) or read the concentration directly if using a pre-calibrated ion meter.

  • Calculation:

    • If using a mV meter, determine the sample concentration from the calibration curve.

    • Adjust the final concentration for any dilutions made to the original sample.

References

Application Notes: Sodium Cyanide in the Synthesis of Chelating Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium cyanide (NaCN) is a critical reagent in the industrial synthesis of aminopolycarboxylic acid-based chelating agents.[1] These agents, such as ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA), are capable of forming stable, water-soluble complexes with metal ions.[2][3] This property makes them invaluable in a wide range of applications, including industrial water treatment, pulp and paper processing, agriculture, and pharmaceuticals. The primary synthetic route employing this compound for this purpose is a variation of the Strecker amino acid synthesis, which involves the cyanomethylation of amines.[4][5]

Core Synthetic Pathway: The Strecker Synthesis

The Strecker synthesis is a fundamental method for producing amino acids from aldehydes or ketones.[4] The reaction proceeds in two main steps:

  • Formation of an α-aminonitrile : An aldehyde reacts with ammonia (B1221849) in the presence of a cyanide source (like NaCN or KCN) to form an α-aminonitrile.[6] The process involves the initial formation of an imine, which is then attacked by the cyanide nucleophile.[7][8]

  • Hydrolysis : The resulting α-aminonitrile is hydrolyzed in a subsequent step, typically under acidic or basic conditions, to yield the corresponding amino acid.[7]

This core reaction is adapted for the synthesis of chelating agents by using a polyamine, such as ethylenediamine (B42938), as the starting material instead of ammonia, and formaldehyde (B43269) as the aldehyde source.[2]

Strecker_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Aldehyde Aldehyde (R-CHO) Iminium Iminium Ion Aldehyde->Iminium + NH3 - H2O Ammonia Ammonia (NH3) Ammonia->Iminium SodiumCyanide This compound (NaCN) Aminonitrile α-Aminonitrile SodiumCyanide->Aminonitrile Iminium->Aminonitrile + CN- AminoAcid α-Amino Acid Aminonitrile->AminoAcid Hydrolysis (H3O+)

Caption: General pathway of the Strecker synthesis of amino acids.

Application in the Synthesis of EDTA

The industrial production of EDTA relies heavily on the reaction between ethylenediamine, formaldehyde, and this compound.[5][9] This process yields the tetrasodium (B8768297) salt of EDTA (Na₄EDTA), which can then be acidified to produce the free acid form.[5] Two primary methods are used commercially: the one-step Bersworth synthesis and the two-step Singer synthesis.[2]

Bersworth Synthesis (One-Step Cyanomethylation)

This is the major commercial method for EDTA production. In this process, ethylenediamine is reacted directly with formaldehyde and this compound in an alkaline solution.[2] This one-step reaction produces tetrasodium EDTA and ammonia as a byproduct.[2][5]

Reaction Scheme: H₂NCH₂CH₂NH₂ + 4 CH₂O + 4 NaCN + 4 H₂O → (NaO₂CCH₂)₂NCH₂CH₂N(CH₂CO₂Na)₂ + 4 NH₃[5]

A significant drawback of this method is the contamination of the final product with nitrilotriacetic acid (NTA), another chelating agent.[2] NTA is formed when the ammonia byproduct reacts with the starting materials. The purification process involves acidifying the solution, which causes the less soluble EDTA to precipitate while NTA remains in the solution.[2]

Bersworth_Synthesis cluster_reactants Reactants cluster_products Products EDA Ethylenediamine Na4EDTA Tetrasodium EDTA (Na₄EDTA) EDA->Na4EDTA Alkaline Cyanomethylation NTA NTA (Impurity) Formaldehyde Formaldehyde Formaldehyde->Na4EDTA Alkaline Cyanomethylation NaCN This compound NaCN->Na4EDTA Alkaline Cyanomethylation Ammonia Ammonia (NH₃) Ammonia->NTA Side Reaction

Caption: Bersworth one-step synthesis of EDTA, showing impurity formation.

Singer Synthesis (Two-Step Cyanomethylation)

Developed in 1962, the Singer synthesis produces a very pure form of EDTA by separating the cyanomethylation and hydrolysis steps.[2]

  • Step 1: Synthesis of EDTN : Ethylenediamine, formaldehyde, and hydrogen cyanide (or this compound under acidic conditions) are reacted to form the intermediate (ethylenedinitrilo)tetraacetonitrile (B1605831) (EDTN).[2][10] This intermediate is insoluble and can be easily separated and washed.

  • Step 2: Hydrolysis : The purified EDTN is then hydrolyzed with sodium hydroxide (B78521) to form tetrasodium EDTA and ammonia.[2][10]

This method avoids the NTA impurity issue inherent in the Bersworth process, leading to a higher purity product.[2]

Singer_Synthesis cluster_step1 Step 1: Cyanomethylation cluster_step2 Step 2: Hydrolysis EDA Ethylenediamine EDTN EDTN (Intermediate) EDA->EDTN Formaldehyde Formaldehyde Formaldehyde->EDTN HCN HCN / NaCN HCN->EDTN Na4EDTA Pure Tetrasodium EDTA EDTN->Na4EDTA Hydrolysis Ammonia Ammonia (NH₃) EDTN->Ammonia Hydrolysis NaOH Sodium Hydroxide (NaOH) NaOH->Na4EDTA

Caption: Singer two-step synthesis of EDTA via an EDTN intermediate.

Quantitative Data Summary

The following table summarizes key quantitative data from various synthesis protocols for aminopolycarboxylate chelating agents.

ParameterBersworth (One-Step)Singer (Two-Step)Patent CN101723842A
Product EDTAEDTADisodium (B8443419) EDTA
Purity Lower (NTA impurity)Very Pure[2]> 99%[11]
Yield High (Overall)> 96-98%[2][10]High
Key Reactants Ethylenediamine, Formaldehyde, NaCN[2]Ethylenediamine, Formaldehyde, HCN/NaCN[2]Ethylenediamine, Hydroxyacetonitrile[11]
Stoichiometry -EDTN:NaOH Mole Ratio = 1.0 : 4.4[10]NaCN:Hydroxyacetonitrile Mole Ratio = 1:22-26 (NaCN as inhibitor)[11]
Byproducts Ammonia, NTA[2]Ammonia[10]-
Advantage Fewer steps, less equipmentHigh product purity[2]Good color, high quality[11]
Disadvantage Product contaminated with NTARequires separation of intermediateUses hydroxyacetonitrile

Experimental Protocols

Protocol 1: General Bersworth Synthesis of Tetrasodium EDTA

This protocol is a generalized representation of the industrial one-step process.

  • Reaction Setup : Charge a reaction vessel with an aqueous solution of ethylenediamine.

  • Cyanomethylation : Simultaneously and continuously add aqueous formaldehyde (37%) and this compound solution to the ethylenediamine solution under controlled temperature and alkaline pH. Ammonia is evolved during this process.[2][5]

  • Reaction Completion : The reaction mixture is held at temperature until the reaction is complete, forming a solution of tetrasodium EDTA contaminated with NTA.

  • Purification (Acidification) : To separate the EDTA, the solution is acidified with a mineral acid such as sulfuric or hydrochloric acid.[2]

  • Isolation : The insoluble EDTA acid precipitates out of the solution upon acidification and can be collected by filtration.[2] The NTA salt remains dissolved in the mother liquor.[2]

  • Conversion to Salt Form : The purified EDTA acid can be re-dissolved in a sodium hydroxide solution to obtain the desired sodium salt (e.g., disodium or tetrasodium EDTA).

Protocol 2: General Singer Synthesis of Tetrasodium EDTA

This protocol outlines the two-step process for producing high-purity EDTA.

Step A: Synthesis of (ethylenedinitrilo)tetraacetonitrile (EDTN)

  • Adduct Formation : An adduct of ethylenediamine and formaldehyde is first formed under controlled temperature conditions.[10]

  • Cyanomethylation : The adduct is then cyanomethylated using hydrocyanic acid (HCN) at controlled temperatures to form ethylenediamine diacetonitrile, which is further cyanomethylated to yield EDTN.[10]

  • Isolation : The precipitated EDTN solid is separated from the reaction mixture by filtration.[10] The solid may be washed and reslurried in water for the next step.[10]

Step B: Hydrolysis of EDTN to Tetrasodium EDTA

  • Reaction Setup : The EDTN slurry is introduced into a hot (100-105°C) aqueous solution of sodium hydroxide (e.g., 33% NaOH).[10]

  • Hydrolysis : The hydrolysis reaction proceeds rapidly at this temperature, evolving 4 moles of ammonia per mole of EDTN.[10] The reaction is held at reflux until ammonia evolution ceases.[10]

  • Cyanide Removal : Any trace amounts of unreacted cyanide can be treated with hydrogen peroxide.[10]

  • Final Product : The resulting solution is a high-purity aqueous solution of tetrasodium EDTA, which can be diluted to the desired concentration.[10] A yield of 98% of theory can be achieved.[10]

Experimental_Workflow cluster_workflow General Experimental Workflow for EDTA Synthesis Reactants 1. Mix Reactants (Amine, Formaldehyde, NaCN) Reaction 2. Controlled Reaction (Cyanomethylation) Reactants->Reaction Intermediate 3. Isolate Intermediate (Singer Method Only) Reaction->Intermediate Two-Step Acidification 5. Acidification & Precipitation (Bersworth Purification) Reaction->Acidification One-Step Hydrolysis 4. Hydrolysis (Singer Method) Intermediate->Hydrolysis Filtration 6. Filtration / Separation Hydrolysis->Filtration Acidification->Filtration FinalProduct 7. Final Product (Pure EDTA / Salt) Filtration->FinalProduct

Caption: Generalized workflow for the synthesis and purification of EDTA.

Safety Precautions for Handling this compound

This compound is a highly toxic compound, and stringent safety protocols must be followed.[12][13] Exposure via inhalation, ingestion, or skin contact can be rapidly fatal.[13]

  • Engineering Controls : All work with this compound and reactions that generate hydrogen cyanide (HCN) gas must be conducted in a certified chemical fume hood.[14][15]

  • Personal Protective Equipment (PPE) : Wear a lab coat, splash-resistant safety goggles, a face shield, and appropriate chemical-resistant gloves (double gloving is recommended).[12][13]

  • Incompatible Materials : Store and handle this compound separately from acids.[12][15] Contact with acids will liberate highly toxic and flammable hydrogen cyanide gas.[1][15] Keep away from water and moisture, which can also cause the release of HCN.[13]

  • Waste Disposal : All cyanide-containing waste, including contaminated PPE and glassware, must be treated as hazardous waste.[15] Store cyanide waste in dedicated, clearly labeled, and sealed containers. Do not mix with acidic waste.[15]

  • Emergency Preparedness : An emergency eye wash and safety shower must be immediately accessible.[12] Ensure all personnel are trained on the symptoms of cyanide poisoning and the specific first aid procedures. A cyanide emergency kit should be available.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Common Issues in Sodium Cyanide-Based Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium cyanide-based reactions. All information is presented to ensure safety and efficacy in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions to take when working with this compound?

A1: this compound is a highly toxic compound. The most critical safety precaution is to prevent the formation and inhalation of hydrogen cyanide (HCN) gas, which is extremely poisonous.[1][2] Always handle this compound in a well-ventilated chemical fume hood.[2] Avoid contact with acids, acid salts, water, and even moisture from the air, as these can react with this compound to produce HCN gas.[1][3] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (double gloving is recommended), and safety goggles and a face shield if there is a splash hazard.[1][2] Never work alone when handling cyanides.[4]

Q2: How does pH affect the stability of this compound solutions?

A2: The pH of a this compound solution is critical to its stability and safety. This compound is the salt of a weak acid (hydrogen cyanide) and a strong base (sodium hydroxide). In aqueous solutions, it hydrolyzes to form hydrogen cyanide.[1] At a lower pH, the equilibrium shifts towards the formation of HCN gas. To minimize the risk of HCN evolution, it is crucial to maintain a high pH. For instance, in gold cyanidation, the pH is typically kept between 11 and 12 to ensure that over 99% of the cyanide remains in the less volatile ionic form (CN-).[5][6]

Q3: What are the common signs of cyanide exposure, and what should I do in case of an emergency?

A3: Early symptoms of cyanide poisoning can include lightheadedness, rapid breathing, nausea, headache, and a feeling of constriction in the neck.[3] In case of exposure, immediately move the affected person to fresh air and call for emergency medical assistance.[2][4] If the person is not breathing, provide artificial respiration.[4] It is crucial to have an emergency plan in place and for all personnel working with cyanides to be trained on it.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My reaction has a low yield or has failed to produce the desired product. What are the possible causes and how can I troubleshoot this?

A: Low yields in this compound-based reactions can stem from several factors. A systematic approach to troubleshooting is essential.

Possible Causes & Solutions:

  • Poor Quality or Decomposed this compound: this compound can degrade over time, especially if exposed to moisture and carbon dioxide from the air, leading to the formation of sodium carbonate and hydrogen cyanide.[3]

    • Solution: Use fresh, dry this compound from a tightly sealed container. Consider titrating a sample of your cyanide solution to determine its actual concentration before use.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction outcome.

    • Solution: Review the literature for the optimal conditions for your specific reaction. Consider performing small-scale experiments to screen different temperatures and reaction times. For nucleophilic substitution reactions to form nitriles, ensure you are using an appropriate solvent like ethanol (B145695) and heating under reflux to prevent the loss of volatile reactants.[7][8]

  • Presence of Water in Nucleophilic Substitution Reactions: In the synthesis of nitriles from haloalkanes, the presence of water can lead to the formation of alcohols as a side product, thus reducing the yield of the desired nitrile.[7]

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

  • Side Reactions with Other Metals: If your starting materials contain other metals, they can react with this compound to form stable metal-cyanide complexes, consuming the cyanide reagent.[7]

    • Solution: Purify your starting materials to remove any contaminating metals.

Issue 2: Formation of an Unexpected Precipitate

Q: An unexpected precipitate has formed in my reaction mixture. What could it be and how should I proceed?

A: The formation of a precipitate can indicate a side reaction or insolubility of a reaction component.

Possible Causes & Solutions:

  • Insoluble Metal Cyanides: If your reaction mixture contains metal ions other than sodium, they may form insoluble cyanide salts.

    • Solution: Identify the potential metal contaminants in your starting materials. The precipitate can be isolated and analyzed to confirm its identity.

  • Polymerization: Under certain conditions, cyanide ions can polymerize, especially in the presence of impurities.

    • Solution: Ensure the purity of your reagents and maintain strict control over reaction conditions.

  • Insolubility of the Product: The desired product of the reaction may be insoluble in the reaction solvent.

    • Solution: Check the solubility of your expected product in the chosen solvent. If it is insoluble, this may be a normal observation, and the product can be isolated by filtration at the end of the reaction.

Issue 3: Reaction Mixture Changes Color Unexpectedly

Q: My reaction has developed an unexpected color. What does this signify?

A: A color change can be indicative of a side reaction or the formation of a complex.

Possible Causes & Solutions:

  • Formation of Metal Complexes: Many transition metals form colored complexes with cyanide. For example, the formation of Prussian blue (a deep blue pigment) indicates the presence of iron ions.

    • Solution: If the color is unexpected, it suggests the presence of metal impurities. Consider purifying your starting materials.

  • Decomposition of Reagents or Products: Some organic compounds can decompose under the reaction conditions to form colored byproducts.

    • Solution: Analyze the reaction mixture using techniques like TLC or LC-MS to identify the colored species. Adjusting the reaction temperature or time may help to minimize decomposition.

Quantitative Data

Table 1: Effect of pH on the Speciation of Cyanide in Aqueous Solution

pH% Hydrogen Cyanide (HCN)% Cyanide Ion (CN⁻)
7.0>99%<1%
9.3 - 9.550%50%
11.0<1%>99%

Data compiled from various sources indicating the general trend.[6]

Table 2: Common Interferences in Cyanide Analysis and Their Effects

Interfering SubstanceEffect on Cyanide MeasurementMitigation Strategy
SulfidesCan cause false negatives by converting cyanide to thiocyanate (B1210189).[9] Can also interfere with detection methods.[9]Treat the sample with lead acetate (B1210297) or cadmium carbonate to precipitate the sulfide (B99878) before analysis.[9]
Nitrates and NitritesCan cause false positives by reacting with organic compounds to form HCN during distillation.[3]Pretreat the sample with sulfamic acid before distillation.[3]
Oxidizing Agents (e.g., Chlorine)Decompose most cyanides, leading to false negatives.[10]Remove by adding an excess of a reducing agent like sodium arsenite.[10]
ThiocyanateCan positively bias results in some analytical methods.[3]Use analytical techniques that are not susceptible to thiocyanate interference, such as those that do not involve distillation.[3]

Experimental Protocols

Protocol 1: Strecker Synthesis of α-Aminonitriles

The Strecker synthesis is a method for synthesizing amino acids by reacting an aldehyde with ammonia (B1221849) and cyanide.[11]

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Ammonium (B1175870) chloride (NH₄Cl)

  • This compound (NaCN)

  • Methanol

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde in methanol.

  • Add an aqueous solution of ammonium chloride to the flask.

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of this compound to the reaction mixture while stirring vigorously.

  • Allow the reaction to stir at room temperature for the time specified in your specific protocol (typically several hours).

  • The resulting α-aminonitrile can then be hydrolyzed to the corresponding amino acid by heating with a strong acid or base.[12]

Safety Note: This reaction should be performed in a well-ventilated fume hood. The addition of this compound should be done slowly to control any potential exotherm.

Protocol 2: Nucleophilic Substitution of a Haloalkane with this compound to form a Nitrile

This protocol describes a typical SN2 reaction to synthesize a nitrile from a primary haloalkane.[7]

Materials:

  • Primary haloalkane (e.g., 1-bromobutane)

  • This compound (NaCN)

  • Ethanol

  • Reflux condenser

  • Heating mantle

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Set up a reflux apparatus with a round-bottom flask, reflux condenser, and heating mantle.

  • In the round-bottom flask, dissolve this compound in ethanol.

  • Add the primary haloalkane to the flask.

  • Heat the mixture to reflux with stirring for the required reaction time (this will depend on the specific substrate).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product nitrile can be isolated by distillation or extraction, depending on its properties.

Important Considerations:

  • The use of ethanol as a solvent is crucial to avoid the formation of the alcohol byproduct.[7]

  • Heating under reflux is necessary to prevent the loss of volatile reactants and products.[8]

Visualizations

TroubleshootingWorkflow start Reaction Issue Identified low_yield Low or No Yield start->low_yield precipitate Unexpected Precipitate start->precipitate color_change Unexpected Color Change start->color_change check_reagents Check Reagent Quality (Fresh NaCN?) low_yield->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Solvent) low_yield->check_conditions check_water Check for Water Contamination (Anhydrous Conditions?) low_yield->check_water analyze_precipitate Isolate and Analyze Precipitate precipitate->analyze_precipitate check_solubility Check Product Solubility precipitate->check_solubility analyze_color Analyze Colored Species (TLC, LC-MS) color_change->analyze_color check_impurities Check for Metal Impurities color_change->check_impurities optimize Optimize Reaction Conditions check_reagents->optimize check_conditions->optimize check_water->optimize purify Purify Starting Materials analyze_precipitate->purify end Problem Resolved check_solubility->end analyze_color->end check_impurities->purify optimize->end purify->end SN2_Mechanism reagents NC⁻ + R-X transition_state [NC⋯R⋯X]⁻ reagents->transition_state Nucleophilic Attack products NC-R + X⁻ transition_state->products Leaving Group Departs Strecker_Synthesis_Workflow aldehyde Aldehyde + NH₄Cl in Methanol imine_formation Formation of Imine Intermediate aldehyde->imine_formation cyanide_addition Addition of NaCN (Ice Bath) imine_formation->cyanide_addition aminonitrile α-Aminonitrile cyanide_addition->aminonitrile hydrolysis Hydrolysis (Acid or Base) aminonitrile->hydrolysis amino_acid α-Amino Acid Product hydrolysis->amino_acid

References

Technical Support Center: Optimizing Sodium cyanide Concentration for Efficient Gold Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing sodium cyanide concentration for efficient gold extraction experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical reaction in gold cyanidation?

A1: The dissolution of gold in a cyanide solution is described by the Elsner Equation. In this reaction, gold is oxidized and forms a stable, water-soluble gold-cyanide complex, allowing it to be separated from the ore. The overall equation is: 4 Au + 8 NaCN + O₂ + 2 H₂O → 4 Na[Au(CN)₂] + 4 NaOH.[1][2]

Q2: What is a typical starting concentration for this compound in gold leaching?

A2: A typical this compound concentration for gold leaching ranges from 300 to 500 parts per million (ppm) NaCN.[3] Some bottle roll tests may use a standardized starting concentration of 1 kg of NaCN per tonne of ore.[4] The optimal concentration depends on various factors, including ore mineralogy and particle size.[5][6][7]

Q3: How does pH influence the efficiency and safety of the cyanidation process?

A3: Maintaining an alkaline pH, typically between 10 and 11, is crucial.[3] This prevents the cyanide from converting into highly toxic hydrogen cyanide (HCN) gas, which is volatile and reduces the amount of cyanide available for leaching.[3][8] Lime (calcium oxide) or sodium hydroxide (B78521) is commonly used to control the pH.[3][9]

Q4: Why is dissolved oxygen essential for gold cyanidation?

A4: Dissolved oxygen is a critical component in the chemical reaction that dissolves gold.[6] Low levels of dissolved oxygen can slow down or halt the leaching process.[6][10] To ensure sufficient oxygen, air or pure oxygen may be injected into the leaching tanks, aiming for levels around 8-10 ppm.[3]

Q5: What are "cyanicides" and how do they affect the process?

A5: Cyanicides are substances that react with cyanide, making it unavailable for gold dissolution and leading to increased reagent consumption. Common cyanicides include copper, zinc, iron, and arsenic-containing minerals.[1][6][11] For instance, copper minerals readily dissolve in cyanide solutions and can significantly increase the consumption of this compound.[1][12][13]

Troubleshooting Guides

Problem 1: Low Gold Recovery

Q: My gold recovery is lower than expected. What are the potential causes and how can I troubleshoot this?

A: Low gold recovery can stem from several issues related to ore characteristics and process parameters.

  • Insufficient Cyanide Concentration: The cyanide concentration may be too low to effectively dissolve the gold.[5] Verify the free cyanide concentration in your leach solution using titration and adjust as necessary.

  • Poor Gold Liberation: The gold may be locked within other minerals. Ensure the ore is ground to an optimal particle size (typically 80% passing 75 microns) to expose the gold particles to the cyanide solution.[3]

  • Low Dissolved Oxygen: Oxygen is a key reactant.[6] Ensure adequate aeration or oxygen injection to maintain dissolved oxygen levels above 8 mg/L.[9]

  • Improper pH: If the pH is too low (below 10), it can lead to the formation of HCN gas, reducing the effective cyanide concentration.[3] Monitor and maintain the pH between 10 and 11.[3]

  • Presence of "Preg-Robbing" Materials: Some ores contain carbonaceous matter that can adsorb the dissolved gold-cyanide complex from the solution, a phenomenon known as "preg-robbing," which reduces recovery.[6][11]

  • Interfering Minerals: Minerals like pyrite, arsenopyrite, and pyrrhotite (B1172379) can consume cyanide and oxygen, hindering gold dissolution.[6][11] Pre-treatment of the ore may be necessary in such cases.

Problem 2: High this compound Consumption

Q: I'm observing excessively high consumption of this compound. What could be the cause and what are the solutions?

A: High cyanide consumption is a common issue, often caused by the ore's mineralogy.

  • Presence of Cyanicides: The primary cause is often the presence of cyanide-consuming minerals, especially copper minerals.[12][13] For every 1% of reactive copper, as much as 30 kg/t of NaCN can be consumed.[12]

    • Solution: Consider ore pre-treatment methods like flotation to remove copper minerals before cyanidation.[12][13]

  • High Slurry Concentration: While a higher slurry concentration can increase throughput, it can also lead to higher reagent consumption. It's necessary to find a balance between leaching efficiency and production costs.[5]

  • Incorrect pH Level: Operating outside the optimal pH range of 10-11 can lead to cyanide loss through volatilization as HCN gas.[3]

  • Excessive Cyanide Concentration: Using a cyanide concentration that is significantly higher than necessary will not improve gold recovery and leads to waste.[3][5] The optimal concentration should be determined through experimental testing.

Data Presentation: Key Leaching Parameters

The following table summarizes the typical operational parameters for efficient gold cyanidation.

ParameterRecommended RangePurpose & Notes
This compound (NaCN) Concentration 300 - 500 ppmActs as the primary lixiviant to dissolve gold.[3] The optimal level depends on ore characteristics.
pH Level 10 - 11Prevents the formation of toxic HCN gas and ensures cyanide stability.[3] Maintained using lime or NaOH.
Dissolved Oxygen (DO) > 8 mg/LEssential oxidant for the gold dissolution reaction.[9] Can be supplemented with air or pure oxygen.[3]
Particle Size (Grind) ~80% passing 75 µmEnsures adequate liberation of gold particles for contact with the cyanide solution.[3]
Slurry Concentration (% Solids) 40% - 50%Affects reagent consumption and mixing efficiency.[9] Higher density can reduce equipment size but may increase reagent use.[5]
Leaching Time 24 - 48 hoursVaries based on ore mineralogy and particle size.[9] Refractory ores may require longer residence times.

Experimental Protocols

Protocol 1: Standard Bottle Roll Test for Optimizing NaCN Concentration

This protocol outlines a standard laboratory procedure to determine the optimal this compound concentration for a given gold ore sample.

1. Sample Preparation:

  • Obtain a representative ore sample.
  • Dry the ore and crush it to the desired particle size (e.g., 80% passing 75 µm).[14]
  • Homogenize the crushed sample thoroughly to ensure consistency across tests.

2. Test Setup:

  • Weigh a specific amount of the prepared ore (e.g., 500g or 1000g) and place it into a leach bottle.[10][14]
  • Calculate and add the required volume of water to achieve the target slurry density (e.g., 50% solids).[10][15]
  • Agitate the slurry and measure the natural pH. Adjust the pH to the target level (e.g., 10.5) using a lime slurry or NaOH solution.[10]

3. Leaching Procedure:

  • Prepare a stock solution of this compound (e.g., 20% w/v).[15]
  • Add a calculated amount of the NaCN stock solution to achieve the desired starting concentration for the first test (e.g., 300 ppm).
  • Seal the bottle, ensuring a small hole is present in the lid to allow for air exchange, and place it on a bottle roller set to a constant speed (e.g., 30-32 rpm).[4][10]
  • Run parallel tests with varying NaCN concentrations (e.g., 300, 400, 500, 600 ppm) to determine the optimum.

4. Sampling and Analysis:

  • Collect slurry samples at predetermined time intervals (e.g., 2, 4, 8, 12, 24, and 48 hours).[10]
  • For each sample, filter the slurry to separate the pregnant solution from the solid tailings.
  • Analyze the pregnant solution for dissolved gold concentration using methods like Atomic Absorption Spectroscopy (AAS).[16]
  • Analyze the solution for free cyanide concentration using silver nitrate (B79036) titration (see Protocol 2).[15]
  • After each sampling, replenish the cyanide to maintain the target concentration.[4][14]

5. Data Interpretation:

  • Plot gold extraction (%) versus time for each NaCN concentration.
  • Plot cyanide consumption versus time.
  • The optimal NaCN concentration is the one that achieves the highest gold recovery with the most economical cyanide consumption.

Protocol 2: Free Cyanide Analysis by Silver Nitrate Titration

This method is used to determine the concentration of free cyanide in the leach solution.

1. Reagents and Equipment:

  • Standardized silver nitrate (AgNO₃) solution (0.1M).
  • Potassium iodide (KI) indicator.
  • Ammonia (B1221849) solution (6M).
  • Burette, conical flask, and pipette.

2. Procedure:

  • Pipette a known volume of the pregnant leach solution into a conical flask.
  • Add approximately 75 mL of deionized water.
  • Add 5-6 mL of 6M ammonia solution and a small amount (approx. 1/8 tsp) of potassium iodide indicator.[17]
  • Titrate the solution with the standardized silver nitrate solution.[17]

3. Endpoint Determination:

  • The endpoint is reached upon the formation of a permanent pale yellow opalescence or turbidity, which indicates that all free cyanide has reacted.[17]

4. Calculation:

  • Record the volume of silver nitrate solution used.
  • Calculate the free this compound concentration using the known molarity of the AgNO₃ solution and the volume of the sample.

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_leach 2. Leaching (Bottle Roll) cluster_analysis 3. Analysis cluster_optimize 4. Optimization Ore_Sample Representative Ore Sample Crush_Grind Crush & Grind to Target Size (e.g., 80% < 75µm) Ore_Sample->Crush_Grind Homogenize Homogenize Sample Crush_Grind->Homogenize Setup Prepare Slurry (Ore + Water) Homogenize->Setup pH_Adjust Adjust pH to 10-11 (with Lime) Setup->pH_Adjust NaCN_Add Add NaCN to Target Conc. pH_Adjust->NaCN_Add Roll Place on Rollers (24-48 hours) NaCN_Add->Roll Sample Sample at Intervals (2, 4, 8, 24, 48h) Roll->Sample Filter Filter Slurry Analyze_Au Analyze Solution for Gold (AAS) Filter->Analyze_Au Analyze_CN Analyze Solution for Free CN- (Titration) Filter->Analyze_CN Plot Plot Gold Recovery vs. Time Analyze_CN->Plot Compare Compare Results for Different NaCN Concentrations Plot->Compare Optimal_Conc Determine Optimal NaCN (Max Recovery, Min Consumption) Compare->Optimal_Conc Troubleshooting_Low_Recovery cluster_params Check Process Parameters cluster_ore Check Ore Characteristics Start Problem: Low Gold Recovery Check_CN Is Free [NaCN] Sufficient? Start->Check_CN Check_pH Is pH 10-11? Check_CN->Check_pH Yes Sol_CN Solution: Increase NaCN Dosage Check_CN->Sol_CN No Check_DO Is Dissolved O2 > 8 ppm? Check_pH->Check_DO Yes Sol_pH Solution: Increase Lime Addition Check_pH->Sol_pH No Check_Grind Is Grind Size Optimal? Check_DO->Check_Grind Yes Sol_DO Solution: Increase Aeration/O2 Check_DO->Sol_DO No Check_PregRob Preg-Robbing Present? Check_Grind->Check_PregRob Yes Sol_Grind Solution: Optimize Grind Size Check_Grind->Sol_Grind No Check_Cyanicides High Level of Cyanicides? Check_PregRob->Check_Cyanicides Yes Sol_PregRob Solution: Use CIL/CIP or Blinding Agents Check_PregRob->Sol_PregRob No Sol_Cyanicides Solution: Ore Pre-treatment (e.g., Flotation) Check_Cyanicides->Sol_Cyanicides Yes

References

"improving the yield of organic reactions using sodium cyanide"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sodium Cyanide in Organic Synthesis

Disclaimer: The information provided herein is intended for educational and safety awareness purposes only. This compound and other cyanide salts are highly toxic and can be fatal if swallowed, inhaled, or in contact with skin.[1][2][3][4][5] These compounds should only be handled by trained professionals in a controlled laboratory setting with appropriate safety measures in place. This guide does not provide experimental protocols for organic reactions but instead focuses on safety, emergency preparedness, and theoretical principles.

Frequently Asked Questions (FAQs)

Safety and Handling

Q1: What are the primary hazards associated with this compound?

A1: this compound (NaCN) is a highly toxic compound with multiple hazards:

  • High Acute Toxicity: It is fatal if swallowed, inhaled, or absorbed through the skin.[1][2][3][4][5] Ingestion of as little as 50 to 150 mg can be lethal.[2][6]

  • Gas Evolution: Contact with acids, water, or even moisture in the air can release highly toxic and flammable hydrogen cyanide (HCN) gas.[1][2][6][7]

  • Target Organ Damage: It can cause damage to organs, particularly the thyroid, through prolonged or repeated exposure.[1][3]

  • Aquatic Toxicity: It is very toxic to aquatic life with long-lasting effects.[1][4][5]

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A2: The minimum required PPE includes:

  • Body Protection: A lab coat, long pants, and closed-toe shoes are essential.[7][8] For larger quantities where splashing is a risk, a chemical-resistant apron and oversleeves are recommended.[7]

  • Hand Protection: Chemical-resistant gloves are required. Double gloving is highly recommended.[7][8][9] Nitrile gloves are often sufficient, but you should always check compatibility for the specific cyanide salt you are using.[9][10]

  • Eye and Face Protection: Safety glasses are the minimum requirement.[8] Safety goggles and a face shield should be used when there is a potential for splashes or dust.[7][8]

  • Respiratory Protection: All work with this compound, both solid and in solution, must be conducted in a certified chemical fume hood.[6][7][8]

Q3: What are the critical storage requirements for this compound?

A3: this compound must be stored in a cool, dry, and well-ventilated area in a tightly closed container.[1] It is crucial to store it separately from acids and combustible materials.[1][6][7] The storage location should be secure and locked to restrict access to authorized personnel only.[1][2][7]

Emergency Procedures

Q4: What is the immediate first aid response for cyanide exposure?

A4: Speed is critical in responding to cyanide exposure.[10][11]

  • Evacuate and Alert: Immediately remove the affected person from the source of exposure to fresh air and call for emergency medical services (e.g., 911).[6][8][11] Inform them that a cyanide exposure has occurred.[8]

  • Decontaminate: Remove all contaminated clothing.[8][12][13] If the cyanide has contacted the skin, wash the affected area with copious amounts of water for at least 15 minutes.[8][12][13] For eye contact, flush with water for at least 15 minutes using an emergency eyewash station.[8][10]

  • Administer Oxygen: If the person is conscious, administer 100% oxygen if you are trained to do so.[11][12][13]

  • Avoid Mouth-to-Mouth Resuscitation: If the person is not breathing, provide artificial respiration using a suitable mechanical device like a bag and mask. Do not perform mouth-to-mouth resuscitation to avoid exposing the rescuer.[13][14]

Q5: How should a small this compound spill be handled in the lab?

A5: Only trained personnel with appropriate PPE should clean up spills.[10]

  • Evacuate and Ventilate: Alert others in the area, ensure adequate ventilation (work within a fume hood if possible), and evacuate non-essential personnel.[1][10]

  • Contain and Absorb: For solid spills, carefully sweep up the material to avoid creating dust.[1][9] For liquid spills, use an absorbent material to contain it.[6]

  • Decontaminate Area: The spill area should be decontaminated. A common procedure involves washing the surface with a pH 10 buffer solution, followed by a rinse with a dilute bleach (sodium hypochlorite) solution.[7][15]

  • Dispose of Waste: All cleanup materials must be collected, double-bagged, and disposed of as hazardous waste according to institutional guidelines.[8][10]

Chemical Principles and Waste Management

Q6: What is the general principle of using cyanide in organic reactions?

A6: In organic synthesis, the cyanide ion (CN⁻) is primarily used as a potent nucleophile. The attachment or substitution of a cyanide group onto a substrate is known as cyanation.[16] These reactions are valuable for forming new carbon-carbon bonds. The resulting nitrile (-C≡N) group is a versatile functional group that can be converted into various other functionalities, such as amines, carboxylic acids, and amides.[16][17]

Q7: How should cyanide-containing waste be quenched and disposed of?

A7: Cyanide waste is classified as acutely hazardous and must never be mixed with other waste streams.[2][8]

  • Segregation: Store solid and liquid cyanide wastes in separate, dedicated, and clearly labeled containers.[8]

  • Quenching/Destruction: Before disposal, excess cyanide should be destroyed using an approved chemical method. A common laboratory-scale method involves treating the waste with an excess of an oxidizing agent like sodium hypochlorite (B82951) (bleach) under alkaline conditions (pH > 10) to convert cyanide to the less toxic cyanate (B1221674) ion (OCN⁻).[18][19] This process must be performed in a fume hood.[18]

  • Disposal: All quenched solutions and contaminated materials (gloves, paper towels, etc.) must be disposed of as hazardous waste through your institution's environmental health and safety department.[2][8]

Troubleshooting and Best Practices

PropertyValue
Chemical Formula NaCN
Molar Mass 49.01 g/mol
Appearance White crystalline solid
Odor Odorless when dry; faint bitter almond odor when exposed to moisture (Note: not everyone can detect this odor)[2][7]
Solubility in Water Highly soluble
Toxicity (Oral LD50, Rat) ~6.44 mg/kg (Varies by source)
Hazard Classifications Acute Toxicity (Oral, Dermal, Inhalation) - Category 1/2; Specific Target Organ Toxicity; Acute & Chronic Aquatic Toxicity[1][4][5]
Table 1: Physical and Toxicological Properties of this compound
Methodologies for Safe Handling

Note: Detailed experimental protocols for reactions are not provided. The following outlines a workflow for the safe handling of this compound, not its use in a specific reaction.

  • Preparation and Planning:

    • Conduct a thorough risk assessment for the entire process.

    • Ensure a written Standard Operating Procedure (SOP) is in place for handling cyanides.[2][20]

    • Verify that an emergency eyewash and safety shower are accessible and have been recently tested.[7][8]

    • Prepare all necessary quenching and decontamination solutions (e.g., pH 10 buffer, sodium hypochlorite solution) in advance.[7][15]

    • Inform lab colleagues that you will be working with cyanide. Never work alone.[8][9]

  • Execution in a Controlled Environment:

    • Establish a designated work area within a certified chemical fume hood.[8][9]

    • Don all required PPE, including double gloves.[7][9]

    • When weighing the solid, do so inside the fume hood or use a tared, sealed container to transport it to a balance and back to the hood before opening.[9]

    • Keep all containers of acid out of the work area to prevent accidental generation of HCN gas.[7][8]

  • Post-Procedure Decontamination and Waste Disposal:

    • Quench any residual cyanide in the reaction vessel using an approved method (e.g., alkaline hypochlorite).

    • Decontaminate all glassware and surfaces that came into contact with cyanide.[7][8][15]

    • Carefully remove PPE, ensuring the outer gloves are removed first.

    • Collect all solid and liquid waste in appropriately labeled hazardous waste containers.[2][8]

    • Wash hands thoroughly with soap and water after the procedure is complete.[9]

Visual Guides

HierarchyOfControls cluster_0 Hierarchy of Controls for Cyanide Use Elimination Elimination (e.g., Use a different synthesis route) Substitution Substitution (e.g., Use a less toxic cyanide source like Zn(CN)2) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Chemical fume hood, glovebox) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, training, designated areas) Engineering->Administrative PPE Personal Protective Equipment (e.g., Double gloves, goggles, lab coat) Administrative->PPE Least Effective

Caption: Hierarchy of controls for managing risks associated with cyanide.

EmergencyResponseWorkflow Start Cyanide Exposure Occurs Evacuate Remove Victim from Area Move to Fresh Air Start->Evacuate Alert Call for Emergency Medical Help (Inform them of Cyanide Exposure) Evacuate->Alert Decontaminate Remove Contaminated Clothing Wash Skin / Flush Eyes for 15 min Alert->Decontaminate Oxygen Administer 100% Oxygen (If trained) Decontaminate->Oxygen Support Provide Supportive Care (Wait for medical professionals) Oxygen->Support End Transfer to Medical Facility Support->End

Caption: Workflow for an emergency response to cyanide exposure.

References

Technical Support Center: Stabilization of Sodium Cyanide Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective stabilization of sodium cyanide (NaCN) solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: Why is the stabilization of this compound solutions critical for experimental use?

A1: this compound solutions are inherently unstable and can decompose, primarily through hydrolysis and reaction with atmospheric carbon dioxide.[1][2][3] This decomposition process is hazardous because it liberates highly toxic and flammable hydrogen cyanide (HCN) gas.[3][4][5] Stabilizing the solution is crucial to:

  • Ensure Safety: Minimize the release of deadly HCN gas, protecting laboratory personnel.[6]

  • Maintain Concentration: Prevent the degradation of the cyanide ion (CN-), ensuring the accuracy and reproducibility of experimental results.

  • Improve Shelf-Life: Extend the usable life of the solution, reducing waste and preparation frequency.[7]

Q2: What is the primary mechanism of this compound solution decomposition?

A2: When dissolved in water, this compound, the salt of a weak acid (HCN) and a strong base (NaOH), hydrolyzes to form hydrogen cyanide.[2][3] This equilibrium is significantly influenced by pH. In neutral or acidic conditions, the equilibrium shifts towards the formation of volatile HCN gas.[6] Carbon dioxide from the air can dissolve in the solution, forming carbonic acid, which lowers the pH and accelerates HCN liberation.[1][5][8]

Q3: What is the most effective method for stabilizing this compound solutions?

A3: The most effective method is to maintain a high pH, which keeps the cyanide predominantly in its ionic form (CN-) and suppresses the formation of HCN gas.[6][8] This is typically achieved by adding a strong base, such as sodium hydroxide (B78521) (NaOH), to the solution.[5][8][9]

Q4: What is the recommended pH range for ensuring the stability of a this compound solution?

A4: To effectively prevent the formation of hydrogen cyanide, the solution's pH should be maintained in a strongly alkaline range. A pH above 10 is essential, with a range of 11 to 13 being optimal for stability.[6][10][11]

Q5: How should stabilized this compound solutions be stored?

A5: Proper storage is critical to maintaining stability and ensuring safety. Solutions should be stored in:

  • Tightly sealed, corrosion-resistant containers (e.g., high-density polyethylene) to prevent contact with atmospheric carbon dioxide.[8][12][13]

  • A cool, dry, and well-ventilated area.[5][12][14]

  • A locked and secure location, segregated from incompatible materials, especially acids, acid salts, and strong oxidants.[5][13][14]

Q6: What is the typical shelf-life of a stabilized this compound solution?

A6: The shelf-life depends on the concentration, stabilizer level, and storage conditions. While concentrated solutions may be stable for longer periods, standard solutions prepared for laboratory use have a more limited lifespan. For example, a 100 ppm CN- standard solution is often cited as having a shelf-life of approximately 3 months.[15] It is best practice to prepare solutions fresh when possible and to re-verify the concentration of older solutions before use.

Troubleshooting Guide

Problem: I can detect a faint, bitter almond-like smell near my stored NaCN solution.

  • Cause: This odor indicates the presence of hydrogen cyanide (HCN) gas, meaning the solution is decomposing.[3][11] This is likely due to a drop in the solution's pH.

  • Solution:

    • Immediate Action: Do not inhale the vapors. Ensure work is conducted in a certified chemical fume hood.[16]

    • Check pH: Carefully measure the pH of the solution using a calibrated pH meter.

    • Re-stabilize: If the pH is below 11, add a small amount of concentrated sodium hydroxide (NaOH) solution dropwise while stirring to raise the pH to the 11-13 range.[8]

    • Verify Storage: Ensure the container is sealed tightly to prevent further absorption of atmospheric CO2.[8]

Problem: The pH of my solution has decreased since it was prepared.

  • Cause: The most common cause is the absorption of carbon dioxide (CO2) from the air, which forms carbonic acid and neutralizes the sodium hydroxide stabilizer.[5][8]

  • Solution: Re-adjust the pH by adding a small amount of NaOH solution. To prevent this, always keep the solution container tightly sealed when not in use and minimize headspace in the storage bottle.

Problem: My experimental results are inconsistent, especially when using an older solution.

  • Cause: Inconsistent results often point to a change in the effective cyanide concentration. Even with a stabilizer, very slow decomposition can occur over time, or the concentration may have been reduced by repeated pH adjustments.

  • Solution:

    • Prepare Freshly: The most reliable solution is to prepare a new, fresh batch of the this compound solution.

    • Standardize: If using an older solution is unavoidable, its concentration must be re-standardized via titration (e.g., with silver nitrate) before use to determine the exact cyanide content.[17]

Problem: I observe a white precipitate forming in my solution over time.

  • Cause: This is often sodium carbonate, formed from the reaction of the sodium hydroxide stabilizer with absorbed atmospheric CO2.[18]

  • Solution: The formation of carbonate indicates that the stabilizer is being consumed, which will eventually lead to a drop in pH and decomposition of the cyanide. While the solution might still be usable in the short term (and can be filtered if the precipitate interferes with the experiment), it is a strong indicator that a fresh solution should be prepared soon.

Data & Protocols

Quantitative Data Summary
ParameterRecommended Value/ConditionRationaleCitations
Solution pH > 11 (Optimal: 11 - 13)Suppresses HCN formation by shifting equilibrium to CN⁻.[6][8][10][11]
Stabilizer Sodium Hydroxide (NaOH)Strong base, readily available, and effective at raising pH.[5][8][9]
Example Concentration 0.4% (wt/wt) NaOH in a 30% NaCN solutionAchieves a highly stable solution with a pH of ~13.[5]
Storage Temperature Cool, ambient temperature (< 43°C)Avoids accelerated decomposition at higher temperatures.[11][14]
Shelf-Life (Example) ~3 months for 100 ppm CN⁻ standardProvides a general guideline for dilute laboratory standards.[15]
Experimental Protocol: Preparation of a 1 M Stabilized this compound Stock Solution

! DANGER ! this compound is acutely toxic and can be fatal if swallowed, inhaled, or in contact with skin.[3][16] Hydrogen cyanide gas is a deadly poison. This procedure must be performed by trained personnel in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, splash goggles, and chemical-resistant gloves.[7] An emergency cyanide antidote kit should be readily available.

Materials:

  • This compound (NaCN), reagent grade (49.01 g/mol )

  • Sodium Hydroxide (NaOH), reagent grade

  • Deionized or distilled water

  • 100 mL volumetric flask

  • Beakers

  • Magnetic stirrer and stir bar

  • Calibrated pH meter

  • HDPE or other suitable plastic storage bottle

Procedure:

  • Prepare Stabilizer Solution: In the chemical fume hood, add approximately 50 mL of deionized water to a beaker. Add 0.4 g of solid NaOH and stir until fully dissolved. Allow the solution to cool to room temperature.

  • Weigh this compound: Tare a clean, dry beaker on an analytical balance. Carefully weigh out 4.90 g of solid this compound.

  • Dissolution: Add the cooled NaOH solution from step 1 to the beaker containing the this compound. Place the beaker on a magnetic stirrer and stir gently until the NaCN is completely dissolved.

  • Transfer to Volumetric Flask: Carefully transfer the dissolved NaCN solution to a 100 mL volumetric flask. Rinse the beaker with small amounts of deionized water and add the rinsings to the flask to ensure a quantitative transfer.

  • Dilute to Volume: Add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenize: Cap the flask securely and invert it several times to ensure the solution is thoroughly mixed.

  • Verify pH: Uncap the flask and measure the pH of the final solution. It should be in the range of 11-13. If necessary, adjust with a drop of concentrated NaOH solution.

  • Storage: Transfer the stabilized stock solution to a clearly labeled, tightly sealed plastic storage bottle. The label should include the chemical name, concentration, preparation date, and all appropriate hazard warnings. Store in a secure, designated location away from incompatible materials.

Visualizations

Chemical Pathway

cluster_equilibrium Chemical Equilibrium of Cyanide in Aqueous Solution cluster_factors Factors Shifting Equilibrium CN_ion Cyanide Ion (CN⁻) Stable in Solution HCN_gas Hydrogen Cyanide (HCN) Volatile Toxic Gas CN_ion->HCN_gas + H⁺ HCN_gas->CN_ion + OH⁻ (High pH) Acids Acids / CO₂ Acids->CN_ion Lowers pH, Promotes HCN Formation Bases Bases (e.g., NaOH) Bases->HCN_gas Raises pH, Promotes CN⁻ Formation

Caption: The effect of pH on the cyanide/hydrogen cyanide equilibrium.

Experimental Workflow

arrow arrow start Start: Prepare Solution ppe Wear Appropriate PPE (Fume Hood, Goggles, Gloves) start->ppe weigh_naoh 1. Prepare Stabilizer: Weigh & Dissolve NaOH in Water ppe->weigh_naoh weigh_nacn 2. Weigh NaCN Solid weigh_naoh->weigh_nacn dissolve 3. Dissolve NaCN in Cooled NaOH Solution weigh_nacn->dissolve transfer 4. Quantitatively Transfer to Volumetric Flask dissolve->transfer dilute 5. Dilute to Final Volume with Deionized Water transfer->dilute mix 6. Cap and Mix Thoroughly dilute->mix verify 7. Verify pH is > 11 mix->verify adjust Adjust pH with NaOH if Necessary verify->adjust pH Low store 8. Transfer to Labeled Bottle and Store Securely verify->store pH OK adjust->verify end End: Solution Ready store->end

Caption: Workflow for preparing a stabilized this compound solution.

References

Technical Support Center: Sodium Cyanide Spill Neutralization and Deactivation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the safe and effective neutralization and deactivation of sodium cyanide (NaCN) spills in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is the immediate first step to take after a this compound spill?

A1: Your immediate priority is personal safety. Evacuate the area of the spill and alert your colleagues. If anyone has been exposed, remove them from the contaminated area immediately and begin first aid procedures, such as using an emergency eyewash or shower. Call emergency services and inform them of a cyanide exposure.[1][2] Do not attempt to clean up a spill if you are not trained to do so or if you are alone.[1][3]

Q2: What personal protective equipment (PPE) is required for cleaning up a this compound spill?

A2: A comprehensive set of PPE is crucial. This includes a lab coat, chemical-resistant gloves (double-gloving with nitrile or neoprene is recommended), and safety goggles.[4][5] For spills with a risk of splashing or dust generation, a face shield should also be worn.[5] All work related to the cleanup of cyanide spills should be conducted within a certified chemical fume hood.[1][5][6]

Q3: Can I use water to clean up a solid this compound spill?

A3: No, you should avoid using water directly on a solid this compound spill. This compound reacts with water and moisture to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[6] For solid spills, you should gently cover the material with a dry absorbent material like sand or vermiculite, or with paper towels dampened with a pH 10 buffer solution to avoid raising dust.[3][7]

Q4: What are the primary methods for neutralizing this compound?

A4: The two most common and effective methods for neutralizing this compound in a laboratory setting are oxidation with sodium hypochlorite (B82951) (bleach) or hydrogen peroxide. Both methods convert the highly toxic cyanide ion (CN⁻) into the much less toxic cyanate (B1221674) ion (CNO⁻).[8][9]

Q5: Why is the pH level so important during neutralization?

A5: Maintaining a high pH (alkaline condition, typically between 9 and 11) is critical to prevent the formation of deadly hydrogen cyanide (HCN) gas.[10][11] Acids react with this compound to rapidly release HCN.[6] Therefore, neutralization should always be carried out in a basic solution.

Q6: How do I know when the neutralization is complete?

A6: For laboratory-scale spills, ensuring a sufficient excess of the neutralizing agent and adequate reaction time is the primary method. For more rigorous verification, specialized cyanide testing kits or analytical methods would be required, though this is not typically performed during an emergency spill cleanup.

Q7: What do I do with the waste generated from the spill cleanup?

A7: All materials used in the cleanup, including absorbent materials, contaminated PPE, and the neutralized solution, must be treated as hazardous waste.[1][3] These should be collected in clearly labeled, sealed containers for disposal according to your institution's hazardous waste management protocols.[1][3] Cyanide waste should be kept separate from other waste streams, especially acidic waste.[6]

Troubleshooting Guide

Issue Possible Cause Solution
Bitter almond smell detected during cleanup. Formation of hydrogen cyanide (HCN) gas due to acidic conditions.Immediately evacuate the area. Ensure the fume hood is functioning correctly. Re-check the pH of the spill and neutralizing solution and adjust to pH > 10 with a suitable base (e.g., sodium hydroxide) before cautiously resuming cleanup.
Neutralization reaction appears slow or incomplete. Insufficient amount of neutralizing agent. Low temperature. Presence of interfering substances.Add more of the neutralizing agent (bleach or hydrogen peroxide) in small increments. Gently warm the solution if it is safe to do so (do not boil). Note that for hydrogen peroxide, a copper catalyst can increase the reaction rate.[12]
Solid cyanide is not dissolving in the neutralizing solution. The spill amount is too large for the volume of the solution.Add more of the alkaline solution (e.g., pH 10 buffer or dilute sodium hydroxide) to ensure all the solid is dissolved before proceeding with the addition of the neutralizing agent.
Discoloration of the spill area after cleanup. Residual chemical traces or reaction byproducts.After the initial neutralization and cleanup, decontaminate the surface again with a pH 10 buffer solution followed by a fresh 10% bleach solution.[1][13] Wipe clean with absorbent pads.

Experimental Protocols

Protocol 1: Neutralization using Sodium Hypochlorite (Bleach)

This protocol is suitable for the decontamination of surfaces and the treatment of small liquid spills.

Materials:

  • Commercial bleach (containing ~5-10% sodium hypochlorite)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M) or a pH 10 buffer solution

  • Personal Protective Equipment (PPE)

  • Absorbent pads

  • Hazardous waste container

Procedure:

  • Ensure Safety: Don the appropriate PPE and perform all steps within a certified chemical fume hood.

  • Containment: For liquid spills, contain the spill using absorbent pads. For solid spills, gently cover with a pad dampened with a pH 10 buffer solution.[1][3]

  • Alkalinize: Ensure the spill is alkaline (pH > 10). Add sodium hydroxide solution or pH 10 buffer if necessary.

  • Neutralization: Slowly add a 10% bleach solution to the contained spill.[1][3] A general rule is to use an excess of bleach. The chemical reaction is a two-step process:

    • Step 1: NaCN + NaOCl → NaCNO + NaCl (converts cyanide to less toxic cyanate)[8]

    • Step 2: 2 NaCNO + 3 NaOCl + H₂O → 3 NaCl + N₂ + 2 NaHCO₃ (further breaks down cyanate)[8]

  • Reaction Time: Allow the mixture to react for at least 30 minutes to ensure complete oxidation.

  • Cleanup: Use absorbent pads to soak up the neutralized mixture.

  • Decontamination: Wipe the spill area first with a pH 10 buffer solution, and then with a fresh 10% bleach solution.[1][13]

  • Disposal: Collect all used materials (pads, gloves, etc.) in a designated hazardous waste container labeled for cyanide waste.[3]

Protocol 2: Neutralization using Hydrogen Peroxide

This method is also effective and produces sodium cyanate. The reaction can be catalyzed by copper ions.

Materials:

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3-10%)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M) or a pH 10 buffer solution

  • Copper (II) sulfate (B86663) solution (optional, as a catalyst)[9]

  • Personal Protective Equipment (PPE)

  • Absorbent pads

  • Hazardous waste container

Procedure:

  • Ensure Safety: Don the appropriate PPE and work within a certified chemical fume hood.

  • Containment: Contain the spill with absorbent pads (for liquids) or cover with a dampened pad (for solids).

  • Alkalinize: Adjust the pH of the spill to between 9 and 10.5. This is the optimal range for this reaction.[9]

  • (Optional) Catalysis: Add a small amount of copper (II) sulfate solution to catalyze the reaction. This will increase the rate of cyanide destruction.[9][12]

  • Neutralization: Slowly and carefully add the hydrogen peroxide solution to the spill. The reaction is:

    • NaCN + H₂O₂ → NaOCN + H₂O[10]

  • Reaction Time: Allow the mixture to stand for at least one hour. The reaction rate is dependent on temperature and catalyst presence.[10]

  • Cleanup: Absorb the treated solution with pads.

  • Decontamination: Clean the spill surface with a pH 10 buffer and then a 10% bleach solution.

  • Disposal: Dispose of all contaminated materials as hazardous cyanide waste.

Quantitative Data Summary

The efficiency of cyanide neutralization can be influenced by several factors. The following tables summarize key parameters from studies on cyanide destruction, which can be extrapolated for laboratory spill management.

Table 1: Hydrogen Peroxide Neutralization Parameters

ParameterOptimal Range/ValueNotes
pH 9.0 - 10.5Reaction efficiency decreases at very high pH. Essential to prevent HCN gas formation.[9][11]
Temperature 20 - 66 °CHigher temperatures generally increase the reaction rate.
H₂O₂ to CN⁻ Molar Ratio At least 0.8 to 1.4An excess of hydrogen peroxide is recommended to ensure complete reaction.
Catalyst (Copper) 5 - 1000 ppmThe presence of a copper catalyst can increase the reaction rate by 2-3 fold.[10]

Table 2: Comparison of Neutralization Methods

MethodReagentsKey AdvantagesKey Disadvantages
Alkaline Chlorination Sodium Hypochlorite (Bleach), Sodium HydroxideReadily available, well-understood chemistry.Can produce toxic chlorinated byproducts if conditions are not controlled.
Hydrogen Peroxide Oxidation Hydrogen Peroxide, Sodium Hydroxide, Copper Catalyst (optional)Produces less harmful byproducts (water and cyanate).Reaction can be slower without a catalyst. Peroxide can decompose.
Iron Sulfate Precipitation Iron (II) SulfateForms a stable, less toxic precipitate (Prussian blue).The precipitate is still a hazardous solid waste that must be disposed of.

Visual Guides

G cluster_spill This compound Spill Response Workflow spill Spill Occurs safety Ensure Immediate Safety (Evacuate, Alert Others, Aid Exposed) spill->safety assess Assess Spill (Size, Location) safety->assess ppe Don Appropriate PPE assess->ppe contain Contain Spill (Absorbents / Damp Cover) ppe->contain neutralize Neutralize Spill (Follow Protocol) contain->neutralize cleanup Clean & Decontaminate Area neutralize->cleanup dispose Dispose of all materials as Hazardous Waste cleanup->dispose

Caption: Workflow for responding to a this compound spill.

G cluster_reaction Cyanide Neutralization Pathways cluster_bleach Alkaline Chlorination cluster_peroxide Peroxide Oxidation NaCN This compound (NaCN) NaCNO Sodium Cyanate (NaCNO) (Less Toxic) NaCN->NaCNO Oxidation EndProducts End Products (N₂, CO₂, NaCl, H₂O) NaCNO->EndProducts Further Oxidation (with excess bleach) NaOCl Sodium Hypochlorite (NaOCl) NaOCl->NaCNO H2O2 Hydrogen Peroxide (H₂O₂) H2O2->NaCNO

Caption: Chemical pathways for cyanide neutralization.

References

Technical Support Center: Addressing Interferences in the Analytical Determination of Sodium Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analytical determination of sodium cyanide.

Frequently Asked Questions (FAQs)

Q1: What are the most common interferences in cyanide analysis?

A1: The most frequently encountered interferences in cyanide analysis include sulfides, nitrates and nitrites, oxidizing agents, thiocyanate (B1210189), sulfites, and thiosulfates.[1][2][3][4] These substances can lead to either erroneously high (positive interference) or low (negative interference) results depending on the analytical method used.[2][5]

Q2: How does sulfide (B99878) interfere with cyanide measurement and how can it be removed?

A2: Sulfide can cause a negative interference by reacting with cyanide to form thiocyanate, or a positive interference in colorimetric methods as it can distill over and react with the colorimetric reagents.[2][5] To mitigate this, samples can be treated with lead carbonate or cadmium carbonate to precipitate the sulfide as lead sulfide or cadmium sulfide, which can then be removed by filtration.[6][7][8] Testing for the presence of sulfide is typically done using lead acetate (B1210297) test paper.[3][6]

Q3: What is the impact of nitrate (B79036) and nitrite (B80452) on cyanide analysis and how can this be addressed?

A3: Nitrate and nitrite can cause a positive interference, particularly in distillation methods, by reacting with organic compounds in the sample to form additional cyanide.[1][2][4] This interference can be eliminated by adding sulfamic acid to the sample prior to distillation.[1][9][10]

Q4: Can oxidizing agents affect my cyanide results?

A4: Yes, oxidizing agents such as chlorine can decompose most cyanides, leading to a negative interference (low recovery).[11] Their presence can be tested using potassium iodide-starch paper. If present, they can be removed by adding a reducing agent like ascorbic acid or sodium arsenite.[12]

Q5: How does thiocyanate interfere with the analysis?

A5: Thiocyanate can cause a positive bias in some distillation methods, with reports of a 0.4% positive bias relative to the thiocyanate concentration.[1] In other cases, it can lead to low cyanide recoveries. Non-distillation methods, such as those employing gas diffusion, are often more effective in the presence of thiocyanate.[2]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible cyanide readings.

This can be a result of several factors related to sample integrity and preparation.

  • Possible Cause: Improper sample preservation.

    • Solution: According to ASTM D7365-09a, samples should be collected in amber glass bottles with minimal headspace, stored at 4-6°C, and analyzed within 14 days.[13][14] Historically, preservation with sodium hydroxide (B78521) to a pH >12 was common, but this can sometimes lead to cyanide formation or degradation.[14][15]

  • Possible Cause: Presence of oxidizing agents.

    • Solution: Test for oxidizing agents with KI-starch paper. If positive, add ascorbic acid or sodium arsenite until the test is negative.[12]

  • Possible Cause: Sulfide interference.

    • Solution: Test for sulfide with lead acetate paper. If present, treat the sample with lead carbonate and filter to remove the precipitate.[6][16]

Issue 2: Unexpectedly high cyanide concentrations (Positive Bias).
  • Possible Cause: Nitrate and/or nitrite interference.

    • Solution: Add sulfamic acid to the sample before distillation to eliminate this interference.[1][9][10]

  • Possible Cause: Thiocyanate interference in distillation methods.

    • Solution: Consider using an alternative analytical method that is less susceptible to thiocyanate interference, such as a gas diffusion-based method.[2]

Issue 3: Unexpectedly low cyanide concentrations (Negative Bias).
  • Possible Cause: Sulfide reacting with cyanide to form thiocyanate.

    • Solution: Remove sulfide from the sample prior to analysis by precipitation with lead carbonate.[6][16]

  • Possible Cause: Decomposition of cyanide by oxidizing agents.

    • Solution: Test for and remove oxidizing agents using ascorbic acid or sodium arsenite.[12]

  • Possible Cause: Loss of cyanide due to improper sample storage (e.g., exposure to UV light).

    • Solution: Store samples in amber bottles in the dark at 4-6°C.[1][14]

Data on Interference Effects and Mitigation

The following tables summarize the effects of common interferents on different analytical methods and the effectiveness of mitigation strategies.

Table 1: Impact of Common Interferences on Cyanide Analytical Methods

InterferenceDistillation Methods (e.g., USEPA 335.4)Gas Diffusion MethodsIon-Selective Electrode (ISE)Picric Acid Method
Sulfide Positive or Negative Bias[2][5]Potential for membrane fouling or positive bias if H₂S passes through[17]Direct interference with the electrode surface[18]Positive Interference[19]
Nitrate/Nitrite Positive Bias[1][2]Minimal InterferenceNo Direct InterferenceMinimal Interference
Thiocyanate Positive or Negative Bias[1][2]Minimal Interference[2]Potential for cross-reactivityGenerally tolerated[19][20]
Oxidizing Agents Negative Bias (Cyanide degradation)[11]Negative Bias (Cyanide degradation)Negative Bias (Cyanide degradation)Negative Bias (Cyanide degradation)

Table 2: Effectiveness of Mitigation Strategies

InterferenceMitigation Strategy% Recovery Improvement (Approximate)Applicable Methods
Sulfide Precipitation with Lead CarbonateVaries depending on initial concentration; can achieve >95% recovery.All methods
Nitrate/Nitrite Addition of Sulfamic AcidCan eliminate positive bias, leading to accurate recovery.Distillation Methods
Oxidizing Agents Addition of Ascorbic AcidPrevents cyanide loss, ensuring accurate quantification.All methods

Experimental Protocols

Protocol 1: Sample Preservation and Handling (Based on ASTM D7365-09a)
  • Sample Collection: Collect samples in amber glass bottles with PTFE-lined caps (B75204) to minimize headspace.

  • Initial Testing for Interferences:

    • Oxidizing Agents: Test a drop of the sample with potassium iodide-starch paper. A blue color indicates the presence of oxidizing agents.

    • Sulfide: Place a drop of the sample on lead acetate test paper moistened with an acetic acid buffer. A darkening of the paper indicates the presence of sulfide.

  • Removal of Interferences (if present):

    • Oxidizing Agents: If present, add ascorbic acid (or sodium arsenite) incrementally until the test paper no longer indicates their presence.

    • Sulfide: If present, add powdered lead carbonate to the sample, agitate, and allow the precipitate to settle. Filter the sample to remove the lead sulfide precipitate.

  • Preservation: After removing interferences, adjust the sample pH to >12 with sodium hydroxide.

  • Storage: Store the preserved sample at 4-6°C in the dark and analyze within 14 days.[13][14]

Protocol 2: Total Cyanide Determination by Distillation (Based on USEPA Method 335.4)
  • Apparatus Setup: Assemble the reflux distillation apparatus, which includes a boiling flask, condenser, and an absorber containing a sodium hydroxide solution.[21]

  • Sample Preparation: Place 500 mL of the preserved sample (or an appropriate aliquot diluted to 500 mL) into the boiling flask.

  • Interference Removal (Nitrate/Nitrite): If nitrates/nitrites are suspected, add sulfamic acid to the boiling flask.[12]

  • Distillation:

    • Add a strong acid (e.g., sulfuric acid) and a magnesium chloride catalyst to the boiling flask.

    • Heat the flask to boiling and reflux for at least one hour. The hydrocyanic acid (HCN) released will be carried over by an air stream and trapped in the sodium hydroxide absorber solution.

  • Analysis:

    • After distillation, the cyanide concentration in the absorber solution is determined colorimetrically.

    • The cyanide is reacted with chloramine-T to form cyanogen (B1215507) chloride.

    • The cyanogen chloride then reacts with a pyridine-barbituric acid reagent to form a red-colored complex.[21]

    • The absorbance of the colored solution is measured using a spectrophotometer, and the cyanide concentration is determined from a calibration curve.

Visualizations

TroubleshootingWorkflow cluster_preservation Preservation Issues cluster_oxidants Oxidizing Agent Interference cluster_sulfide Sulfide Interference cluster_nitrate Nitrate/Nitrite Interference start Inconsistent Cyanide Results check_preservation Check Sample Preservation (ASTM D7365) start->check_preservation check_oxidants Test for Oxidizing Agents (KI-Starch Paper) start->check_oxidants check_sulfide Test for Sulfide (Lead Acetate Paper) start->check_sulfide check_nitrate Consider Nitrate/Nitrite (Especially in Distillation) start->check_nitrate preservation_ok Preservation Correct check_preservation->preservation_ok Correct preservation_bad Improper Preservation check_preservation->preservation_bad Incorrect oxidants_present Oxidants Detected check_oxidants->oxidants_present Positive oxidants_absent No Oxidants check_oxidants->oxidants_absent Negative sulfide_present Sulfide Detected check_sulfide->sulfide_present Positive sulfide_absent No Sulfide check_sulfide->sulfide_absent Negative nitrate_suspected High Nitrate/Nitrite Suspected check_nitrate->nitrate_suspected end_node Proceed with Analysis preservation_ok->end_node preservation_action Action: Re-sample following ASTM D7365 guidelines. preservation_bad->preservation_action oxidants_action Action: Treat sample with Ascorbic Acid. oxidants_present->oxidants_action oxidants_absent->end_node oxidants_action->end_node sulfide_action Action: Treat sample with Lead Carbonate and filter. sulfide_present->sulfide_action sulfide_absent->end_node sulfide_action->end_node nitrate_action Action: Add Sulfamic Acid prior to distillation. nitrate_suspected->nitrate_action nitrate_action->end_node ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_distillation Distillation (USEPA 335.4) cluster_analysis Colorimetric Analysis sample Collect Sample (ASTM D7365) test_interferences Test for Sulfide & Oxidizing Agents sample->test_interferences remove_interferences Remove Interferences (if present) test_interferences->remove_interferences preserve Preserve Sample (pH > 12) remove_interferences->preserve distill Reflux Distillation with Acid & Catalyst preserve->distill absorb Absorb HCN gas in NaOH solution distill->absorb color_reaction React with Chloramine-T & Pyridine-Barbituric Acid absorb->color_reaction measure Measure Absorbance (Spectrophotometer) color_reaction->measure calculate Calculate Cyanide Concentration measure->calculate

References

Technical Support Center: Optimization of Sodium cyanide Leaching Processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in sodium cyanide leaching experiments.

Troubleshooting Guide

Issue: Low Gold Recovery

Low recovery of gold is a common issue in cyanide leaching. The following guide provides a systematic approach to troubleshooting this problem.

dot

TroubleshootingWorkflow start Low Gold Recovery Detected check_ph 1. Verify pH of Leaching Solution Is it within the optimal range of 10.0-11.0? start->check_ph check_temp 2. Check Leaching Temperature Is it within the optimal range of 20-25°C? check_ph->check_temp Yes adjust_ph Action: Adjust pH using lime (CaO) or caustic soda (NaOH). check_ph->adjust_ph No check_cyanide 3. Analyze Cyanide Concentration Is it between 0.1 and 0.5 g/L? check_temp->check_cyanide Yes adjust_temp Action: Regulate temperature. Avoid excessive heating. check_temp->adjust_temp No check_oxygen 4. Measure Dissolved Oxygen Is it above 8 ppm? check_cyanide->check_oxygen Yes adjust_cyanide Action: Adjust NaCN dosage. check_cyanide->adjust_cyanide No check_impurities 5. Analyze for Ore Impurities Are interfering minerals present (e.g., copper, arsenic, carbon)? check_oxygen->check_impurities Yes increase_oxygen Action: Increase aeration or add an oxidant (e.g., hydrogen peroxide). check_oxygen->increase_oxygen No pretreatment Action: Consider ore pretreatment (e.g., roasting, pre-aeration). check_impurities->pretreatment Yes solution_ok Leaching Parameters Optimized check_impurities->solution_ok No adjust_ph->check_ph adjust_temp->check_temp adjust_cyanide->check_cyanide increase_oxygen->check_oxygen pretreatment->solution_ok

Caption: Troubleshooting workflow for low gold recovery in cyanide leaching.

Frequently Asked Questions (FAQs)

1. What is the optimal pH for this compound leaching and why is it important?

The optimal pH range for cyanide leaching is generally between 10.0 and 11.0.[1][2][3] Some operations may maintain it between 11 and 12 to be safe.[4][5][6][7] Maintaining this alkaline environment is critical for two primary reasons:

  • Preventing the formation of toxic hydrogen cyanide (HCN) gas: At a pH below 10.5, the equilibrium shifts towards the formation of volatile and highly toxic HCN gas.[4][8] This not only represents a significant safety hazard but also leads to the loss of cyanide, increasing reagent consumption.[4][8]

  • Maximizing gold dissolution: The rate of gold dissolution is optimized within this pH range.[4][8]

2. How does temperature affect the leaching process?

Temperature has a dual effect on cyanide leaching.[9]

  • Increased reaction kinetics: Higher temperatures generally increase the rate of gold dissolution.[1][9][10]

  • Decreased oxygen solubility and increased cyanide decomposition: As temperature rises, the solubility of oxygen in the solution decreases.[9] Oxygen is a crucial reactant in the dissolution of gold.[2][11] Furthermore, high temperatures can lead to the decomposition of cyanide, reducing its effectiveness.[1][9]

The optimal temperature is typically between 20 and 25 degrees Celsius to balance these factors.[1]

3. What are the common reagents used to control pH?

Lime (calcium oxide, CaO) and caustic soda (sodium hydroxide, NaOH) are the most commonly used reagents to increase and maintain the pH of the leaching solution.[2][4][8]

4. My gold recovery is low, but my pH and temperature are optimal. What else could be the problem?

If pH and temperature are within the optimal ranges, consider the following factors:

  • Cyanide Concentration: The ideal cyanide concentration is typically between 0.1 and 0.5 g/L.[1] Too low a concentration will result in a slow reaction rate, while an excessively high concentration can lead to the formation of undesired metal-cyanide complexes and increased costs.[1][10]

  • Dissolved Oxygen: Oxygen is essential for the cyanidation reaction.[11] The dissolved oxygen level should be maintained above 8 ppm.[2] Insufficient oxygen is a common rate-limiting factor.

  • Presence of Impurities: Certain minerals in the ore can interfere with the leaching process. These include:

    • Copper minerals: These can react with cyanide, leading to high reagent consumption.[11][12]

    • Arsenic and antimony minerals: These can consume oxygen in the solution, making it unavailable for gold dissolution.[11][12]

    • Carbonaceous materials: These can adsorb the dissolved gold-cyanide complex, a phenomenon known as "preg-robbing," which reduces the recovery of gold from the solution.[12][13]

  • Particle Size: Smaller ore particles have a larger surface area, which generally leads to faster and more efficient leaching.[1] However, excessively fine particles can hinder the percolation of the solution in heap leaching operations.[1]

5. How can I mitigate the effect of interfering minerals?

Several pretreatment methods can be employed to reduce the negative impact of problematic minerals before cyanidation:

  • Roasting: This process can break down sulfide (B99878) minerals and carbonaceous material, liberating the gold and making it more accessible to the cyanide solution.[12][14]

  • Pre-aeration: Aerating the slurry in an alkaline environment before adding cyanide can help to oxidize some of the interfering sulfide minerals.

  • Flotation: This can be used to remove interfering minerals like copper sulfides before the leaching stage.[13]

Quantitative Data Summary

ParameterOptimal RangeConsequence of Deviation
pH 10.0 - 11.0[1][2][3]< 10.0: Formation of toxic HCN gas, increased cyanide loss.[4][8] > 11.5: May reduce leaching efficiency and increase reagent costs.[2]
Temperature 20 - 25 °C[1]< 20 °C: Slower reaction kinetics. > 25 °C: Decreased oxygen solubility, increased cyanide decomposition.[9][10]
This compound Concentration 0.1 - 0.5 g/L[1]< 0.1 g/L: Slow gold dissolution. > 0.5 g/L: Increased reagent cost, formation of unwanted metal-cyanide complexes.[1][10]
Dissolved Oxygen Concentration > 8 ppm[1][2]< 8 ppm: Leaching rate becomes limited by oxygen availability.[2]
Particle Size 0.5 - 2.0 mm[1]< 0.5 mm: Potential for compaction and reduced permeability in heap leaching.[1] > 2.0 mm: Slower dissolution due to reduced surface area.
Agitation Rate (for tank leaching) 400 - 600 rpm[1]< 400 rpm: Inefficient mixing and mass transfer. > 600 rpm: Potential for air bubble formation, reducing efficiency.[1]

Experimental Protocols

Protocol 1: Determination of Optimal pH for Leaching

Objective: To determine the pH at which the highest gold extraction is achieved for a specific ore sample.

Methodology:

  • Sample Preparation: Prepare a representative sample of the ore, ground to the desired particle size (e.g., 80% passing 75 µm).

  • Leaching Setup: Prepare a series of identical leaching vessels (e.g., baffled flasks or beakers with overhead stirrers).

  • Slurry Preparation: For each vessel, create a slurry with a fixed pulp density (e.g., 40% solids) using the prepared ore and water.

  • pH Adjustment: Adjust the pH of each slurry to a different value within the test range (e.g., 9.5, 10.0, 10.5, 11.0, 11.5) using a lime or caustic soda solution. Use a calibrated pH meter for accurate measurement.

  • Cyanide Addition: Add a constant concentration of this compound (e.g., 0.5 g/L) to each vessel.

  • Leaching: Agitate all slurries at a constant rate and maintain a constant temperature (e.g., 25°C) for a predetermined leaching time (e.g., 24 hours). Ensure adequate aeration to maintain dissolved oxygen levels.

  • Sampling and Analysis: At regular intervals (e.g., 2, 4, 8, 12, 24 hours), take solution samples from each vessel. Filter the samples and analyze the gold concentration in the pregnant solution using Atomic Absorption Spectrophotometry (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Data Analysis: Plot the percentage of gold extracted versus pH for each time interval. The optimal pH is the value that yields the highest gold recovery.

Protocol 2: Determination of Optimal Temperature for Leaching

Objective: To determine the temperature at which the highest gold extraction is achieved.

Methodology:

  • Sample Preparation: Prepare a representative ore sample as described in Protocol 1.

  • Leaching Setup: Use temperature-controlled leaching vessels (e.g., jacketed beakers connected to a water bath).

  • Slurry Preparation: Prepare identical slurries as in Protocol 1.

  • pH and Cyanide Addition: Adjust the pH of all slurries to the predetermined optimal value (from Protocol 1) and add a constant concentration of this compound.

  • Temperature Control: Set each leaching vessel to a different temperature (e.g., 20°C, 25°C, 30°C, 35°C, 40°C) and maintain it throughout the experiment.

  • Leaching and Analysis: Follow the same procedure for agitation, aeration, sampling, and analysis as described in Protocol 1.

  • Data Analysis: Plot the percentage of gold extracted versus temperature. The optimal temperature is the one that provides the best balance between recovery rate and reagent stability.

Experimental Workflow Visualization

dot

ExperimentalWorkflow cluster_protocols Optimization Protocols start Ore Sample Preparation (Grinding & Sieving) slurry Slurry Preparation (Fixed Pulp Density) start->slurry ph_optimization pH Optimization Protocol (Varying pH, Constant T, NaCN) slurry->ph_optimization temp_optimization Temperature Optimization Protocol (Varying T, Optimal pH, Constant NaCN) ph_optimization->temp_optimization Use Optimal pH leaching Agitated Leaching (Constant Time & Aeration) temp_optimization->leaching sampling Periodic Solution Sampling leaching->sampling analysis Gold Analysis (AAS or ICP-MS) sampling->analysis data_analysis Data Analysis & Plotting analysis->data_analysis optimum Determine Optimal pH & Temperature data_analysis->optimum

Caption: Experimental workflow for pH and temperature optimization.

References

Technical Support Center: Cyanide Poisoning in Animal Models & Antidote Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with animal models of cyanide poisoning.

Troubleshooting Guides

This section addresses common issues encountered during in vivo experiments involving cyanide poisoning and antidote administration.

Problem / Observation Potential Cause Recommended Solution
High mortality rate before antidote administration Cyanide dose is too high or administration is too rapid.Perform a dose-response study to determine the appropriate LD50 for your specific animal model and strain.[1] For intravenous administration, consider a slower infusion rate to allow for a window for therapeutic intervention.[2][3]
Animal stress prior to the experiment can increase susceptibility.Allow for a proper acclimatization period for the animals in the experimental environment. Handle animals gently to minimize stress.
High variability in animal response to cyanide Inconsistent administration of the cyanide dose.For oral gavage, ensure the gavage needle is correctly placed to avoid accidental administration into the trachea.[4][5] For intravenous injections, ensure consistent infusion rates and volumes.
Differences in animal age, weight, or strain.Use animals of a consistent age and weight range. Be aware that different strains of the same species can have varying sensitivities to cyanide.
Instability of cyanide solutions.Prepare cyanide solutions fresh for each experiment, as cyanide can degrade in solution, especially when exposed to light.[6]
Antidote appears ineffective The dose of the antidote is insufficient.Consult literature for effective dose ranges for the specific antidote and animal model.[7] Consider performing a dose-escalation study for the antidote.
The timing of antidote administration is too late.Cyanide is a rapid-acting poison; antidotes need to be administered quickly following exposure.[8][9] Establish a clear and consistent timeframe for antidote administration in your protocol.
The route of administration is not optimal.For mass casualty scenarios being modeled, intravenous administration may not be practical. Intramuscular injection has been shown to be effective for sodium nitrite (B80452) and sodium thiosulfate (B1220275).[10]
Unexpected adverse effects in antidote-treated animals Side effects of the antidote itself.Sodium nitrite can cause hypotension and methemoglobinemia.[8][9] Monitor blood pressure during and after administration.[11] Hydroxocobalamin (B81358) can cause reddish discoloration of the skin and urine but is generally considered to have a better safety profile.[8][12]
Inconsistent or unreliable blood cyanide levels Improper sample handling and storage.Collect blood samples as soon as possible after exposure. Store samples in airtight containers and refrigerate or freeze them immediately, as cyanide is unstable at temperatures above 4°C.[13]
Analytical interference.Be aware that sodium nitrite treatment can artificially increase measured blood cyanide levels due to the release of cyanide from cyanomethemoglobin during analysis.[14] Hydroxocobalamin can also interfere with colorimetric laboratory assays.[15]

Frequently Asked Questions (FAQs)

Animal Models & Cyanide Administration

  • Q1: What are the most common animal models for studying cyanide poisoning? A1: Mice, rats, rabbits, dogs, and pigs are frequently used models.[2][7][10][16] The choice of model depends on the specific research question, with mice being useful for initial screening due to their genetic similarities to humans and the availability of various strains.[17]

  • Q2: What are the typical clinical signs of acute cyanide poisoning in animal models? A2: Signs typically appear within minutes to a few hours and include initial excitement followed by rapid breathing, shortness of breath, and a rapid heart rate.[18] This can progress to muscle spasms, convulsions, coma, and death.[19] A classic sign is bright red mucous membranes due to the inability of tissues to utilize oxygen, leading to high oxygen saturation in venous blood.[18]

  • Q3: What is the best way to administer cyanide in an experimental setting? A3: The route of administration should align with the goals of the study.

    • Oral gavage with potassium cyanide (KCN) or sodium cyanide (NaCN) is used to model ingestion.[1]

    • Intravenous infusion of NaCN or KCN allows for precise control over the dose and timing of toxicity, often with endpoints like apnea (B1277953) or severe hypotension triggering antidote administration.[2][7][10]

    • Inhalation of hydrogen cyanide (HCN) gas is relevant for modeling exposure in fires or industrial accidents.[10]

Antidote Efficacy & Protocols

  • Q4: What are the primary antidotes for cyanide poisoning and how do they work? A4: The main antidotes are:

    • Hydroxocobalamin: Directly binds to cyanide ions to form the non-toxic cyanocobalamin (B1173554) (vitamin B12), which is excreted in the urine.[9][12]

    • Sodium Nitrite: Induces the formation of methemoglobin from hemoglobin. Cyanide has a higher affinity for methemoglobin than for cytochrome c oxidase, thus freeing the enzyme to resume its function in cellular respiration.[9][20]

    • Sodium Thiosulfate: Acts as a sulfur donor for the mitochondrial enzyme rhodanese, which detoxifies cyanide by converting it to the less toxic thiocyanate.[9]

  • Q5: Can sodium nitrite and sodium thiosulfate be used together? A5: Yes, they are often used in combination. Sodium nitrite is administered first to rapidly bind cyanide, followed by sodium thiosulfate to enhance the natural detoxification pathway.[6][11]

  • Q6: Are there alternatives to intravenous administration for these antidotes? A6: Research has shown that intramuscular injection of sodium nitrite and sodium thiosulfate can be effective in animal models, which has important implications for pre-hospital and mass casualty settings.[10]

Quantitative Data on Antidote Efficacy

The following tables summarize the efficacy of common cyanide antidotes in various animal models.

Table 1: Efficacy of Hydroxocobalamin in Animal Models of Cyanide Poisoning

Animal ModelCyanide ChallengeAntidote DoseOutcomeReference
Beagle Dog0.4 mg/kg/min KCN IV until 3 min post-apnea75 mg/kg IV79% survival (15/19)[7]
Beagle Dog0.4 mg/kg/min KCN IV until 3 min post-apnea150 mg/kg IV100% survival (18/18)[7]
Göttingen Minipig0.12 mmol/kg KCN IV75 mg/kg (0.054 mmol/kg) IV50% survival (2/4)[21]
Göttingen Minipig0.15 mmol/kg KCN IV150 mg/kg (0.108 mmol/kg) IV30% survival (3/10)[21]

Table 2: Efficacy of Sodium Nitrite and Sodium Thiosulfate in Animal Models of Cyanide Poisoning

Animal ModelCyanide ChallengeAntidote(s) and Dose(s)OutcomeReference
MouseHCN gas inhalation9.2 mg/kg Sodium Nitrite IM100% survival[10]
MouseHCN gas inhalation300 mg/kg Sodium Thiosulfate IM100% survival[10]
RabbitNaCN IV infusion0.61 mg/kg Sodium Nitrite + 22.3 mg/kg Sodium Thiosulfate IM73% survival[10]
PigKCN IV infusion (0.17 mg/kg/min)0.69 mg/kg Sodium Nitrite + 20.8 mg/kg Sodium Thiosulfate IM80% survival[10]

Experimental Protocols

Protocol 1: Oral Gavage of Potassium Cyanide (KCN) in Mice

  • Animal Preparation: Use adult CD-1 mice, weighing between 20-30g. Acclimatize animals for at least 3 days before the experiment. Weigh each mouse immediately before dosing to calculate the exact volume.[1][4][5]

  • Dose Preparation: Prepare a fresh solution of KCN in sterile water. The LD50 for oral KCN in CD-1 mice is approximately 10-12 mg/kg.[1]

  • Gavage Procedure:

    • Restrain the mouse by scruffing the neck to immobilize the head.[5]

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing perforation.[5][22]

    • Gently insert the ball-tipped gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus. The animal should swallow as the needle is advanced. Do not force the needle.[4]

    • Administer the KCN solution slowly. The total volume should not exceed 10 ml/kg (e.g., 0.2-0.3 ml for a 20-30g mouse).[22]

  • Monitoring: Observe the animals continuously for clinical signs of toxicity, such as gasping, seizures, and loss of righting reflex.[1][23] Record the time to onset of symptoms and time to death.

Protocol 2: Intravenous Infusion of this compound (NaCN) and Antidote Administration in Rabbits

  • Animal Preparation: Use New Zealand white rabbits. Anesthetize the animals and place catheters in the marginal ear vein for infusion and the central ear artery for blood pressure monitoring and blood sampling.

  • Cyanide Infusion: Infuse a solution of NaCN intravenously at a constant rate (e.g., to deliver a total of 22-26 mg over 60 minutes).[24]

  • Endpoint for Antidote Administration: Continue the NaCN infusion until a pre-determined sign of severe toxicity is observed, such as severe hypotension (e.g., a drop in mean arterial pressure to a specific value) or apnea (cessation of breathing for 20 seconds).[10]

  • Antidote Administration:

    • Hydroxocobalamin: Administer intravenously over a set period (e.g., 7.5 minutes).[7]

    • Sodium Nitrite and Sodium Thiosulfate: Administer sodium nitrite as a slow IV injection, followed immediately by sodium thiosulfate through the same line.[6][11]

  • Post-Treatment Monitoring: Continue to monitor vital signs (blood pressure, heart rate, respiration) and collect blood samples to measure lactate (B86563) levels, blood gases, and cyanide concentrations.[10] Observe the animals for survival over a defined period (e.g., 90 minutes to 14 days).[7][24]

Visualizations

Cyanide_Toxicity_Pathway cluster_mitochondrion Mitochondrion ETC Electron Transport Chain (Complexes I-III) CytC_Ox Cytochrome c Oxidase (Complex IV) ETC->CytC_Ox e- O2 Oxygen (O2) CytC_Ox->O2 e- ATP_Synthase ATP Synthase CytC_Ox->ATP_Synthase Proton Gradient Hypoxia Cellular Hypoxia & Lactic Acidosis CytC_Ox->Hypoxia H2O Water (H2O) O2->H2O Reduction ATP ATP (Energy) ATP_Synthase->ATP Cyanide Cyanide (CN-) Cyanide->CytC_Ox Inhibition

Caption: Mechanism of Cyanide Toxicity.

Antidote_Mechanisms cluster_bloodstream Bloodstream cluster_mitochondrion Mitochondrion Cyanide_blood Cyanide (CN-) Cyanomethemoglobin Cyanomethemoglobin (Non-toxic) Cyanide_blood->Cyanomethemoglobin Cyanocobalamin Cyanocobalamin (B12) (Non-toxic) Cyanide_blood->Cyanocobalamin Cyanide_mito Cyanide (CN-) Cyanide_blood->Cyanide_mito Enters cell Hemoglobin Hemoglobin (Fe2+) Methemoglobin Methemoglobin (Fe3+) Hemoglobin->Methemoglobin Methemoglobin->Cyanide_blood Binds Hydroxocobalamin Hydroxocobalamin Hydroxocobalamin->Cyanide_blood Binds Urine_excretion1 Excreted in Urine Cyanocobalamin->Urine_excretion1 Sodium_Nitrite Sodium Nitrite Sodium_Nitrite->Hemoglobin Oxidizes Thiocyanate Thiocyanate (SCN-) (Less Toxic) Cyanide_mito->Thiocyanate CytC_Ox Cytochrome c Oxidase Cyanide_mito->CytC_Ox Thiosulfate Sodium Thiosulfate (Sulfur Donor) Rhodanese Rhodanese (Enzyme) Thiosulfate->Rhodanese Provides Sulfur Rhodanese->Cyanide_mito Detoxifies Urine_excretion2 Excreted in Urine Thiocyanate->Urine_excretion2

Caption: Mechanisms of Action for Cyanide Antidotes.

Experimental_Workflow start Start acclimatize Animal Acclimatization (≥ 3 days) start->acclimatize baseline Baseline Measurements (Vitals, Blood Samples) acclimatize->baseline randomize Randomize into Groups (Control, Antidote A, Antidote B) baseline->randomize induce_cn Induce Cyanide Poisoning (e.g., IV Infusion or Oral Gavage) randomize->induce_cn monitor_toxicity Monitor for Onset of Pre-defined Toxic Endpoint (e.g., Apnea, Hypotension) induce_cn->monitor_toxicity admin_antidote Administer Antidote or Vehicle monitor_toxicity->admin_antidote monitor_post Post-treatment Monitoring (Survival, Vitals, Blood Markers) admin_antidote->monitor_post endpoint Final Endpoint Assessment (e.g., 24h Survival, Neurological Score) monitor_post->endpoint data_analysis Data Analysis endpoint->data_analysis end End data_analysis->end

Caption: General Experimental Workflow.

References

Technical Support Center: Optimization of Sodium Cyanide Titration Methods

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of sodium cyanide titration methods. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve accurate and reliable results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of error in this compound titration?

A1: The main sources of errors in cyanide quantification often stem from the sampling and measurement method, which can be worsened by complex sample matrices.[1][2] Common errors include:

  • Analyst Error: Subjective interpretation of color change at the endpoint can lead to variability between analysts.[1]

  • Reagent Instability: Silver nitrate (B79036) solutions and other reagents can degrade over time, affecting the accuracy of the titration. It is crucial to prepare them fresh on a regular basis.[1]

  • Sample Handling: Delays between sampling and analysis can lead to a loss of cyanide, especially in acidic conditions where volatile hydrogen cyanide (HCN) can form.[1][3] Samples should be preserved by adjusting the pH to >12 with sodium hydroxide (B78521) and stored at 4°C.[4]

  • Interferences: The presence of other ions in the sample matrix can interfere with the titration reaction, leading to inaccurate results.[3][5]

Q2: How do I choose the correct indicator for my titration?

A2: The choice of indicator depends on the sample composition and the desired sharpness of the endpoint.

  • p-Dimethylaminobenzal-rhodanine: This indicator provides a distinct color change from canary yellow to salmon pink.[6] However, it is susceptible to interferences from high concentrations of chloride and copper.[2][6] The initial solution must be colorless for accurate endpoint detection.[6]

  • Potassium Iodide: This can be used in colored solutions, with the endpoint indicated by the formation of a white or yellowish precipitate (silver iodide).[6][7] The endpoint is generally considered less sharp than with rhodanine (B49660).[6]

  • Potentiometric Endpoint Detection: This method is recommended for colored or turbid solutions and in the presence of interfering ions like copper and thiosulfate.[2][6] It provides a more objective and accurate determination of the endpoint.

Q3: My sample contains sulfides. How can I accurately measure the cyanide concentration?

A3: Sulfide (B99878) ions interfere with cyanide titration by precipitating as silver sulfide.[8] To overcome this, you can:

  • Precipitation: Remove sulfide by precipitating it with lead carbonate or another suitable lead salt before titration.

  • Potentiometric Titration: Use a silver electrode to potentiometrically determine the endpoint. This allows for the differentiation of the silver-sulfide and silver-cyanide reactions, and in some cases, both sulfide and cyanide concentrations can be determined in a single titration.[8]

Q4: What is the difference between "free," "WAD," and "total" cyanide, and which does titration measure?

A4:

  • Free Cyanide: Refers to the sum of hydrogen cyanide (HCN) and the cyanide ion (CN-).[9] Standard titration methods, like the Liebig method, primarily measure free cyanide.

  • Weak Acid Dissociable (WAD) Cyanide: Includes free cyanide plus cyanides from complexes that dissociate under weakly acidic conditions (e.g., complexes with zinc, cadmium, copper, silver, and nickel).[6]

  • Total Cyanide: Encompasses all cyanide species, including free cyanide, WAD cyanide, and strongly bound cyanide complexes (e.g., with iron, cobalt, gold).[6] Titration alone is not sufficient to determine total cyanide; a distillation step is typically required to break down the strong complexes before titration.[4][10]

Troubleshooting Guides

Issue 1: Faint or Indistinct Endpoint

Potential Cause Troubleshooting Step
Low Cyanide Concentration Concentrate the sample or use a more dilute titrant for a larger titration volume.
Presence of Interfering Ions High chloride concentrations can make the endpoint less sharp.[6] Consider using potentiometric endpoint detection.
Incorrect Indicator Concentration Ensure the indicator is added in the correct proportion as specified in the protocol.
Analyst Inexperience Practice with standard solutions to become familiar with the endpoint color change.

Issue 2: Results are Inconsistent or Not Reproducible

Potential Cause Troubleshooting Step
Reagent Degradation Prepare fresh silver nitrate titrant and standardize it before each use. Store reagents appropriately.[1]
Sample Instability Ensure samples are properly preserved (pH > 12, stored at 4°C) and analyzed promptly after collection.[3][4]
Variable Endpoint Determination The subjective nature of color change can lead to inconsistencies.[1] Utilize a potentiometric titrator for objective endpoint detection.
Contaminated Glassware Thoroughly clean all glassware with a suitable cleaning agent and rinse with deionized water.

Issue 3: Titration Results are Higher than Expected

Potential Cause Troubleshooting Step
Presence of Copper or Zinc Copper and zinc can form weak cyanide complexes that are partially titrated, leading to an overestimation of free cyanide.[2][5][11][12] Adjusting the titration pH to above 12 can help minimize zinc interference in potentiometric methods.[2]
Presence of Thiosulfate Thiosulfate can interfere with the rhodanine indicator, causing an overestimation of cyanide.[2] Potentiometric titration is recommended in this case.
Incorrect Standardization of Titrant Re-standardize the silver nitrate solution against a primary standard.

Quantitative Data Summary

Table 1: Recommended Conditions for Silver Nitrate Titration of Cyanide

Parameter Recommendation Notes
Sample pH > 12To prevent the loss of volatile HCN and for sample preservation.[3][4]
Titration pH (Potentiometric) > 12To eliminate interference from zinc.[2]
Silver Nitrate Concentration 0.0192 N (for 1-10 mg/L CN-)Concentration can be adjusted based on the expected cyanide concentration in the sample.[13]
Rhodanine Indicator 20 mg in 100 mL acetoneUse 10-12 drops per titration.[13]
Potassium Iodide Indicator ~0.1 g per titrationProvides a sharper endpoint in the presence of ammonia (B1221849).[14][15]

Experimental Protocols

Method 1: Liebig Titration with Rhodanine Indicator

This method is suitable for determining free cyanide concentrations above 1 mg/L in the absence of significant interferences.[4]

Reagents:

  • Standard Silver Nitrate Titrant (0.0192 N)

  • Rhodanine Indicator Solution

  • Sodium Hydroxide (NaOH) solution for pH adjustment

Procedure:

  • Transfer a known volume of the sample into an Erlenmeyer flask.

  • Adjust the sample pH to > 12 using NaOH solution.

  • Add 10-12 drops of rhodanine indicator solution. The solution should turn a canary yellow.[13][16]

  • Titrate with the standard silver nitrate solution until the first permanent color change from yellow to a salmon-pink or brownish-pink.[6][13]

  • Record the volume of silver nitrate used.

  • Calculate the cyanide concentration.

Method 2: Denigès Modification (with Potassium Iodide and Ammonia)

This modified Liebig method is useful for improving the sharpness of the endpoint, especially in complex matrices.[10][17]

Reagents:

  • Standard Silver Nitrate Titrant (0.0192 N)

  • Potassium Iodide (KI)

  • Ammonia Solution

Procedure:

  • Transfer a known volume of the sample into an Erlenmeyer flask.

  • Add a small amount of potassium iodide (~0.1 g) and a few milliliters of ammonia solution.[15]

  • Titrate with the standard silver nitrate solution.

  • The endpoint is reached at the first appearance of a permanent turbidity or opalescence due to the formation of silver iodide.[14][17]

  • Record the volume of silver nitrate used.

  • Calculate the cyanide concentration.

Method 3: Potentiometric Titration

This is the most accurate method, especially for samples containing interfering substances like copper, zinc, or sulfides.[2][6][8]

Apparatus:

  • Potentiometric Titrator

  • Silver Electrode

  • Reference Electrode

Procedure:

  • Transfer a known volume of the sample into the titration vessel.

  • Adjust the pH to > 12 with NaOH solution.[2]

  • Immerse the silver and reference electrodes in the solution.

  • Titrate with standard silver nitrate solution, recording the potential (mV) after each addition of titrant.

  • The endpoint is the point of maximum inflection on the titration curve (or the peak of the first or second derivative of the curve).

  • Record the volume of silver nitrate at the endpoint.

  • Calculate the cyanide concentration.

Visualizations

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis Sample Collect Sample Preserve Preserve Sample (pH > 12, 4°C) Sample->Preserve Aliquot Take Sample Aliquot Preserve->Aliquot Add_Indicator Add Indicator (e.g., Rhodanine) Aliquot->Add_Indicator Titrate Titrate with AgNO3 Add_Indicator->Titrate Endpoint Detect Endpoint Titrate->Endpoint Calculate Calculate Cyanide Concentration Endpoint->Calculate Report Report Results Calculate->Report

Caption: General workflow for this compound titration.

Troubleshooting_Logic Start Inaccurate Titration Result? Check_Endpoint Is the endpoint clear and reproducible? Start->Check_Endpoint Check_Interference Does the sample contain interfering ions (e.g., Cu, Zn, S2-)? Check_Endpoint->Check_Interference Yes Use_Potentiometric Action: Use Potentiometric Endpoint Detection Check_Endpoint->Use_Potentiometric No Check_Reagents Are reagents fresh and standardized? Check_Interference->Check_Reagents No Pretreat_Sample Action: Pretreat sample to remove interferences Check_Interference->Pretreat_Sample Yes Prepare_Fresh Action: Prepare fresh reagents and standardize Check_Reagents->Prepare_Fresh No Review_Procedure Action: Review titration procedure and technique Check_Reagents->Review_Procedure Yes Accurate_Result Accurate Result Use_Potentiometric->Accurate_Result Pretreat_Sample->Accurate_Result Prepare_Fresh->Accurate_Result Review_Procedure->Accurate_Result

Caption: Troubleshooting logic for inaccurate titration results.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Sodium Cyanide Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of sodium cyanide is paramount for applications ranging from environmental monitoring and toxicology studies to ensuring the safety and quality of pharmaceutical products. The selection of an appropriate analytical method is a critical decision that directly influences the validity and accuracy of experimental results. This guide provides an objective comparison of common analytical methods for the detection of this compound, supported by performance data and detailed experimental protocols.

Overview of Analytical Techniques

The determination of cyanide in various sample types is primarily achieved through several major analytical techniques: titrimetric methods, spectrophotometry, electrochemical methods, and chromatography. Each of these approaches presents a unique combination of advantages and disadvantages concerning sensitivity, specificity, speed, and cost.

Titrimetric methods , such as the Liebig method, are traditional techniques that rely on the titration of a cyanide-containing sample with a standard solution of silver nitrate (B79036). While simple and inexpensive, these methods are generally suitable for higher concentrations of cyanide and can be susceptible to interferences.

Spectrophotometry is a widely used technique that involves the conversion of cyanide into a colored compound, the absorbance of which is then measured. A common approach is the pyridine-barbituric acid method, where cyanide is reacted to form cyanogen (B1215507) chloride, which then forms a colored complex.[1][2][3] These methods offer good sensitivity but can be time-consuming and prone to interferences from various compounds.[4]

Electrochemical methods , including ion-selective electrodes (ISEs) and amperometry, provide a direct measurement of cyanide ion activity or concentration in a solution.[5] ISEs are relatively fast and simple to use, but their performance can be affected by the sample matrix. Amperometric detection, often coupled with flow injection analysis, offers high sensitivity and is less prone to certain interferences.[6]

Chromatographic methods , such as gas chromatography (GC) and ion chromatography (IC), offer high selectivity and sensitivity for cyanide analysis.[7][8][9] These techniques are powerful for complex matrices as they separate cyanide from potentially interfering substances before detection. However, they require more sophisticated instrumentation and expertise.

Performance Comparison of Key Analytical Methods

The selection of an analytical method should be based on a thorough evaluation of its performance characteristics. The following table summarizes the key validation parameters for several common methods used for this compound detection.

MethodPrincipleLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy (% Recovery)Precision (% RSD)Key Interferences
Titration (Silver Nitrate) Volumetric titration with silver nitrate using an indicator.[2][10]> 1 mg/L[2]~1 mg/LNot typically reportedVariable, dependent on concentration and matrix< 10%Sulfide, halides, thiocyanate
Spectrophotometry (Pyridine-Barbituric Acid) Formation of a colored complex after reaction with chloramine-T and pyridine-barbituric acid.[1][2][3]5 - 500 µg/L[3][4]2 - 5 µg/L[11]~20 µg/L85 - 115%< 15%Oxidizing agents, sulfide, thiocyanate, aldehydes, nitrate, nitrite.[3][4]
Ion-Selective Electrode (ISE) Potentiometric measurement of cyanide ion activity.[5]0.05 - 1000 mg/L~0.05 mg/L[6]Not typically reported90 - 110%< 10%Sulfide, iodide, bromide
Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization of cyanide followed by separation and detection.[7]0.05 - 10 µg/mL[8]10 µM[7]10 µM85.9 - 114.5%[7]2.7 - 18.3%[7]Matrix-dependent, requires careful sample preparation
Ion Chromatography (IC) with Pulsed Amperometric Detection (PAD) Separation of cyanide on an ion-exchange column followed by electrochemical detection.[9]1 - 100 µg/L[9]0.5 µg/L1 µg/L95 - 105%< 5%Sulfides, thiocyanates, and nitrates can be interferences.[9]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining accurate and reproducible results. Below are outlines of the methodologies for two commonly employed techniques.

Spectrophotometric Determination of Total Cyanide (EPA Method 335.4)

This method involves the distillation of cyanide from the sample matrix followed by colorimetric determination.[3][4]

  • Sample Preservation: Samples must be preserved with sodium hydroxide (B78521) to a pH ≥ 12 at the time of collection.[2]

  • Distillation: A measured volume of the sample is placed in a distillation flask. Sulfuric acid and a magnesium chloride solution are added to facilitate the release of hydrogen cyanide (HCN) from metal-cyanide complexes.[1] The solution is heated, and the liberated HCN is distilled and collected in a sodium hydroxide absorbing solution.

  • Color Development: An aliquot of the absorbing solution is treated with chloramine-T to convert cyanide to cyanogen chloride.[1][2][3] A pyridine-barbituric acid reagent is then added, which reacts with the cyanogen chloride to form a red-blue colored complex.[1]

  • Measurement: The absorbance of the colored solution is measured using a spectrophotometer at a wavelength of 578 nm.[2]

  • Quantification: The concentration of cyanide in the original sample is determined by comparing the absorbance to a calibration curve prepared from standards of known cyanide concentration.

Ion Chromatography with Pulsed Amperometric Detection (IC-PAD)

This method provides a sensitive and selective means for the determination of free cyanide.

  • Sample Preparation: Samples should be filtered to remove particulate matter. To preserve free cyanide, samples should be collected in a sodium hydroxide solution to maintain a high pH.[9]

  • Chromatographic Separation: A small volume of the sample is injected into the ion chromatograph. The cyanide ions are separated from other anions on a high-capacity anion-exchange column.

  • Electrochemical Detection: The cyanide is detected using a silver working electrode in a pulsed amperometric detector. The detector applies a series of potentials to the electrode to oxidize the cyanide, and the resulting current is proportional to the cyanide concentration.

  • Quantification: The cyanide concentration is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from cyanide standards.

Visualizing the Workflow

Diagrams illustrating the experimental workflows can aid in understanding the procedural steps involved in each analytical method.

Spectrophotometric_Workflow cluster_prep Sample Preparation cluster_distill Distillation cluster_analysis Colorimetric Analysis Preservation Sample Preservation (pH ≥ 12) Distillation Acid Distillation with MgCl2 catalyst Preservation->Distillation Absorption HCN Absorption in NaOH solution Distillation->Absorption Liberated HCN Color_Dev Color Development (Chloramine-T, Pyridine- Barbituric Acid) Absorption->Color_Dev Spectro Spectrophotometric Measurement (578 nm) Color_Dev->Spectro

Workflow for Spectrophotometric Cyanide Analysis.

IC_PAD_Workflow cluster_prep Sample Preparation cluster_analysis IC-PAD Analysis Filtration Sample Filtration Preservation Preservation (High pH) Filtration->Preservation Injection Injection into IC Preservation->Injection Separation Anion-Exchange Separation Injection->Separation Detection Pulsed Amperometric Detection (PAD) Separation->Detection

Workflow for IC-PAD Cyanide Analysis.

References

A Comparative Study of Sodium Cyanide and Potassium Cyanide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the cyanide ion (CN⁻) serves as a versatile nucleophile for the formation of carbon-carbon bonds, most notably in the synthesis of nitriles and amino acids. The two most common sources for this reactive species are sodium cyanide (NaCN) and potassium cyanide (KCN). While chemically similar, their subtle differences in physical properties can influence their suitability for specific synthetic applications. This guide provides an objective comparison of this compound and potassium cyanide, supported by available data, to aid researchers in making informed decisions for their synthetic endeavors.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physical and chemical properties of NaCN and KCN is crucial for their effective use and safe handling in the laboratory. The following table summarizes key data for these two reagents.

PropertyThis compound (NaCN)Potassium Cyanide (KCN)
Molar Mass 49.01 g/mol [1]65.12 g/mol
Appearance White crystalline solid[1]Colorless crystalline solid resembling sugar[1]
Melting Point 563.7 °C[1]634.5 °C
Boiling Point 1,496 °C[1]1,625 °C
Odor Faint almond-like odor[1]Faint almond-like odor

Solubility Profile

The choice between NaCN and KCN can often be dictated by their solubility in a given solvent system. While both are highly soluble in water, their solubility in organic solvents varies, which can be a critical factor in reaction setup and efficiency.

SolventThis compound (NaCN)Potassium Cyanide (KCN)
Water Highly soluble[1]Highly soluble
Methanol SolubleSoluble
Ethanol (B145695) Slightly solubleSlightly soluble
Acetone InsolubleAlmost insoluble
Dimethyl Sulfoxide (DMSO) Sparingly solubleSparingly soluble

Performance in Key Organic Syntheses

Sodium and potassium cyanide are workhorse reagents in several named reactions that are fundamental to organic synthesis. Here, we examine their roles in the Kolbe nitrile synthesis and the Strecker amino acid synthesis.

Kolbe Nitrile Synthesis

The Kolbe nitrile synthesis is a classic Sₙ2 reaction where an alkyl halide is treated with a cyanide salt to form a nitrile. This reaction is invaluable for extending carbon chains. Both NaCN and KCN are effective reagents for this transformation, with the choice often depending on the solvent and the reactivity of the alkyl halide.[2][3][4][5] Generally, primary alkyl halides react to give good to excellent yields of the corresponding nitrile.[2]

Typical Reaction Yields (Qualitative)

Cyanide SaltReactionSubstrateTypical Yield
This compound (NaCN)Kolbe Nitrile SynthesisPrimary Alkyl HalideGood to Excellent[3][6]
Potassium Cyanide (KCN)Kolbe Nitrile SynthesisPrimary Alkyl HalideGood to Excellent[2]
Strecker Amino Acid Synthesis

The Strecker synthesis is a three-component reaction between an aldehyde or ketone, ammonia (B1221849), and a cyanide source to produce an α-amino nitrile, which is then hydrolyzed to yield an amino acid.[7][8][9][10][11] Both NaCN and KCN are commonly used as the cyanide source in this reaction.[11] The choice between the two often comes down to procedural convenience and the specific variant of the Strecker synthesis being employed.

As with the Kolbe synthesis, direct quantitative comparisons of yields between NaCN and KCN in the Strecker synthesis are not extensively documented in the literature. The reaction is known to produce racemic mixtures of amino acids, and various modifications exist to induce stereoselectivity.[10]

Typical Reaction Yields (Qualitative)

Cyanide SaltReactionSubstrateTypical Yield
This compound (NaCN)Strecker Amino Acid SynthesisAldehydes/KetonesGood[10]
Potassium Cyanide (KCN)Strecker Amino Acid SynthesisAldehydes/KetonesGood[7][8][9]

Experimental Protocols

Below are representative experimental protocols for the Kolbe nitrile synthesis using this compound and the Strecker amino acid synthesis using potassium cyanide. These are intended as illustrative examples and may require optimization for specific substrates.

Experimental Protocol: Kolbe Synthesis of Benzyl (B1604629) Cyanide using this compound

Materials:

  • Benzyl chloride

  • This compound (NaCN)

  • Ethanol

  • Water

Procedure:

  • A solution of this compound in a mixture of ethanol and water is prepared in a round-bottom flask equipped with a reflux condenser.

  • Benzyl chloride is added dropwise to the stirred cyanide solution.

  • The reaction mixture is heated to reflux and maintained at this temperature for a specified period, with the reaction progress monitored by a suitable technique (e.g., TLC or GC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product, benzyl cyanide, is isolated by extraction with an organic solvent (e.g., diethyl ether).

  • The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation.

Experimental Protocol: Strecker Synthesis of Alanine using Potassium Cyanide

Materials:

Procedure:

  • A solution of ammonium chloride and potassium cyanide is prepared in an aqueous ammonia solution in a reaction vessel.

  • The mixture is cooled in an ice bath, and acetaldehyde is added slowly with stirring.

  • The reaction is allowed to proceed at a controlled temperature until the formation of the α-aminonitrile is complete.

  • The resulting α-aminonitrile is then hydrolyzed by the addition of concentrated hydrochloric acid and heating the mixture.

  • After hydrolysis, the solution is concentrated to yield the crude amino acid hydrochloride.

  • The free amino acid, alanine, is then isolated by neutralization and subsequent purification steps.[7][8][9]

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the Kolbe nitrile synthesis and the decision-making process when choosing between sodium and potassium cyanide.

Kolbe_Nitrile_Synthesis Alkyl_Halide Alkyl Halide (R-X) Reaction_Vessel Reaction Mixture Alkyl_Halide->Reaction_Vessel Cyanide_Source Cyanide Source (NaCN or KCN) Cyanide_Source->Reaction_Vessel Solvent Polar Aprotic Solvent (e.g., DMSO, Acetone) Solvent->Reaction_Vessel Heating Heating (Reflux) Reaction_Vessel->Heating Workup Aqueous Workup & Extraction Heating->Workup Nitrile_Product Alkyl Nitrile (R-CN) Workup->Nitrile_Product

Caption: Workflow for the Kolbe Nitrile Synthesis.

Cyanide_Choice Start Select Cyanide Source Solvent_Consideration Consider Solvent System Start->Solvent_Consideration Aqueous_System Aqueous or Protic Solvent Solvent_Consideration->Aqueous_System High Polarity Aprotic_System Polar Aprotic Solvent (e.g., DMSO, DMF) Solvent_Consideration->Aprotic_System Lower Polarity Cost_Consideration Cost & Availability Aqueous_System->Cost_Consideration Aprotic_System->Cost_Consideration NaCN_Choice Choose NaCN Cost_Consideration->NaCN_Choice Generally Lower Cost KCN_Choice Choose KCN Cost_Consideration->KCN_Choice Slightly Higher Cost

Caption: Decision factors for choosing between NaCN and KCN.

Conclusion

Both this compound and potassium cyanide are highly effective reagents for introducing the cyanide moiety in organic synthesis, particularly in well-established reactions like the Kolbe nitrile synthesis and the Strecker amino acid synthesis. The primary distinguishing factors are their molar masses and solubility profiles in various solvents. While NaCN is often more cost-effective, the slightly different solubility of KCN might offer advantages in specific solvent systems. Ultimately, the choice between these two reagents will depend on the specific reaction conditions, the solvent employed, and economic considerations. It is imperative for researchers to consult safety data sheets and handle these highly toxic compounds with extreme caution in a well-ventilated fume hood, adhering to all institutional safety protocols.

References

A Comparative Guide to Alternatives for Sodium Cyanide in Gold Mining Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The gold mining industry has long relied on sodium cyanide for its efficiency in extracting gold from ore. However, significant environmental and health risks associated with cyanide have spurred research into safer, more sustainable alternatives. This guide provides an objective comparison of the performance of prominent alternatives—thiosulfate (B1220275), thiourea (B124793), glycine (B1666218), and chloride-hypochlorite—against the traditional cyanidation process, supported by experimental data.

Data Presentation: A Comparative Analysis of Gold Leaching Reagents

The following tables summarize quantitative data from various studies, offering a comparative look at the performance of different gold leaching agents under specified experimental conditions. It is important to note that direct comparisons can be challenging due to variations in ore mineralogy and experimental setups across different research efforts.

Table 1: Gold Recovery Rates and Leaching Conditions

Leaching AgentOre TypeGold Recovery (%)Reagent ConcentrationLeaching Time (hours)Temperature (°C)pHReference
This compound Oxidized Ore951 kg/t NaCN240Ambient11[1]
Oxidized Material90-24--[2]
Roasted Concentrate~86.56 g/dm³420-[3]
Auriferous Ore89.8-24Room Temp-[4]
Thiosulfate Auriferous Ore89.3 (with Glycine)0.7 M Thiosulfate, 1.75 M Glycine, 5 mM CuSO₄6609.3[4][5]
Low-Grade Oxidized Ore830.20 M Thiosulfate, 0.001 M Cu²⁺48--[6]
High Copper Gold Concentrate>90 (with pretreatment)0.3 mol/L Thiosulfate, 0.15 mol/L Cu²⁺, 1.5 mol/L Ammonia32409-10
Thiourea Oxidized Ore96.720 kg/t Thiourea, 10 kg/t Fe₂SO₄16-1.5-2[7]
Refractory Gold Ore77.66.0 g/L Thiourea, 9.33 g/L Fe³⁺4351.5
Finely Disseminated Gold-bearing Ore85.8-6--
Glycine Oxide Gold Ore81.413 M Glycine486011-12[8]
Witwatersrand Gold Mine Tailings91.4 (with pretreatment)1.5 M Glycine, 2 g/L CuSO₄24-12[9][10]
Witwatersrand Supergroup Composite Oreup to 861500 ppm Glycine, 3000 ppm KMnO₄101--[11]
Chloride-Hypochlorite Refractory Pyritic Concentrate96 (with multi-stage leaching)----[12]
Refractory Gold Oreup to 97.3160:30 NaCl to Ca(OCl)₂ ratio2-6[13]
Oxidized Material~8415 g/L NaCl, 25 g/L Ca(OCl)₂3-4-6[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of gold leaching agents.

Thiosulfate-Glycine Leaching of Auriferous Ore

This protocol is based on the study that achieved 89.3% gold recovery.[4][5]

1. Ore Preparation:

  • Crush and grind the auriferous ore to a particle size of approximately 70.7 μm.
  • Homogenize the ground ore to ensure a representative sample for leaching tests.

2. Leaching Solution Preparation:

  • Prepare a leaching solution containing 0.7 M sodium thiosulfate (Na₂S₂O₃), 1.75 M glycine (C₂H₅NO₂), and 5 mM copper sulfate (B86663) (CuSO₄).
  • Adjust the pH of the solution to 9.3 using a suitable alkaline solution (e.g., NaOH).

3. Leaching Procedure:

  • Conduct the leaching experiments in a stirred-tank reactor.
  • Maintain a solid concentration of 15% (w/v) by adding 100 g of the prepared ore to the leaching solution.
  • Set the stirring speed to 750 RPM to ensure adequate mixing.
  • Maintain the temperature of the slurry at 60°C.
  • Periodically add 0.004 M potassium permanganate (B83412) (KMnO₄) every 2 hours to maintain an oxidizing environment.
  • Continue the leaching process for a total of 6 hours.

4. Sample Analysis:

  • At regular intervals (e.g., 1, 2, 4, and 6 hours), withdraw slurry samples.
  • Filter the samples to separate the pregnant leach solution from the solid residue.
  • Analyze the gold concentration in the pregnant leach solution using Atomic Absorption Spectrophotometry (AAS).
  • Analyze the gold content in the solid residue using a fire assay to determine the overall gold recovery.

Thiourea Leaching of Oxidized Gold Ore

This protocol is based on a study that reported a 96.7% gold extraction.[7]

1. Ore Preparation:

  • Crush the oxidized gold ore to a particle size of -74 µm.

2. Leaching Procedure:

  • Prepare a slurry with 35% solids by weight.
  • Add thiourea at a concentration of 20 kg per tonne of ore.
  • Add ferric sulfate (Fe₂(SO₄)₃) as an oxidant at a concentration of 10 kg per tonne of ore.
  • Adjust the pH of the slurry to a range of 1.5-2 using sulfuric acid.
  • Conduct the leaching in a reactor with agitation for 16 hours.

3. Sample Analysis:

  • After the leaching period, filter the slurry to separate the pregnant solution from the tailings.
  • Analyze the gold content in the pregnant solution using atomic absorption spectrophotometry.
  • Determine the gold remaining in the tailings by fire assay to calculate the extraction efficiency.

Glycine Leaching of Witwatersrand Gold Mine Tailings

This protocol is based on research that achieved 91.4% gold extraction with pre-treatment.[9][10]

1. Pre-treatment of Tailings:

  • Prepare a slurry of the gold mine tailings.
  • Add 2 g/L of potassium permanganate (KMnO₄) to the slurry.
  • Allow the pre-treatment to proceed for 24 hours.

2. Leaching Procedure:

  • After pre-treatment, add a concentrated glycine solution to achieve a final concentration of 1.5 M.
  • Add 2 g/L of copper ions (Cu²⁺), typically from copper sulfate (CuSO₄).
  • Adjust the pH of the slurry to 12.
  • Maintain a solid-to-liquid ratio of 50 g/L.
  • Conduct the leaching for 24 hours with agitation.

3. Sample Analysis:

  • Filter the slurry to separate the gold-bearing solution.
  • Analyze the gold concentration in the solution to determine the extraction percentage.

Chloride-Hypochlorite Leaching of Refractory Gold Ore

This protocol is based on a study that achieved up to 97.31% gold recovery.[13]

1. Ore Preparation:

  • Crush and grind the refractory gold ore to a fine particle size to liberate the gold.

2. Leaching Solution Preparation:

  • Prepare a lixiviant solution with a sodium chloride (NaCl) to calcium hypochlorite (B82951) (Ca(OCl)₂) ratio of 60:30 (grams per liter).

3. Leaching Procedure:

  • Conduct the leaching in a beaker on a hot plate with a magnetic stirrer to maintain agitation and temperature.
  • Add 10g of the ore concentrate to 150 ml of the lixiviant solution.
  • Maintain the pH of the solution at 6.
  • Monitor and record the pH and Oxidation-Reduction Potential (ORP) every 15 minutes.
  • The leaching process is conducted for 2 hours.

4. Sample Analysis:

  • After leaching, filter the slurry.
  • Analyze the gold concentration in the filtrate to determine the percentage of gold dissolved.

Visualizations: Pathways and Workflows

The following diagrams illustrate key processes and relationships in alternative gold leaching methods.

GoldLeachingAlternatives cluster_Cyanide Traditional Method cluster_Alternatives Alternatives cluster_Factors Key Considerations Cyanide This compound Toxicity Toxicity Cyanide->Toxicity High Kinetics Leaching Kinetics Cyanide->Kinetics Relatively Slow Cost Reagent Cost Cyanide->Cost Low OreType Ore Amenability Cyanide->OreType Wide Range Recovery Gold Recovery Cyanide->Recovery High Thiosulfate Thiosulfate Thiosulfate->Toxicity Low Thiosulfate->Kinetics Slower than Cyanide Thiosulfate->Cost Moderate Thiosulfate->OreType Preg-robbing & High Copper Thiosulfate->Recovery Comparable to Cyanide Thiourea Thiourea Thiourea->Toxicity Moderate Thiourea->Kinetics Faster than Cyanide Thiourea->Cost High Thiourea->OreType Sulfide Ores Thiourea->Recovery High Glycine Glycine Glycine->Toxicity Low Glycine->Kinetics Slower than Cyanide Glycine->Cost Moderate Glycine->OreType Copper-Gold Ores Glycine->Recovery Good, Improving with Research ChlorideHypochlorite Chloride-Hypochlorite ChlorideHypochlorite->Toxicity Moderate ChlorideHypochlorite->Kinetics Fast ChlorideHypochlorite->Cost Moderate ChlorideHypochlorite->OreType Refractory Sulfide Ores ChlorideHypochlorite->Recovery Very High ThiosulfateLeachingWorkflow Ore Gold-bearing Ore Crushing Crushing & Grinding Ore->Crushing Leaching Thiosulfate Leaching (Thiosulfate, Copper, Ammonia/Glycine) Crushing->Leaching Adsorption Gold Adsorption (Resin-in-Pulp) Leaching->Adsorption Elution Elution Adsorption->Elution Tailings Tailings Adsorption->Tailings Barren Slurry Electrowinning Electrowinning Elution->Electrowinning Gold Gold Dore Electrowinning->Gold ThioureaReactionPathway cluster_reactants Reactants cluster_products Products Gold Au GoldThioureaComplex [Au(CS(NH2)2)2]⁺ Gold->GoldThioureaComplex Thiourea CS(NH2)2 Thiourea->GoldThioureaComplex Oxidant Fe³⁺ ReducedOxidant Fe²⁺ Oxidant->ReducedOxidant GoldThioureaComplex->Oxidant Oxidation of Gold OreSelectionLogic OreType Ore Type Assessment Refractory Refractory Ore? OreType->Refractory HighCopper High Copper Content? Refractory->HighCopper No ChlorideHypochlorite Consider Chloride- Hypochlorite Refractory->ChlorideHypochlorite Yes PregRobbing Preg-robbing Carbon? HighCopper->PregRobbing No Thiosulfate Consider Thiosulfate or Glycine HighCopper->Thiosulfate Yes StandardOxide Standard Oxide Ore PregRobbing->StandardOxide No Thiosulfate2 Consider Thiosulfate PregRobbing->Thiosulfate2 Yes CyanideOrAlternatives Cyanide or other alternatives may be suitable StandardOxide->CyanideOrAlternatives

References

Comparative Toxicity of Sodium Cyanide and Its Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the toxicity of sodium cyanide and its primary metabolites, thiocyanate (B1210189) and 2-aminothiazoline-4-carboxylic acid (ATCA). The information is supported by experimental data to facilitate a comprehensive understanding of their relative toxicities and mechanisms of action.

Executive Summary

This compound is a highly toxic compound that rapidly inhibits cellular respiration. Its toxicity is primarily attributed to the cyanide ion, which binds to and inactivates cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain. The organism detoxifies cyanide through two main pathways. The major pathway involves the enzymatic conversion of cyanide to the significantly less toxic thiocyanate. A minor pathway leads to the formation of 2-aminothiazoline-4-carboxylic acid (ATCA), which is increasingly recognized as a stable biomarker for cyanide exposure. This guide presents a comparative analysis of the toxicity of these three compounds, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Data Presentation: Comparative Toxicity Data

Table 1: Acute Oral and Dermal Toxicity (LD50)

CompoundSpeciesRouteLD50 (mg/kg)Reference
This compoundRatOral6.44[1]
This compoundRatOral5.09 (female)[2]
This compoundRabbitDermal (intact skin)22.33 (in solution)[2]
This compoundRabbitDermal (abraded skin)14.29 (in solution)[2]
Sodium ThiocyanateRatOral764[3]
Sodium ThiocyanateMouseOral362[4]

Table 2: In Vitro Cytotoxicity (IC50)

CompoundCell LineAssayIC50Reference
Potassium CyanideRat N27 Mesencephalic CellsOxygen Consumption13.2 ± 1.8 µM[5]
Potassium CyanideRat N27 Mesencephalic CellsCytochrome c Oxidase Activity7.2 ± 0.1 µM[5]

Note: Data for potassium cyanide is presented as it is a commonly used salt in in vitro studies and the toxicity is attributable to the cyanide ion.

Experimental Protocols

Determination of Acute Oral Toxicity (LD50)

The protocols for determining the median lethal dose (LD50) of a chemical are guided by international standards, such as those from the Organisation for Economic Co-operation and Development (OECD).

Principle: The test substance is administered orally at graduated doses to several groups of experimental animals, with one dose per group. Observations of effects and mortality are made over a specified period, typically 14 days. The LD50 is then calculated as the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.[1]

Methodology (Based on OECD Guideline 423):

  • Test Animals: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used in each step.[6]

  • Housing and Feeding: Animals are housed in standard conditions with access to food and water, except for a brief fasting period before dosing.[1]

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. The volume administered should not exceed recommended limits (e.g., 1 mL/100g body weight for aqueous solutions in rodents).[6]

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Pathology: All animals (those that die during the test and survivors at the end) are subjected to gross necropsy.

  • Data Analysis: The LD50 is determined based on the number of animals that die at different dose levels.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[2]

Methodology:

  • Cell Culture: Cells are seeded in a 96-well plate at a suitable density and allowed to attach and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or its metabolites) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (final concentration typically 0.5 mg/mL), and the plate is incubated for 3-4 hours to allow formazan formation.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized reagent).[2]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 500-600 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathways and Mechanisms of Toxicity

Cyanide's Primary Mechanism of Action

The primary toxic effect of cyanide is the inhibition of cellular respiration. Cyanide has a high affinity for ferric iron (Fe³⁺) and binds to the heme a3 component of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain. This binding prevents the transfer of electrons to oxygen, the final electron acceptor, thereby halting aerobic respiration and ATP production.[5]

cluster_Mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain (Complexes I-III) CytC Cytochrome c ETC->CytC e- CCO Cytochrome c Oxidase (Complex IV) CytC->CCO e- O2 Oxygen (O2) CCO->O2 e- transfer H2O Water (H2O) O2->H2O Reduction ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesis ADP ADP + Pi NaCN This compound (NaCN) CN_ion Cyanide Ion (CN⁻) NaCN->CN_ion Dissociates Inhibition Inhibition CN_ion->Inhibition Inhibition->CCO Blocks Electron Transfer caption Mechanism of Cyanide Toxicity cluster_major Major Pathway cluster_minor Minor Pathway CN Cyanide (CN⁻) Rhodanese Rhodanese CN->Rhodanese Cysteine Cysteine CN->Cysteine SCN Thiocyanate (SCN⁻) (Less Toxic) Rhodanese->SCN Thiosulfate Thiosulfate (S₂O₃²⁻) Thiosulfate->Rhodanese ATCA 2-Aminothiazoline-4-carboxylic acid (ATCA) (Biomarker) Cysteine->ATCA caption Cyanide Detoxification Pathways CN Cyanide Exposure CCO_Inhibition Cytochrome c Oxidase Inhibition CN->CCO_Inhibition ATP_Depletion ATP Depletion CCO_Inhibition->ATP_Depletion Oxidative_Stress Oxidative Stress (ROS Generation) CCO_Inhibition->Oxidative_Stress Ca_Homeostasis Disruption of Ca²⁺ Homeostasis ATP_Depletion->Ca_Homeostasis Apoptosis Apoptosis Ca_Homeostasis->Apoptosis Oxidative_Stress->Apoptosis caption Downstream Effects of Cyanide

References

Validating Experimental Hypoxia: A Comparative Guide to Sodium Cyanide and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and life sciences, inducing a state of cellular hypoxia is a critical experimental tool to investigate a wide range of physiological and pathological processes, from cancer biology to ischemic injury. Sodium cyanide (NaCN) has historically been a common agent for inducing chemical hypoxia due to its potent and rapid inhibition of cellular respiration. However, the interpretation of results from NaCN-based experiments requires careful validation and consideration of alternative methods. This guide provides an objective comparison of this compound with other common hypoxia-inducing agents, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their studies.

Comparing Methods of Hypoxia Induction

The choice of method to induce hypoxia depends on several factors, including the desired speed of onset, duration, reversibility, and the specific experimental question being addressed. The three most common methods are chemical induction with this compound, chemical induction with sodium sulfite (B76179), and physical induction using a nitrogen gas chamber. Each has distinct advantages and disadvantages.

This compound induces histotoxic hypoxia by inhibiting cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain, which halts aerobic respiration.[1][2][3] This method is rapid but can have off-target effects. Sodium sulfite induces hypoxia by scavenging dissolved oxygen from the culture medium.[4][5] Nitrogen gas creates a hypoxic environment by displacing oxygen, leading to a more physiological, albeit slower, induction of hypoxia.

FeatureThis compoundSodium SulfiteNitrogen Gas
Mechanism of Action Inhibition of Cytochrome c Oxidase (Complex IV)[1][2][3]Chemical scavenging of dissolved oxygen[4][5]Displacement of oxygen[4]
Speed of Onset Rapid (minutes)[6]Rapid (minutes)[4]Slower (minutes to hours)
Reversibility Reversible upon removal, but recovery may be slow[7]Generally considered irreversible in a closed systemReadily reversible by reintroduction of oxygen
Primary Advantage Potent and rapid induction of hypoxia-like stateSimple, inexpensive, and effective at creating anoxia[4]More physiologically relevant model of hypoxia
Primary Disadvantage Potential for off-target toxicity and direct effects on cellular processes beyond hypoxia[8]Can induce oxidative stress and other cellular responses unrelated to hypoxia[9][10]Requires specialized equipment (hypoxia chamber)
Typical In Vitro Concentration 10 µM - 10 mM (cell line dependent)[4][11]0.5 g/L for rapid oxygen depletion[4]1-5% O2 atmosphere[12]

Detailed Experimental Protocols

Accurate and reproducible results depend on meticulous experimental protocols. Below are detailed methodologies for inducing hypoxia using this compound, sodium sulfite, and a nitrogen gas chamber.

Protocol 1: Chemical Hypoxia Induction with this compound

This protocol is adapted for a standard 6-well plate cell culture format.

Materials:

  • This compound (NaCN) stock solution (e.g., 100 mM in sterile water)

  • Cell culture medium appropriate for the cell line

  • 6-well plates with cultured cells at 70-80% confluency

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare a fresh working solution of NaCN in pre-warmed cell culture medium to the desired final concentration (e.g., 1 mM).

  • Remove the existing medium from the cells and wash once with PBS.

  • Add the NaCN-containing medium to the cells.

  • Incubate for the desired duration (e.g., 4-24 hours) in a standard cell culture incubator (37°C, 5% CO2).

  • To terminate the experiment, remove the NaCN-containing medium, wash the cells twice with PBS, and proceed with downstream analysis.

Validation:

  • Confirm inhibition of cellular respiration by measuring oxygen consumption rates.

  • Assess the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α) by Western blot or immunofluorescence.

  • Measure changes in mitochondrial membrane potential using a fluorescent probe.[1][13][14]

Protocol 2: Chemical Hypoxia Induction with Sodium Sulfite

This protocol is designed for rapid oxygen depletion in cell culture.

Materials:

  • Sodium Sulfite (Na2SO3)

  • Cell culture medium

  • Cultured cells in a sealed container (e.g., flask with a septum)

Procedure:

  • Prepare a fresh stock solution of sodium sulfite in sterile water (e.g., 1 M).

  • Add the sodium sulfite stock solution to the cell culture medium to a final concentration of 0.5 g/L for rapid and sustained oxygen depletion.[4]

  • Ensure the culture container is sealed to prevent re-oxygenation from the atmosphere.

  • Incubate for the desired time.

  • For termination, the medium can be replaced with fresh, oxygenated medium if reversibility is desired, although the effects of sulfite may persist.

Validation:

  • Measure the dissolved oxygen concentration in the medium using an oxygen sensor to confirm hypoxia.[4]

  • Analyze for markers of oxidative stress, as sodium sulfite can generate reactive oxygen species.[9]

  • Assess HIF-1α stabilization.[5]

Protocol 3: Physical Hypoxia Induction with a Nitrogen Gas Chamber

This protocol provides a more physiologically relevant model of hypoxia.

Materials:

  • Hypoxia chamber

  • Compressed nitrogen gas cylinder with a regulator

  • CO2 source

  • Cultured cells in appropriate vessels

Procedure:

  • Place the cell culture plates or flasks inside the hypoxia chamber.

  • Seal the chamber and purge with a gas mixture of 95% N2 and 5% CO2 to displace the oxygen.[11]

  • Monitor the oxygen level inside the chamber with an oxygen sensor until the desired level (e.g., 1% O2) is reached and stabilized.

  • Maintain the hypoxic environment for the intended duration of the experiment.

  • To end the hypoxic exposure, turn off the nitrogen and CO2 flow and allow the chamber to return to normoxic conditions.

Validation:

  • Continuously monitor the oxygen concentration within the chamber.

  • Confirm cellular hypoxia by measuring HIF-1α stabilization and the expression of downstream target genes like VEGF and GLUT1.[15]

Signaling Pathways in Chemical Hypoxia

This compound-induced hypoxia triggers a cascade of cellular signaling events, primarily mediated by the stabilization of HIF-1α. Understanding these pathways is crucial for interpreting experimental results.

Experimental Workflow for Comparing Hypoxia-Inducing Agents

G cluster_0 Cell Culture Preparation cluster_1 Hypoxia Induction cluster_2 Validation & Analysis A Seed cells in parallel cultures B This compound Treatment A->B C Sodium Sulfite Treatment A->C D Nitrogen Gas Chamber A->D E Measure Dissolved O2 B->E F Assess Cell Viability B->F G Western Blot for HIF-1α B->G H Gene Expression Analysis (qPCR/RNA-seq) B->H I Measure Mitochondrial Function B->I C->E C->F C->G C->H C->I D->E D->F D->G D->H D->I

Caption: A typical workflow for comparing different methods of hypoxia induction.

HIF-1α Signaling Pathway in Chemical Hypoxia

Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase and subsequent degradation by the proteasome.[16] this compound, by inhibiting mitochondrial respiration, mimics a low oxygen state, which inhibits PHD activity. This stabilizes HIF-1α, allowing it to translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of a wide range of genes involved in angiogenesis, glucose metabolism, and cell survival.[17]

References

"comparing the efficiency of different cyanide detoxification methods in vitro"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficiency of three primary cyanide detoxification methods: enzymatic conversion by rhodanese, direct binding by hydroxocobalamin (B81358), and sequestration by methemoglobin. The information presented is collated from various scientific sources to aid in the selection and design of experimental models for cyanide antagonism research.

Quantitative Comparison of Cyanide Detoxification Efficiency

The following table summarizes key quantitative parameters for each detoxification method. It is crucial to note that these values are derived from different studies employing varied experimental conditions. Therefore, a direct comparison of the absolute values should be made with caution. The data serves as a relative indicator of efficiency.

ParameterRhodaneseHydroxocobalaminMethemoglobinSource(s)
Mechanism Enzymatic sulfur transferDirect chelationSequestrationN/A
Detoxification Product Thiocyanate (B1210189) (SCN⁻)CyanocobalaminCyanomethemoglobinN/A
Binding/Reaction Stoichiometry (Antidote:Cyanide) 1:1 (enzyme active site turnover)1:11:1 (per heme iron)[1]
Affinity/Kinetics Km for CN⁻: ~0.85-25 mMKa for CN⁻: ~10¹² M⁻¹High affinity, forms stable complex[1]
Detoxification Rate Varies with substrate concentrationsRapid bindingRapid bindingN/A
In Vitro Model System Purified enzyme assays, cell lysatesCell-free solutions, cultured cellsHemoglobin solutions, red blood cell lysates[2][3][4]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below to facilitate the replication and adaptation of these assays.

Rhodanese Activity Assay (Sörbo's Colorimetric Method)

This assay quantifies the enzymatic activity of rhodanese by measuring the formation of thiocyanate from cyanide and a sulfur donor.

Materials:

  • Potassium cyanide (KCN) solution (e.g., 0.25 M)

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.125 M)

  • Potassium phosphate (B84403) buffer (e.g., 0.2 M, pH 8.6)

  • Formaldehyde solution (37%)

  • Ferric nitrate (B79036) reagent (e.g., 0.2 M in nitric acid)

  • Purified rhodanese enzyme or cell lysate containing rhodanese

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, sodium thiosulfate solution, and the rhodanese enzyme sample in a test tube.

  • Pre-incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a few minutes.

  • Initiate the reaction by adding the potassium cyanide solution.

  • Allow the reaction to proceed for a defined period (e.g., 5-15 minutes).

  • Stop the reaction by adding formaldehyde.

  • Add the ferric nitrate reagent. This will react with the thiocyanate produced to form a red-colored ferric thiocyanate complex.

  • Measure the absorbance of the solution at 460 nm using a spectrophotometer.

  • A blank reaction without the enzyme should be run in parallel to correct for any non-enzymatic thiocyanate formation.

  • Calculate the amount of thiocyanate produced using a standard curve of known thiocyanate concentrations.

  • Express the rhodanese activity in units, where one unit is defined as the amount of enzyme that catalyzes the formation of one micromole of thiocyanate per minute under the specified conditions.

Hydroxocobalamin-Mediated Cyanide Detoxification Assay

This assay evaluates the ability of hydroxocobalamin to directly bind and neutralize cyanide in a cell-free or cell-based system.

Materials:

  • Potassium cyanide (KCN) solution

  • Hydroxocobalamin solution

  • Phosphate-buffered saline (PBS) or cell culture medium

  • Cultured cells (e.g., fibroblasts, neurons) for cell-based assays

  • Method for cyanide quantification (e.g., colorimetric assay, ion-selective electrode)

Procedure (Cell-based):

  • Culture cells to a desired confluency in a multi-well plate.

  • Expose the cells to a known concentration of potassium cyanide in the culture medium for a specific duration.

  • In parallel wells, co-incubate the cells with the same concentration of cyanide and varying concentrations of hydroxocobalamin.

  • Include control wells with cells only and cells with hydroxocobalamin only.

  • After the incubation period, assess cell viability using a standard method (e.g., MTT assay, trypan blue exclusion).

  • Alternatively, the concentration of free cyanide remaining in the culture medium can be measured to determine the extent of detoxification.

  • The efficiency of hydroxocobalamin is determined by its ability to protect cells from cyanide-induced toxicity or by the reduction in free cyanide concentration.[2]

Methemoglobin-Based Cyanide Sequestration Assay (Cyanomethemoglobin Method)

This spectrophotometric assay measures the formation of cyanomethemoglobin, the product of cyanide binding to methemoglobin.

Materials:

  • Potassium cyanide (KCN) solution

  • Methemoglobin solution (can be prepared from hemoglobin by oxidation with a reagent like potassium ferricyanide)

  • Phosphate buffer (e.g., pH 7.4)

  • Spectrophotometer

Procedure:

  • Prepare a solution of methemoglobin in phosphate buffer.

  • Measure the initial absorbance spectrum of the methemoglobin solution (typically between 500-700 nm).

  • Add a known concentration of potassium cyanide to the methemoglobin solution.

  • Allow the reaction to reach equilibrium (the formation of cyanomethemoglobin is rapid).

  • Measure the absorbance spectrum of the resulting cyanomethemoglobin solution. A characteristic peak for cyanomethemoglobin appears around 540 nm.

  • The concentration of cyanomethemoglobin can be calculated using the Beer-Lambert law and the known molar extinction coefficient of cyanomethemoglobin at 540 nm.

  • The amount of cyanide sequestered can be inferred from the amount of cyanomethemoglobin formed, assuming a 1:1 binding ratio.

Visualizing the Mechanisms of Action

The following diagrams illustrate the fundamental pathways of each cyanide detoxification method.

Rhodanese_Mechanism cluster_enzyme Rhodanese Enzyme Rhodanese_E Rhodanese (E) Rhodanese_ES Sulfur-substituted Enzyme (E-S) Rhodanese_E->Rhodanese_ES Sulfur Transfer Rhodanese_ES->Rhodanese_E Enzyme Regeneration Sulfite Sulfite (SO₃²⁻) Rhodanese_ES->Sulfite Thiocyanate Thiocyanate (SCN⁻) (Less Toxic) Rhodanese_ES->Thiocyanate Thiosulfate Thiosulfate (S₂O₃²⁻) Thiosulfate->Rhodanese_E Sulfur Donor Cyanide Cyanide (CN⁻) Cyanide->Rhodanese_ES Cyanide Attack

Caption: Enzymatic detoxification of cyanide by rhodanese.

Hydroxocobalamin_Mechanism Hydroxocobalamin Hydroxocobalamin (Vitamin B12a) Cyanocobalamin Cyanocobalamin (Vitamin B12) (Non-toxic, Excreted) Hydroxocobalamin->Cyanocobalamin Binds Cyanide Cyanide (CN⁻) Cyanide->Cyanocobalamin

Caption: Direct chelation of cyanide by hydroxocobalamin.

Methemoglobin_Mechanism Methemoglobin Methemoglobin (Fe³⁺ in Heme) Cyanomethemoglobin Cyanomethemoglobin (Stable Complex) Methemoglobin->Cyanomethemoglobin Binds Cyanide Cyanide (CN⁻) Cyanide->Cyanomethemoglobin Cytochrome_Oxidase Cytochrome c Oxidase (Target of Cyanide) Cyanide->Cytochrome_Oxidase Inhibits

Caption: Sequestration of cyanide by methemoglobin.

Experimental Workflow Overview

The following diagram outlines a general workflow for comparing the efficiency of different cyanide detoxification methods in vitro.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Cyanide Stock Solution D Incubate Cyanide with Antidotes A->D B Prepare Antidote Solutions (Rhodanese, Hydroxocobalamin, Methemoglobin) B->D C Prepare Assay System (e.g., Buffer, Cell Culture) C->D E Vary Concentrations and Incubation Times D->E F Measure Detoxification Endpoint E->F G Quantify Remaining Cyanide / Product Formation / Cell Viability F->G H Calculate Efficiency Metrics (e.g., IC50, Detoxification Rate) G->H I Compare Results and Conclude H->I

Caption: General workflow for in vitro comparison.

References

A Comparative Electrochemical Analysis of Sodium Cyanide and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the electrochemical behavior of sodium cyanide and its principal alternatives, supported by experimental data. The following analysis delves into the electrochemical properties of this compound, sodium thiocyanate, sodium thiosulfate, and thiourea, particularly in the context of their application in processes like gold leaching and electroplating.

The electrochemical dissolution and oxidation of various substances are fundamental to numerous industrial and scientific applications. This compound has long been a dominant reagent in fields such as gold extraction due to its efficacy and low cost. However, its high toxicity has driven research into safer alternatives. This guide offers a comparative analysis of the electrochemical characteristics of this compound and other lixiviants, including thiocyanate, thiosulfate, and thiourea, to provide a comprehensive understanding of their performance.

Comparative Electrochemical Data

The electrochemical behavior of this compound and its alternatives can be quantified and compared using techniques such as cyclic voltammetry (CV), chronoamperometry, and electrochemical impedance spectroscopy (EIS). The data presented in the tables below has been synthesized from various studies to provide a comparative overview. It is important to note that direct comparisons can be complex as experimental conditions in the literature often vary.

Table 1: Cyclic Voltammetry Data for Gold Dissolution

Cyclic voltammetry is a powerful technique to study the redox behavior of electrochemical systems. The table below summarizes key parameters obtained from cyclic voltammograms for the dissolution of gold in solutions containing cyanide and its alternatives.

ParameterThis compoundSodium ThiocyanateSodium ThiosulfateThiourea
Anodic Peak Potential (Epa) Multiple peaks observed, with a significant peak around -0.4 V vs. SHE[1]Oxidation occurs at positive potentialsDissolution starts above 0.2 V vs. SHE[2]Oxidation potential around 0.35 V vs. SHE[2]
Anodic Peak Current Density (Jpa) Diffusion-controlled at low potentials[3]Lower than cyanide under similar conditionsGenerally lower than cyanide, inhibited by surface film formation[2]Can be higher than cyanide, but surface passivation occurs[2]
Cathodic Peak Potential (Epc) One main reduction peak[3]Reduction at negative potentialsReduction potential is more positive than gold cyanide[3]Reduction of its oxidized form (formamidine disulfide) occurs
Notes Passivation can occur due to the formation of a AuCN film on the gold surface.[4]Effective in acidic conditions.[1]Dissolution is often accompanied by the oxidative decomposition of thiosulfate, leading to surface passivation.[2]Prone to oxidation, forming formamidine (B1211174) disulfide which is the primary oxidant for gold.[2]
Table 2: Gold Leaching Rates

The rate of gold dissolution is a practical measure of the electrochemical efficacy of these lixiviants.

LixiviantTypical Leaching RateConditionsReference
This compound ~1 µg cm-2 min-1Aerated alkaline solution[5]
Sodium Thiosulfate Slower than cyanide, but can be enhanced with catalysts (e.g., Cu2+, NH3)Alkaline solution with catalyst[5][6]
Thiourea Can be faster than cyanideAcidic solution with an oxidant (e.g., Fe3+)[7]
Chloride Comparable to or faster than cyanideAcidic solution with a strong oxidant (e.g., hypochlorite)[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon experimental findings. Below are representative protocols for key electrochemical experiments.

Cyclic Voltammetry (CV)

Objective: To investigate the redox behavior of a gold electrode in a lixiviant solution.

Materials:

  • Working Electrode: Gold disk electrode

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl

  • Counter Electrode: Platinum wire or graphite (B72142) rod

  • Electrolyte: Deaerated solution of the lixiviant (e.g., 0.1 M this compound in a supporting electrolyte like 0.1 M NaOH)

  • Potentiostat/Galvanostat

Procedure:

  • Polish the gold working electrode with alumina (B75360) slurry to a mirror finish, followed by rinsing with deionized water and sonication.

  • Assemble the three-electrode cell with the prepared electrodes and the electrolyte solution.

  • Purge the electrolyte with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen.

  • Connect the electrodes to the potentiostat.

  • Set the CV parameters:

    • Initial Potential: A potential where no reaction occurs (e.g., -1.2 V vs. SCE)

    • Vertex Potential 1: A potential in the anodic region (e.g., 0.8 V vs. SCE)

    • Vertex Potential 2: A potential in the cathodic region (e.g., -1.2 V vs. SCE)

    • Scan Rate: Typically 50-100 mV/s

  • Run the cyclic voltammogram for several cycles until a stable response is obtained.

  • Record the resulting current vs. potential plot (voltammogram).

Chronoamperometry

Objective: To study the current response as a function of time at a constant applied potential, often used to determine diffusion coefficients or reaction rates.

Materials:

  • Same as for Cyclic Voltammetry.

Procedure:

  • Prepare the electrochemical cell as described for CV, including deaeration.

  • Apply a potential step to the working electrode from an initial potential where no reaction occurs to a potential where the reaction of interest is mass-transport controlled.

  • Record the current as a function of time.

  • The resulting current-time transient can be analyzed using the Cottrell equation to determine diffusion coefficients.

Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the interfacial properties of the electrode-electrolyte system, such as charge transfer resistance and double-layer capacitance.

Materials:

  • Same as for Cyclic Voltammetry, with an EIS-capable potentiostat.

Procedure:

  • Prepare the electrochemical cell as for CV.

  • Set the working electrode at a specific DC potential (e.g., the open-circuit potential or a potential in the region of interest from the CV).

  • Apply a small amplitude AC sinusoidal voltage perturbation (typically 5-10 mV) over a wide range of frequencies (e.g., 100 kHz to 0.01 Hz).

  • Measure the resulting AC current response.

  • The impedance data is typically plotted as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).

  • The data can be fitted to an equivalent electrical circuit to extract values for parameters like solution resistance, charge transfer resistance, and double-layer capacitance.

Visualizations

Diagrams illustrating key processes and workflows provide a clearer understanding of the complex interactions in these electrochemical systems.

Gold_Dissolution_Cyanide cluster_anode Anodic Reaction (Gold Surface) cluster_cathode Cathodic Reaction Au Gold (Au) Au_ion Au+ Au->Au_ion + e- AuCN Gold(I) Cyanide (AuCN)ads Au_ion->AuCN + CN- AuCN2 Aurocyanide Complex [Au(CN)2]- AuCN->AuCN2 + CN- Bulk Solution Bulk Solution AuCN2->Bulk Solution O2 Oxygen (O2) OH Hydroxide (OH-) O2->OH + 2H2O + 4e- H2O Water (H2O)

Anodic and cathodic reactions in the cyanide leaching of gold.

Experimental_Workflow_CV prep Electrode Preparation (Polishing, Cleaning) cell Cell Assembly (Working, Reference, Counter Electrodes) prep->cell deaeration Electrolyte Deaeration (N2 or Ar Purge) cell->deaeration setup Connect to Potentiostat & Set Parameters deaeration->setup run Run Cyclic Voltammetry setup->run analysis Data Analysis (Voltammogram Interpretation) run->analysis Leaching_Comparison cluster_cyanide Cyanide cluster_thiosulfate Thiosulfate cluster_thiourea Thiourea Reagents Lixiviants CN_kinetics Kinetics: Moderate TS_kinetics Kinetics: Slower (Catalyst needed) TU_kinetics Kinetics: Faster CN_pH pH: Alkaline CN_tox Toxicity: High TS_pH pH: Alkaline TS_tox Toxicity: Low TU_pH pH: Acidic TU_tox Toxicity: Moderate

References

"validation of biomarkers for assessing sodium cyanide exposure in biological samples"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of key biomarkers used to assess exposure to sodium cyanide in biological samples. It is intended for researchers, scientists, and drug development professionals involved in toxicology and clinical diagnostics. The guide details the primary biomarkers, compares their analytical validation across different biological matrices, and provides protocols for key experimental methodologies.

Introduction to Cyanide Toxicity and Biomarkers

This compound is a potent and rapidly acting poison. Upon entering the body, it dissociates to form cyanide ions (CN⁻), which primarily exert their toxicity by inhibiting cytochrome c oxidase, the terminal enzyme in the mitochondrial electron transport chain.[1][2][3] This action blocks oxidative phosphorylation, leading to cellular hypoxia and a rapid shift from aerobic to anaerobic metabolism.[1] Consequently, the central nervous system and cardiovascular system are severely affected.[3]

The rapid metabolism and inherent instability of cyanide in biological samples present significant challenges for forensic and clinical analysis.[4][5] Therefore, the validation of stable and reliable biomarkers is crucial for accurately assessing exposure. The ideal biomarker should be specific to cyanide exposure, exhibit a dose-dependent response, have a sufficiently long half-life for detection, and be measurable with high sensitivity and precision.

This guide focuses on the validation and comparison of the following key biomarkers:

  • Cyanide (CN⁻): The direct indicator of exposure.

  • Thiocyanate (SCN⁻): The major, less toxic metabolite.

  • 2-Amino-2-thiazoline-4-carboxylic acid (ATCA): A minor, but highly stable, metabolite.

  • Lactate (B86563): An indirect marker indicating a shift to anaerobic metabolism.[6]

Comparative Analysis of Primary Biomarkers

The choice of biomarker for assessing cyanide exposure depends on the specific context, such as the time elapsed since exposure and the required specificity.

BiomarkerBiological Sample(s)Half-LifeAdvantagesDisadvantages
Cyanide (CN⁻) Blood (Whole, Plasma, Erythrocytes), Tissues20 minutes to 1 hour[7]Direct and definitive evidence of exposure.Very short half-life limits the detection window.[4] Prone to post-mortem generation and in-vitro instability.[5]
Thiocyanate (SCN⁻) Urine, Blood (Plasma/Serum), Saliva6-14 days[8]Long half-life allows for a wider detection window.[5] As the major metabolite, it reflects a significant portion of the exposure.[5]High background levels from diet (e.g., cassava) and smoking can confound results.[7][9] Not a specific marker for acute poisoning.
2-Amino-2-thiazoline-4-carboxylic acid (ATCA) Urine, Blood (Plasma), SalivaLong (t½ ≈ 53-99x longer than CN postmortem)[5]Highly stable in biological samples under various storage conditions.[5][10] Low background concentrations, making it a highly specific marker.[5][11] Shows excellent promise for chronic low-level exposure.[11][12]Accounts for a minor fraction of cyanide metabolism (~15%).[2]
Lactate Blood (Plasma)~1 hourRapidly indicates significant metabolic disruption. A plasma level >6-10 mmol/L is a sensitive marker for significant cyanide exposure.[6]Non-specific; elevated lactate can result from many other conditions causing shock or hypoxia.

Signaling and Metabolic Pathways

To understand the role of these biomarkers, it is essential to visualize the metabolic fate of cyanide and its mechanism of action.

Cyanide_Metabolism_and_Toxicity cluster_exposure Exposure cluster_body In Vivo cluster_toxicity Mechanism of Toxicity cluster_detox Detoxification Pathways NaCN This compound (NaCN) CN Cyanide (CN⁻) NaCN->CN Dissociation CytochromeOxidase Cytochrome c Oxidase CN->CytochromeOxidase Inhibition SCN Thiocyanate (SCN⁻) [Major Metabolite] CN->SCN ~80% ATCA ATCA [Minor Metabolite] CN->ATCA ~15% Mitochondrion Mitochondrion ETC Electron Transport Chain ATP ATP Production CytochromeOxidase->ATP O₂ → H₂O Thiosulfate (B1220275) Thiosulfate (Sulfur Donor) Rhodanese Rhodanese (Enzyme) Thiosulfate->Rhodanese Rhodanese->SCN ~80% Urine_SCN Excreted in Urine SCN->Urine_SCN Cysteine Cysteine Cysteine->ATCA ~15%

Caption: Metabolic fate and toxic action of cyanide.

Quantitative Comparison of Analytical Methods

A variety of analytical techniques have been validated for the quantification of cyanide and its metabolites. The performance of these methods is summarized below.

BiomarkerSampleAnalytical MethodLODLOQLinear RangeRecovery (%)Precision (RSD %)Reference
Cyanide BloodGC-MS/MS (NCI)24 ng/mL80 ng/mL0.1 - 10 µg/mL98%-[13]
Cyanide BloodLC-MS5 ng/mL-->85%-[14]
Cyanide BloodSpectrophotometry0.4 µg/mL----[14]
Cyanide UrineIC-PAD1.8 µg/L-1 - 100 µg/L-<3%[15]
Cyanide SalivaIC-PAD5.1 µg/L-5 - 100 µg/L-<3%[15]
Thiocyanate BloodLC-Fluorescence5.1 ng/mL----[14]
Thiocyanate UrineGC-MS (NCI)0.6 µg/L1.7 µg/L-93-100%2.5-4.8%[8]
Thiocyanate SalivaGC-MS (NCI)0.7 µg/L2.0 µg/L-88-98%1.7-8.2%[8]
Thiosulfate UrineHPLC-UV0.3 µmol/L0.5 µmol/L0.5 - 50 µmol/L90-104%2.4-5.6%[16]
Thiosulfate UrineMEKC-UV-4 µmol/L4 - 64 µmol/L-1.2-4.8%[17]
Thiosulfate UrineGC-MS-0.22 mg/L---[18]

LOD: Limit of Detection; LOQ: Limit of Quantitation; GC-MS/MS: Gas Chromatography-Tandem Mass Spectrometry; NCI: Negative Chemical Ionization; IC-PAD: Ion Chromatography with Pulsed Amperometric Detection; HPLC-UV: High-Performance Liquid Chromatography with Ultraviolet Detection; MEKC: Micellar Electrokinetic Chromatography.

Experimental Protocols and Workflows

Accurate quantification requires meticulous attention to sample handling and preparation. Below are detailed protocols for two common analytical methods.

Experimental_Workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase Collection 1. Sample Collection (e.g., Blood, Urine) Stabilization 2. Stabilization (e.g., add NaOH for CN⁻ to pH > 12) Collection->Stabilization Storage 3. Storage (e.g., Freeze at -80°C) Stabilization->Storage Preparation 4. Sample Preparation (Extraction / Derivatization) Storage->Preparation Analysis 5. Instrumental Analysis (e.g., GC-MS, HPLC) Preparation->Analysis Quantification 6. Data Processing & Quantification Analysis->Quantification Report 7. Reporting Results Quantification->Report

Caption: General experimental workflow for cyanide biomarker analysis.

This method is based on extractive alkylation followed by sensitive detection, providing high selectivity and confirmation.[13]

  • Sample Collection and Stabilization:

    • Collect 100 µL of whole blood.

    • Immediately add 25 µL of 50 mM NaOH to stabilize the ionic form of cyanide and prevent loss of volatile HCN.[13]

  • Internal Standard Spiking:

    • Add 25 µL of an isotopically labeled internal standard (e.g., K¹³C¹⁵N) to the sample for accurate quantification.[13]

  • Sample Preparation (Extractive Alkylation):

    • Add a phase transfer catalyst buffer (e.g., tetrabutylammonium (B224687) sulfate, TBAS) at a pH of 9.45.[13]

    • Add the derivatization agent, pentafluorobenzyl bromide (PFB-Br), in an organic solvent (e.g., dichloromethane).

    • Vortex vigorously for 30 minutes to facilitate the transfer of CN⁻ to the organic phase and its reaction with PFB-Br to form PFB-CN.

  • Extraction and Concentration:

    • Centrifuge the sample to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean vial.

    • Evaporate the solvent under a gentle stream of nitrogen and reconstitute in a small volume of a suitable solvent (e.g., ethyl acetate).

  • GC-MS/MS Analysis:

    • Injector: Splitless mode, 250°C.

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at 60°C, hold for 1 min, ramp to 280°C at 20°C/min.

    • Ionization: Negative Chemical Ionization (NCI) for high sensitivity.

    • Detection: Multiple Reaction Monitoring (MRM) for enhanced selectivity. Monitor specific precursor-to-product ion transitions for both PFB-CN and the internal standard.

This method relies on pre-column derivatization to create a chromophore that can be detected by UV.[16]

  • Sample Collection and Storage:

    • Collect urine samples in sterile containers.

    • Samples can be stored at -20°C or below until analysis.

  • Preparation of Reagents:

    • Derivatization Reagent: Prepare a solution of 2-chloro-1-methylquinolinium tetrafluoroborate (B81430) in a suitable buffer.

    • Mobile Phase: Prepare an aqueous mobile phase (e.g., 0.1 M trichloroacetic acid) and an organic mobile phase (e.g., acetonitrile).

  • Derivatization Procedure:

    • To 100 µL of urine, add the derivatization reagent.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow the reaction to complete. The reaction forms 1-methyl-2-thioquinolone.[16]

    • Stop the reaction by adding an acid (e.g., perchloric acid) and centrifuge to precipitate proteins.

  • HPLC-UV Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient elution using the prepared aqueous and organic mobile phases.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector set to 375 nm, the maximum absorbance wavelength for 1-methyl-2-thioquinolone.[16]

    • Quantification: Create a calibration curve using thiosulfate standards prepared in blank urine and subjected to the same derivatization procedure.

Logical Comparison of Biomarker Utility

The selection of an appropriate biomarker is a critical decision based on its intrinsic properties and the analytical goals.

Caption: Logical comparison of cyanide exposure biomarkers.

Conclusion

The validation of biomarkers for this compound exposure requires a multi-faceted approach.

  • Cyanide measurement provides definitive proof of exposure but is limited by a very short detection window and sample instability.

  • Thiocyanate is a useful marker for assessing chronic or past exposure due to its long half-life, but its utility is hampered by high background levels from common sources.

  • ATCA is emerging as a superior biomarker, particularly for forensic purposes and for tracking low-level chronic exposure, owing to its high stability and specificity.[11][12]

  • Indirect markers like lactate are valuable in an acute clinical setting for rapid assessment of toxicity but lack specificity.

For a comprehensive assessment, especially in forensic cases, the analysis of multiple biomarkers is recommended. The choice of analytical method should be guided by the required sensitivity, specificity, and the available instrumentation. The protocols and data presented in this guide offer a robust framework for researchers to select and validate the most appropriate biomarkers for their specific applications.

References

A Comparative Analysis of Sodium Cyanide's Cytotoxic Effects on Various Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the effects of sodium cyanide on different cell lines, focusing on its cytotoxicity, impact on cellular respiration, and the induction of distinct cell death pathways. The information is intended to support research and development activities in toxicology and drug development.

Executive Summary

This compound (NaCN) is a potent cellular toxin that primarily acts by inhibiting mitochondrial respiration.[1] This guide synthesizes available data on its cytotoxic effects, highlighting the differential responses observed across various cell lines. While specific IC50 values for this compound are not uniformly reported across all common cell lines in the literature, this guide provides known concentration ranges that induce cytotoxic effects, including apoptosis and necrosis, in neuronal cell models. Detailed experimental protocols are provided to enable researchers to determine these parameters for their specific cell lines of interest.

Mechanism of Action: Inhibition of Cellular Respiration

This compound dissociates to release the cyanide ion (CN-), which is the primary mediator of its toxicity. The cyanide ion has a high affinity for ferric iron (Fe3+) and effectively binds to the ferric iron atom in cytochrome c oxidase (Complex IV) of the mitochondrial electron transport chain.[1] This binding reversibly inhibits the enzyme, halting the transfer of electrons to oxygen, the final electron acceptor in cellular respiration.

The inhibition of cytochrome c oxidase leads to a rapid cessation of oxidative phosphorylation, resulting in a dramatic decrease in ATP production.[1] Cells are forced to switch to anaerobic glycolysis for energy, leading to the accumulation of lactic acid and a state of cellular hypoxia, even in the presence of adequate oxygen.

cluster_0 Mitochondrion NaCN This compound (NaCN) CN Cyanide Ion (CN-) NaCN->CN Dissociation ComplexIV Cytochrome c Oxidase (Complex IV) CN->ComplexIV Binds to Fe3+ ETC Mitochondrial Electron Transport Chain O2 Oxygen (O2) ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ComplexIV->O2 e- transfer (Blocked) ATP ATP Production (Cellular Energy) ComplexIV->ATP Drastic Decrease CellDeath Cell Death ComplexIV->CellDeath H2O Water (H2O) ATP_Synthase->ATP Generation cluster_0 Low [NaCN] (e.g., 100-300 µM in neurons) cluster_1 High [NaCN] (e.g., >300 µM in neurons) Partial_Inhibition Partial Inhibition of Cytochrome c Oxidase Moderate_ATP_Decrease Moderate ATP Decrease Partial_Inhibition->Moderate_ATP_Decrease Apoptosis_Pathway Activation of Intrinsic Apoptotic Pathway Moderate_ATP_Decrease->Apoptosis_Pathway Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis Severe_Inhibition Severe Inhibition of Cytochrome c Oxidase Severe_ATP_Depletion Severe ATP Depletion Severe_Inhibition->Severe_ATP_Depletion Energy_Crisis Cellular Energy Crisis Severe_ATP_Depletion->Energy_Crisis Necrosis Necrosis Energy_Crisis->Necrosis cluster_0 Cell Viability (MTT Assay) cluster_1 Apoptosis/Necrosis (Flow Cytometry) cluster_2 Cellular Respiration (Seahorse) Seed_MTT Seed Cells Treat_MTT Treat with NaCN Seed_MTT->Treat_MTT Add_MTT Add MTT Reagent Treat_MTT->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 Seed_Flow Seed & Treat Cells Harvest_Flow Harvest Cells Seed_Flow->Harvest_Flow Stain_Flow Stain with Annexin V/PI Harvest_Flow->Stain_Flow Analyze_Flow Analyze by Flow Cytometry Stain_Flow->Analyze_Flow Seed_Seahorse Seed Cells in Seahorse Plate Assay_Medium Change to Assay Medium Seed_Seahorse->Assay_Medium Baseline_OCR Measure Baseline OCR Assay_Medium->Baseline_OCR Inject_NaCN Inject NaCN Baseline_OCR->Inject_NaCN Measure_OCR Measure OCR Change Inject_NaCN->Measure_OCR Inject_Inhibitors Inject Mito Stress Inhibitors Measure_OCR->Inject_Inhibitors

References

Safety Operating Guide

Safeguarding the Laboratory: A Comprehensive Guide to Sodium Cyanide Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of sodium cyanide is a critical component of laboratory safety. This highly toxic chemical necessitates stringent protocols to mitigate risks of poisoning and environmental contamination. Adherence to these procedures is not only a matter of safety but also of regulatory compliance.

Immediate Safety and Handling Protocols

Before addressing disposal, it is imperative to handle this compound with the utmost care. Always work in a well-ventilated chemical fume hood.[1][2] Personal protective equipment (PPE) is mandatory and includes safety goggles, a lab coat, and double-layered nitrile gloves.[2] An emergency eyewash station and safety shower must be readily accessible.[3] Crucially, acids must be kept separate from cyanide storage and waste areas, as their interaction generates highly toxic hydrogen cyanide (HCN) gas.[1][3][4] All personnel handling cyanides must be thoroughly trained on these procedures and the associated risks.[2]

Operational Plan for this compound Waste

All materials that come into contact with this compound, including solutions, solids, and contaminated labware (e.g., pipette tips, gloves, weigh boats), are considered hazardous waste.[5] This waste is regulated under the Resource Conservation and Recovery Act (RCRA) and must be disposed of following federal and local guidelines.[6]

Step 1: Segregation and Collection

  • All this compound waste must be collected in dedicated, clearly labeled, and sealed containers.[1]

  • Never mix cyanide waste with other chemical waste, especially acidic solutions.[7][8]

  • Solid and liquid wastes should be collected in separate containers.

  • Contaminated sharps must be placed in a specific sharps container labeled for cyanide waste.[9]

Step 2: On-site Neutralization (for aqueous waste)

  • For aqueous cyanide waste, chemical neutralization is the preferred method of treatment prior to disposal. This should be performed by trained personnel in a controlled laboratory setting. Detailed protocols for common neutralization methods are provided below.

Step 3: Storage Pending Disposal

  • Store sealed hazardous waste containers in a cool, dry, and secure location, segregated from incompatible materials.[4][6]

  • The storage area should have restricted access.[4]

Step 4: Professional Disposal

  • Arrange for the collection and disposal of the hazardous waste through a licensed environmental services provider. It is illegal to dispose of untreated cyanide waste down the drain or in regular trash.[10]

Quantitative Data for Disposal Procedures

The following table summarizes key quantitative parameters for the chemical neutralization of this compound waste.

ParameterAlkaline Chlorination (Sodium Hypochlorite)Ferrous Sulfate (B86663) TreatmentHydrogen Peroxide Oxidation
pH Stage 1: >10, Stage 2: 8.5-9.0[11][12][13]5.5 - 6.5[7]9.0 - 10.0[14]
Reagent Ratio Varies, excess hypochlorite (B82951) required[11]Fe:CN molar ratio of 0.5[7]1.26 lbs H₂O₂ per lb of cyanide[14]
Reaction Time Stage 1: 5-30 mins, Stage 2: 1.5-2 hrs[13]Varies, monitor for completion1-3 hours (can be accelerated with catalyst)[14]
Key Product Nitrogen gas, Carbon dioxide, Sodium chloride[10][15]Prussian blue (Fe₄[Fe(CN)₆]₃) precipitate[16]Sodium cyanate (B1221674) (NaCNO)[14]
ORP Monitoring Stage 1: ~+250 mV, Stage 2: ~+300 mV[12]Not typically usedNot typically used

Experimental Protocols for Neutralization

1. Alkaline Chlorination using Sodium Hypochlorite (Bleach)

This is a common and effective two-stage method for destroying cyanide in aqueous solutions.

  • Materials: this compound waste solution, sodium hydroxide (B78521) (NaOH), commercial bleach (sodium hypochlorite, NaOCl solution), pH meter, ORP meter, stir plate, and a suitable reaction vessel within a fume hood.

  • Procedure:

    • Place the cyanide waste solution in the reaction vessel and begin stirring.

    • Stage 1 (Oxidation to Cyanate): Adjust the pH of the solution to above 10 by slowly adding a concentrated NaOH solution. This is a critical step to prevent the formation of toxic cyanogen (B1215507) chloride gas.[12]

    • Slowly add an excess of sodium hypochlorite solution. Monitor the reaction using an ORP meter. The reaction is complete when a stable ORP reading of approximately +250 mV is reached.[12] This stage typically takes 15-30 minutes.[12]

    • Stage 2 (Oxidation of Cyanate): Allow the pH to drop to between 8.5 and 9.0.[12]

    • Continue to add sodium hypochlorite while monitoring the ORP. The complete destruction of cyanate to carbon dioxide and nitrogen is indicated by a stable ORP reading of around +300 mV.[12] This second stage can take up to two hours.[13]

    • Once the reaction is complete, the treated solution can be collected as hazardous waste for professional disposal.

2. Treatment with Ferrous Sulfate

This method precipitates cyanide as the stable and much less toxic Prussian blue complex.

  • Materials: this compound waste solution, ferrous sulfate (FeSO₄), sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄) for pH adjustment, pH meter, stir plate, and a reaction vessel in a fume hood.

  • Procedure:

    • In the fume hood, place the cyanide waste solution in the reaction vessel and begin stirring.

    • Adjust the pH of the solution to between 5.5 and 6.5 using dilute H₂SO₄ or NaOH as needed.[7]

    • Prepare a fresh solution of ferrous sulfate.

    • Slowly add the ferrous sulfate solution to the cyanide waste. A molar ratio of Fe:CN of 0.5 is recommended for optimal removal.[7]

    • A precipitate of Prussian blue will form.[16]

    • Allow the reaction to proceed with stirring until no further precipitation is observed.

    • Let the precipitate settle. The resulting slurry should be collected and disposed of as hazardous waste.

3. Oxidation with Hydrogen Peroxide

This method converts cyanide to the less toxic cyanate.

  • Materials: this compound waste solution, hydrogen peroxide (H₂O₂), a transition metal catalyst (e.g., soluble copper), sodium hydroxide (NaOH) for pH adjustment, pH meter, stir plate, and a reaction vessel in a fume hood.

  • Procedure:

    • Place the cyanide waste solution in the reaction vessel within a fume hood and begin stirring.

    • Adjust the pH of the solution to between 9 and 10 with the addition of NaOH.[14]

    • A catalyst, such as a soluble copper salt, can be added to increase the reaction rate.[14]

    • Slowly and carefully add hydrogen peroxide to the solution. The reaction can be exothermic, so controlled addition is important. A common ratio is 1.26 parts of H₂O₂ to 1 part of cyanide by weight.[14]

    • Allow the reaction to proceed for 1-3 hours with continuous stirring.[14]

    • The resulting solution containing sodium cyanate should be collected as hazardous waste for professional disposal.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

SodiumCyanideDisposal start This compound Waste Generated ppe Ensure Full PPE is Worn (Goggles, Lab Coat, Double Gloves) start->ppe fume_hood Work Exclusively in a Certified Chemical Fume Hood ppe->fume_hood segregate Segregate Waste by Type fume_hood->segregate solid_waste Solid Waste (Contaminated PPE, Labware) segregate->solid_waste Solid aqueous_waste Aqueous Waste (Solutions) segregate->aqueous_waste Liquid collect_solid Collect in Labeled, Sealed Hazardous Waste Container solid_waste->collect_solid neutralize_q Is On-Site Neutralization Protocol Established and Safe? aqueous_waste->neutralize_q storage Store in Secure, Designated Hazardous Waste Area (Away from Acids) collect_solid->storage neutralize_proc Perform Neutralization (e.g., Alkaline Chlorination) neutralize_q->neutralize_proc Yes collect_liquid Collect in Labeled, Sealed Hazardous Waste Container neutralize_q->collect_liquid No neutralize_proc->collect_liquid collect_liquid->storage disposal Arrange for Pickup by Licensed Waste Disposal Vendor storage->disposal end Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound waste.

References

Comprehensive Safety and Handling Protocol: Sodium Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety, operational, and disposal protocols for the handling of sodium cyanide (NaCN) in a laboratory setting. Given its high acute toxicity by all routes of exposure, strict adherence to these procedures is critical to ensure the safety of all personnel.[1][2]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first line of defense against exposure. All personnel must be trained on the correct use, removal, and disposal of PPE.

Protection Area Required PPE Specifications and Guidelines
Respiratory Chemical Fume HoodAll work with this compound, in solid or solution form, must be conducted within a certified chemical fume hood to prevent inhalation of dust or hydrogen cyanide (HCN) gas.[1][3][4]
RespiratorFor emergency situations like spills or when engineering controls are not sufficient, a NIOSH-approved respirator or a self-contained breathing apparatus (SCBA) is required.[5][6][7] Respirator use requires prior training and fit-testing.[2]
Eye & Face Safety Goggles & Face ShieldSplash-resistant safety goggles and a full-face shield must be worn, especially when there is a risk of splashing.[4][7][8] Standard safety glasses are the minimum requirement.[1]
Hand Double Nitrile GlovesWear two pairs of nitrile gloves, with a utility-grade glove over an exam-style glove.[1] Butyl rubber gloves are also recommended.[5] Inspect gloves for any signs of degradation before use.
Body Lab Coat & ApronA flame-resistant lab coat, fully buttoned, is mandatory.[2] For larger quantities or significant splash potential, a chemical-resistant apron and oversleeves should be worn over the lab coat.[1]
Footwear Closed-toe ShoesSolid-top, closed-toe shoes and long pants are required to protect the feet and legs from potential spills.[1]

Operational Plan: Preparing a this compound Solution

This protocol outlines the step-by-step methodology for safely preparing a standard solution of this compound.

Objective: To prepare a 1 Molar aqueous solution of this compound.

Methodology:

  • Pre-Experiment Setup:

    • Ensure the work area within the chemical fume hood is clean and free of incompatible materials, especially acids.[1][5][9]

    • Post a warning sign indicating that cyanide is in use.

    • Confirm that an emergency eyewash and safety shower are accessible within a 10-second travel time.[1]

    • Prepare a decontamination solution of 10% bleach and a pH 10 buffer solution.[1][10][11]

    • Ensure a dedicated, clearly labeled cyanide waste container is available in the fume hood.[4][12]

  • Weighing the this compound Solid:

    • Don all required PPE as specified in the table above.

    • Never work alone when handling cyanides.[1][7][13]

    • Tare a clean, dry beaker on a balance located within the fume hood.

    • Carefully weigh the required amount of solid this compound, avoiding the creation of dust.

  • Solution Preparation:

    • Slowly and carefully add the weighed this compound to a larger beaker containing the desired volume of deionized water. Crucially, always add the solid cyanide to the water, not the other way around, to minimize splashing and reaction. [13]

    • Stir the solution gently with a magnetic stirrer until the solid is fully dissolved.

    • Keep the container covered as much as possible during the process.

  • Post-Procedure Decontamination and Cleanup:

    • All contaminated utensils and glassware must be decontaminated inside the fume hood.[1]

    • Rinse all equipment first with a pH 10 buffer solution, then with a 10% bleach solution.[4][11] Collect these rinses in the designated cyanide hazardous waste container.[9][11]

    • Wipe down the work surface in the fume hood with the buffer solution, followed by the bleach solution.[1][10]

    • Dispose of all contaminated disposables, including gloves and wipes, in the solid cyanide waste stream.[1][14]

    • Wash hands thoroughly with soap and water after removing PPE.[2]

Emergency and Disposal Plans

Immediate and correct response to emergencies is vital. All personnel must be familiar with these procedures before beginning any work.

The response to a spill depends entirely on its scale and location.

SpillResponse Start This compound Spill Detected Check Is spill >1g OR outside fume hood? Start->Check SmallSpill Small Spill Procedure Check->SmallSpill No LargeSpill Large Spill Procedure Check->LargeSpill Yes Alert Alert personnel in immediate area SmallSpill->Alert PPE Don appropriate PPE (double gloves, goggles, apron) Alert->PPE ContainSolid Cover solid with dry absorbent material PPE->ContainSolid if solid ContainLiquid Confine liquid with absorbent pads PPE->ContainLiquid if liquid Cleanup Clean area with pH 10 buffer, then 10% bleach solution ContainSolid->Cleanup ContainLiquid->Cleanup Dispose Collect all materials as cyanide hazardous waste Cleanup->Dispose Evacuate EVACUATE AREA IMMEDIATELY LargeSpill->Evacuate Secure Secure area, prevent entry Evacuate->Secure Call Call Emergency Services (911 / Campus Safety) Secure->Call

Diagram: Workflow for this compound Spill Response.

Speed is essential in any exposure scenario. [6][11] The primary goal is to remove the individual from the source of contamination and seek immediate, professional medical help.

ExposureResponse Start Personnel Exposure Occurs Check Route of Exposure? Start->Check Inhalation Inhalation Check->Inhalation Skin Skin Contact Check->Skin Eye Eye Contact Check->Eye Ingestion Ingestion Check->Ingestion ActionInhale Move to fresh air immediately. Inhalation->ActionInhale ActionSkin Use emergency shower for 15 min. Remove all contaminated clothing. Skin->ActionSkin ActionEye Use eyewash station for 15 min. Hold eyelids open. Eye->ActionEye ActionIngest DO NOT induce vomiting. Ingestion->ActionIngest Call911 Call 911 for Immediate Medical Attention ActionInhale->Call911 ActionSkin->Call911 ActionEye->Call911 ActionIngest->Call911

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.